Product packaging for 4-Pentylcyclohexanol(Cat. No.:CAS No. 77866-59-2)

4-Pentylcyclohexanol

Cat. No.: B3029764
CAS No.: 77866-59-2
M. Wt: 170.29 g/mol
InChI Key: VHWGPISIUNUREA-UHFFFAOYSA-N
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Description

4-Pentylcyclohexanol (CAS 54410-90-1) is a high-purity organic compound with the molecular formula C11H22O and a molecular weight of 170.29 g/mol . This compound is characterized by a density of 0.9±0.1 g/cm³ and a boiling point of 233.5±8.0 °C at 760 mmHg, making it a stable substance for various experimental conditions . In research, this compound serves as a valuable intermediate and model compound. Its structural similarity to naphthenic acids found in industrial wastewater makes it particularly useful in environmental science studies. For instance, it has been employed in catalytic ozonation research to develop and optimize advanced water treatment processes for the degradation of persistent organic pollutants . This application is critical for treating oil sands process water and other complex industrial effluents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can be assured of the compound's quality and consistent properties for their investigative work in synthetic chemistry and environmental technology development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B3029764 4-Pentylcyclohexanol CAS No. 77866-59-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWGPISIUNUREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202812
Record name Cyclohexanol, 4-pentyl-
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54410-90-1
Record name 4-Pentylcyclohexanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanol, 4-pentyl-
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Record name 54410-90-1
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Record name Cyclohexanol, 4-pentyl-
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Foundational & Exploratory

4-Pentylcyclohexanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Pentylcyclohexanol: Structure, Properties, and Applications

Introduction

This compound is a saturated cyclic alcohol that has garnered significant attention within the fields of materials science and organic synthesis. Its molecular architecture, characterized by a flexible cyclohexane ring appended with a pentyl chain and a hydroxyl group, imparts unique physicochemical properties that are exploited in high-technology applications. Most notably, it serves as a critical intermediate and structural component in the synthesis of advanced liquid crystal materials, which are integral to modern display technologies.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its nuanced stereochemistry, explore its spectroscopic signature, detail its synthetic pathways, and elucidate its primary applications. The content is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and field-proven insights into this versatile molecule.

Part 1: Molecular Structure and Stereoisomerism

The chemical identity of this compound is defined by its core structure, but its functionality is deeply rooted in its three-dimensional arrangement.

Chemical Identity

The fundamental properties and identifiers of this compound are summarized below.

IdentifierValue
IUPAC Name 4-pentylcyclohexan-1-ol[2]
Molecular Formula C₁₁H₂₂O[2]
Molecular Weight 170.29 g/mol [2]
CAS Number 54410-90-1 (unspecified stereochemistry)[2]
77866-59-2 (trans-isomer)[3]
Canonical SMILES CCCCCC1CCC(CC1)O[2]
InChI Key VHWGPISIUNUREA-UHFFFAOYSA-N[2]
Stereoisomerism: cis vs. trans

The 1,4-disubstituted pattern of the pentyl and hydroxyl groups on the cyclohexane ring gives rise to geometric isomerism.[4] These stereoisomers, designated cis and trans, are not superimposable and exhibit distinct physical properties due to their different spatial arrangements.[5]

  • cis-4-Pentylcyclohexanol: Both the pentyl group and the hydroxyl group are on the same side of the cyclohexane ring's plane.

  • trans-4-Pentylcyclohexanol: The pentyl group and the hydroxyl group are on opposite sides of the ring's plane.

Conformational Analysis: The Chair Conformation

To alleviate ring strain, cyclohexane and its derivatives adopt a puckered, non-planar "chair" conformation.[4] In this conformation, the substituent positions are classified as either axial (pointing vertically up or down, parallel to the ring's axis) or equatorial (pointing outwards from the ring's equator).[6]

The chair conformation can undergo a "ring flip," interconverting axial and equatorial positions.[7] The energetic stability of a given conformer is dictated by steric hindrance. Substituents in the axial position experience destabilizing steric interactions with the other axial hydrogens, known as 1,3-diaxial interactions .[4] Consequently, substituted cyclohexanes preferentially adopt the chair conformation where the larger substituent occupies the more spacious equatorial position.[8]

For this compound, the bulky pentyl group has a strong preference for the equatorial position.

  • trans-isomer: The most stable conformation has both the large pentyl group and the smaller hydroxyl group in equatorial positions (diequatorial). This arrangement minimizes steric strain, making the trans isomer generally more stable than the cis isomer.

  • cis-isomer: In the cis isomer, one substituent must be axial while the other is equatorial. Since the pentyl group is significantly larger than the hydroxyl group, the most stable conformation will have the pentyl group equatorial and the hydroxyl group axial.

Caption: Energy relationship between cis and trans isomers.

Part 2: Physicochemical and Spectroscopic Properties

The physical characteristics and spectroscopic data are crucial for the identification, purification, and application of this compound.

Physicochemical Data
PropertyValue
Appearance Colorless to almost colorless clear liquid or solid[3]
Boiling Point 233.5 ± 8.0 °C (Predicted)[3]
Density 0.893 ± 0.06 g/cm³ (Predicted)[3]
pKa 15.34 ± 0.40 (Predicted)[3]
Refractive Index 1.4630 - 1.4680[3]
Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by features characteristic of an alcohol and a saturated hydrocarbon. A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group.[9] Strong, sharp peaks between 2850-3000 cm⁻¹ arise from the C-H stretching of the pentyl and cyclohexyl sp³ carbons. A moderate C-O stretching band will appear in the 1000-1200 cm⁻¹ range.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will be complex due to the overlapping signals of the many non-equivalent methylene (-CH₂-) protons in the cyclohexane ring and pentyl chain. A broad signal corresponding to the hydroxyl proton (-OH) would also be present.

    • ¹³C NMR: The ¹³C NMR spectrum is more resolved. It will show distinct signals for each of the unique carbon atoms in the pentyl chain and the cyclohexane ring. The carbon atom attached to the hydroxyl group (C-OH) will be deshielded and appear further downfield compared to the other ring carbons.[2]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio of 170.[9] Common fragmentation patterns include the loss of a water molecule (M-18) and cleavage of the pentyl chain, leading to a series of characteristic fragment ions.[2][9]

Part 3: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through multi-step processes starting from readily available materials. A prevalent industrial method involves the catalytic hydrogenation of 4-pentylphenol or the reduction of 4-pentylcyclohexanone.[1]

Common Synthetic Pathway

A robust and widely cited synthesis begins with 4-alkylphenol. The key transformations involve the saturation of the aromatic ring followed by the reduction of a ketone intermediate.[1]

Caption: General synthesis workflow for this compound.

Example Experimental Protocol: Synthesis from 4-Pentylcyclohexanone

This protocol describes the reduction step, which is often used to control the stereochemical outcome. The choice of reducing agent and reaction conditions can influence the ratio of cis to trans isomers.

Objective: To synthesize this compound via the reduction of 4-Pentylcyclohexanone.

Materials:

  • 4-Pentylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Water

  • Toluene

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve 4-Pentylcyclohexanone in a mixed solvent system of tetrahydrofuran and water.[1]

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The use of a hydride reducing agent is a standard and effective method for converting ketones to secondary alcohols.

  • Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ketone.

  • Workup: Once the reaction is complete, neutralize the mixture to a pH of 7.[1]

  • Extraction: Extract the aqueous layer multiple times with toluene (3 x 100 mL) to isolate the organic product.[1]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent (toluene) under reduced pressure to yield the crude this compound.[1]

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography to isolate the desired isomer(s).

Part 4: Applications in Advanced Materials

The rod-like molecular structure of this compound, particularly the trans isomer, makes it an invaluable component in the field of liquid crystals.[1]

Role in Liquid Crystal Displays (LCDs)

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals.[10] Molecules that form these phases are known as mesogens. The elongated and rigid shape of trans-4-Pentylcyclohexanol derivatives contributes to the formation of the nematic phase, which is the basis for most LCDs.[11]

  • Structural Component: It is often used as an intermediate in the synthesis of more complex liquid crystal molecules, such as the cyanobiphenyls (e.g., 4-Cyano-4'-pentylbiphenyl, or 5CB).[12][13] The cyclohexyl ring provides a rigid core, while the pentyl tail adds the necessary flexibility and influences the material's melting and clearing points.

  • Property Enhancement: As a component in liquid crystal mixtures, 4-alkylcyclohexane derivatives can significantly improve key performance metrics of displays.[1] These enhancements include:

    • Widening the Liquid Crystal Temperature Range: Allowing devices to operate reliably in a broader range of ambient temperatures.[1]

    • Reducing Viscosity: This leads to faster switching times and improved responsiveness of the display.[1]

    • Improving Brightness and Contrast: The optical properties of the liquid crystal mixture are fine-tuned for better visual performance.[1]

Other Potential Applications

While its primary use is in LCDs, the unique properties of this compound and its derivatives make them suitable for other advanced applications:

  • Smart Windows: In Polymer Dispersed Liquid Crystal (PDLC) technology, liquid crystal droplets are embedded in a polymer matrix. An electric field can align the liquid crystals, switching the window from an opaque, light-scattering state to a transparent state.[11][12]

  • Pharmaceuticals: The cyclohexanol moiety is a common structural motif in medicinal chemistry. Liquid crystalline phases have also been explored for controlled drug delivery systems, where they can help in prolonging the release of a therapeutic agent.[14]

Part 5: Safety, Handling, and Storage

As with any chemical compound, proper handling and storage of this compound are essential for laboratory safety. The following information is a summary based on available Safety Data Sheets (SDS).

  • General Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled.[15][16]

  • Handling Precautions:

    • Use in a well-ventilated area or with local exhaust ventilation.[17]

    • Avoid contact with skin, eyes, and clothing.[18]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat.[15]

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye Contact: Immediately flush eyes with plenty of water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Seek medical attention.

  • Storage:

    • Keep the container tightly closed.[18]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

This compound stands as a testament to the importance of fundamental organic chemistry in the development of advanced materials. Its deceptively simple structure gives rise to critical stereochemical and conformational properties that are expertly manipulated in the synthesis of liquid crystals for display technology. A thorough understanding of its synthesis, purification, and spectroscopic characterization is paramount for researchers aiming to innovate in materials science, organic electronics, and beyond. As technology continues to demand materials with highly specific and tunable properties, the role of foundational molecules like this compound will remain as crucial as ever.

References

An In-depth Technical Guide to the Stereoselective Synthesis of cis- and trans-4-Pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis- and trans-4-pentylcyclohexanol, critical intermediates in the development of advanced materials, notably liquid crystals. Addressed to researchers, chemists, and professionals in drug development and material science, this document elucidates the core chemical principles, strategic considerations, and detailed experimental protocols for achieving high diastereoselectivity. The guide covers two primary synthetic paradigms: the catalytic hydrogenation of 4-pentylphenol and the stereocontrolled reduction of 4-pentylcyclohexanone. Emphasis is placed on the mechanistic rationale behind experimental choices, including the principles of kinetic versus thermodynamic control and steric approach in nucleophilic additions, to empower researchers with a predictive understanding of stereochemical outcomes. Detailed methodologies for synthesis, purification, and analytical characterization are provided, underpinned by authoritative references.

Introduction: The Significance of Stereoisomeric Purity

4-Pentylcyclohexanol isomers are foundational building blocks in the synthesis of high-performance liquid crystal materials. The specific stereochemistry—cis or trans—of the hydroxyl group relative to the pentyl group profoundly influences the molecule's shape, polarity, and packing ability. These molecular properties directly dictate the macroscopic characteristics of the final liquid crystal display, such as its clearing point, viscosity, and dielectric anisotropy. Consequently, the ability to selectively synthesize and isolate the pure cis or trans isomer is of paramount industrial and scientific importance. This guide offers a detailed exploration of the synthetic strategies to achieve this control.

The two principal retrosynthetic pathways converge on the key intermediate, 4-pentylcyclohexanone, which can be reliably synthesized from 4-pentylphenol.

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// Nodes cis_product [label="cis-4-Pentylcyclohexanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trans_product [label="trans-4-Pentylcyclohexanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; ketone [label="4-Pentylcyclohexanone"]; phenol [label="4-Pentylphenol"];

// Edges cis_product -> ketone [label="Stereoselective\nReduction"]; trans_product -> ketone [label="Stereoselective\nReduction"]; ketone -> phenol [label="Hydrogenation &\nOxidation"]; } dot Caption: General retrosynthetic pathways to target isomers.

Synthesis of the Precursor: 4-Pentylcyclohexanone

The common starting point for both isomers is the hydrogenation of 4-pentylphenol to a mixture of this compound isomers, followed by oxidation to 4-pentylcyclohexanone.

Catalytic Hydrogenation of 4-Pentylphenol

The catalytic hydrogenation of 4-pentylphenol effectively reduces the aromatic ring to a cyclohexane ring. A common and robust catalyst for this transformation is Raney Nickel.[1]

Experimental Protocol: Hydrogenation using Raney Nickel

  • Reactor Setup: To a high-pressure autoclave (e.g., 1 L capacity), add 4-pentylphenol (1.0 eq.), isopropanol (as solvent, approx. 1:1 w/w with phenol), and pre-activated Raney Nickel catalyst (approx. 4-5% by weight relative to the phenol).[2]

  • Reaction Conditions: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 5-8 MPa.[2]

  • Heating and Stirring: Heat the mixture to 120-130 °C with vigorous stirring. The reaction is typically complete within 6-8 hours.

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the Raney Nickel catalyst. The solvent is then removed under reduced pressure to yield a crude mixture of cis- and trans-4-pentylcyclohexanol.

Oxidation to 4-Pentylcyclohexanone

The crude alcohol mixture is oxidized to the corresponding ketone. A Jones oxidation is a classic and effective method for this step.[1]

Experimental Protocol: Jones Oxidation

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then diluting carefully with water.

  • Reaction Setup: Dissolve the crude this compound mixture (1.0 eq.) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the flask in an ice bath.

  • Addition: Add the prepared Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 20 °C. The appearance of a persistent orange-brown color indicates the completion of the oxidation.

  • Work-up: Quench the reaction by adding isopropanol until the solution turns green. Neutralize the mixture to pH 7 with a suitable base (e.g., sodium bicarbonate solution). Filter off the chromium salts.

  • Extraction and Purification: Extract the filtrate with a nonpolar solvent (e.g., toluene or diethyl ether).[1] Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 4-pentylcyclohexanone can be purified by vacuum distillation to yield the pure ketone.

Stereoselective Synthesis of trans-4-Pentylcyclohexanol (Thermodynamic Control)

The trans isomer, with both the pentyl and hydroxyl groups in the equatorial position, is the thermodynamically more stable product. Its synthesis is favored by conditions that allow for equilibration, typically involving smaller, less sterically hindered reducing agents or reversible reaction conditions.

Mechanistic Rationale: Axial Attack and Product Stability

The reduction of 4-pentylcyclohexanone with small hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) preferentially proceeds via axial attack of the hydride on the carbonyl carbon.[1][3] This trajectory is sterically less hindered than the equatorial approach, which encounters torsional strain from eclipsing interactions with the axial hydrogens at the C2 and C6 positions.[4] The axial attack leads directly to the formation of the equatorial alcohol, which is the more stable trans product.

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// Edges start -> ts_axial [label="Less hindered\n(Kinetic favorability)"]; reagent -> ts_axial; ts_axial -> product [label="Forms more stable product"]; } dot Caption: Favored axial attack by small hydrides yields the trans isomer.

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is adapted from the well-established procedure for the reduction of 4-tert-butylcyclohexanone, a close analog.[5] For this substrate, NaBH₄ reduction yields the trans isomer with approximately 88% diastereoselectivity.[6]

  • Reaction Setup: In an Erlenmeyer flask, dissolve 4-pentylcyclohexanone (1.0 eq.) in methanol.

  • Reagent Addition: In a separate beaker, dissolve sodium borohydride (NaBH₄, approx. 0.25-0.30 eq.) in a small amount of methanol. Carefully and slowly add the NaBH₄ solution to the stirred ketone solution. The reaction is exothermic and may froth.[5]

  • Reaction Time: Stir the mixture at room temperature for 20-30 minutes.

  • Work-up: Pour the reaction mixture into a beaker containing cold water and a small amount of dilute hydrochloric acid (e.g., 1.5 M HCl) to neutralize excess borohydride and the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Wash the combined organic extracts sequentially with water and brine. Dry the ether layer over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried solution and remove the solvent under reduced pressure to yield the crude product, which is enriched in trans-4-pentylcyclohexanol.

Stereoselective Synthesis of cis-4-Pentylcyclohexanol (Kinetic Control)

The cis isomer, with an axial hydroxyl group and an equatorial pentyl group, is the thermodynamically less stable product. Its formation is favored under kinetic control, using bulky reducing agents that are sterically hindered from the axial face, forcing an equatorial attack.

Mechanistic Rationale: Equatorial Attack and Steric Hindrance

The use of sterically demanding hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), dramatically reverses the stereoselectivity.[4][7] The bulky sec-butyl groups on the boron atom prevent the reagent from approaching the carbonyl from the more hindered axial face (which is blocked by the axial hydrogens at C-3 and C-5). Consequently, the hydride is delivered from the equatorial face, forcing the newly formed hydroxyl group into the axial position, yielding the cis product as the major isomer.[4] This is a classic example of a kinetically controlled reaction, where the product that is formed faster, via the lower energy transition state, predominates.[4][6]

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// Nodes start [label="4-Pentylcyclohexanone\n(Pentyl group equatorial)"]; ts_equatorial [label="Transition State\n(Equatorial Attack)", shape=box, style=dashed]; product [label="cis-4-Pentylcyclohexanol\n(Axial OH - Major Product)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Bulky Hydride (e.g., L-Selectride®)", shape=ellipse, style="filled", fillcolor="#F1F3F4"];

// Edges start -> ts_equatorial [label="Axial attack is\nsterically blocked"]; reagent -> ts_equatorial; ts_equatorial -> product [label="Forms less stable product faster"]; } dot Caption: Equatorial attack by bulky hydrides yields the cis isomer.

Experimental Protocol: Reduction with L-Selectride®

This protocol is based on the highly selective reduction of 4-tert-butylcyclohexanone, which yields the cis isomer with >92% diastereoselectivity.[6]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-pentylcyclohexanone (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, approx. 1.1-1.2 eq.) dropwise via syringe to the stirred ketone solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3 M), and finally, dropwise addition of 30% hydrogen peroxide.

  • Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers with saturated sodium thiosulfate solution and brine. Dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solution under reduced pressure to yield the crude product, highly enriched in cis-4-pentylcyclohexanol.

Method Reducing Agent Primary Attack Vector Control Type Major Product Approx. Selectivity (for analog)
Trans-SelectiveSodium Borohydride (NaBH₄)AxialThermodynamictrans-4-Pentylcyclohexanol~88% trans[6]
Trans-SelectiveLithium Aluminum Hydride (LiAlH₄)AxialThermodynamictrans-4-Pentylcyclohexanol~90% trans[4]
Cis-SelectiveL-Selectride®EquatorialKineticcis-4-Pentylcyclohexanol~92% cis[6]
ReversibleMeerwein-Ponndorf-Verley (Al(Oi-Pr)₃)N/A (Equilibrium)Thermodynamictrans-4-Pentylcyclohexanol~77% trans[6]
Table 1: Summary of Stereoselective Reduction Methods for 4-Substituted Cyclohexanones.

Purification and Separation of Isomers

While stereoselective synthesis can provide highly enriched products, further purification is often necessary to achieve high isomeric purity.

  • Column Chromatography: This is the most versatile method for separating the cis and trans isomers. Due to the difference in the polarity and steric environment of the hydroxyl group (axial in cis, equatorial in trans), the two isomers will exhibit different affinities for the stationary phase.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system, such as a hexane/ethyl acetate gradient, is typically effective. The more polar cis isomer (with its more exposed axial hydroxyl group) generally has a lower Rf value and elutes later than the less polar trans isomer.

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the two isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[8] However, for isomers with very close boiling points, this method can be challenging.[9]

  • Crystallization: For solid products, recrystallization from a suitable solvent system can be a highly effective method for purification, as one isomer may crystallize out preferentially.

Analytical Characterization

Unambiguous identification of the cis and trans isomers and quantification of the diastereomeric ratio is crucial. Gas chromatography and Nuclear Magnetic Resonance spectroscopy are the primary tools for this analysis.

Gas Chromatography (GC)

GC is an excellent method for determining the ratio of the two isomers in a mixture. The two isomers will have different retention times on a suitable capillary column.[10][11]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or a WAX column) is typically used.

  • Analysis: The relative peak areas in the chromatogram correspond to the ratio of the isomers in the sample. Coupling the GC to a mass spectrometer (GC-MS) can confirm that the peaks correspond to the correct mass for this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for the definitive structural assignment of the cis and trans isomers. The key lies in the analysis of the signal for the proton on the carbon bearing the hydroxyl group (H-1).[12]

  • trans Isomer: In the stable diequatorial conformation, the H-1 proton is in the axial position. It experiences large dihedral angles (~180°) with the two adjacent axial protons (at C-2 and C-6). According to the Karplus relationship, this results in large axial-axial coupling constants (³Jax-ax) , typically in the range of 10-13 Hz. The signal for H-1 will therefore appear as a multiplet with a large width at half-height.[12]

  • cis Isomer: In the stable conformation (equatorial pentyl group), the H-1 proton is in the equatorial position. It experiences smaller dihedral angles (~60°) with the adjacent axial and equatorial protons. This results in small axial-equatorial (³Jax-eq) and equatorial-equatorial (³Jeq-eq) coupling constants, typically in the range of 2-5 Hz. The signal for H-1 will appear as a relatively narrow multiplet.[12]

The chemical shift of the H-1 proton is also diagnostic. The equatorial H-1 of the cis isomer is typically found at a lower field (higher ppm) than the axial H-1 of the trans isomer.[12]

Isomer H-1 Position Expected H-1 Signal Key Coupling Constants (³J)
transAxialBroad multiplet, upfield shiftLarge (10-13 Hz)
cisEquatorialNarrow multiplet, downfield shiftSmall (2-5 Hz)
Table 2: Diagnostic ¹H NMR Features for Differentiating cis and trans Isomers.

Conclusion

The synthesis of stereochemically pure cis- and trans-4-pentylcyclohexanol is readily achievable through the strategic manipulation of fundamental organic chemistry principles. By starting from 4-pentylphenol, the key intermediate 4-pentylcyclohexanone can be prepared efficiently. Subsequent reduction under carefully selected conditions allows for high diastereoselectivity. The use of small, unhindered hydride reagents under thermodynamic control favors the formation of the stable trans isomer via axial attack. Conversely, employing bulky, sterically demanding reagents under kinetic control forces an equatorial attack, yielding the less stable cis isomer. This guide provides the mechanistic understanding and practical, field-proven protocols necessary for researchers to confidently synthesize, separate, and characterize these valuable isomers for applications in materials science and beyond.

References

spectroscopic data of 4-pentylcyclohexanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of the spectroscopic signature of 4-pentylcyclohexanol, a saturated cyclic alcohol. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and outlining validated experimental protocols, this guide serves as a definitive resource for the characterization and quality control of this compound and related alicyclic compounds.

Introduction: The Structural Landscape of this compound

This compound (C₁₁H₂₂O) is a secondary alcohol characterized by a cyclohexane ring substituted with a hydroxyl group and a pentyl group at the 1 and 4 positions, respectively. The stereochemistry of the substituents (cis or trans) and the conformational isomerism of the cyclohexane ring (chair, boat, twist-boat) are critical determinants of its physical, chemical, and spectroscopic properties. The chair conformation is the most stable, and the substituents can be either in axial or equatorial positions. The trans isomer, with both substituents in the equatorial position, is generally the most stable conformation. This guide will focus on the spectroscopic data of the most stable trans isomer.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound, providing information on the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation:

  • A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used to acquire the spectra.

Data Acquisition:

  • Both ¹H NMR and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the pentyl chain and the cyclohexyl ring.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6Multiplet1HH-1 (CH-OH)
~1.8 - 2.0Multiplet4HCyclohexyl H (axial)
~1.0 - 1.4Multiplet14HCyclohexyl H (equatorial) & Pentyl CH₂
~0.9Triplet3HPentyl CH₃

Interpretation:

  • H-1 Proton: The proton attached to the carbon bearing the hydroxyl group (H-1) is expected to appear as a multiplet around 3.6 ppm. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom. The multiplicity arises from coupling with the adjacent protons on the cyclohexane ring.

  • Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a complex series of multiplets in the range of 1.0 to 2.0 ppm. Axial and equatorial protons have different chemical shifts due to the anisotropic effect of the C-C bonds in the ring.

  • Pentyl Chain Protons: The methylene (CH₂) protons of the pentyl group will overlap with the cyclohexyl proton signals in the 1.2-1.4 ppm region.

  • Methyl Protons: The terminal methyl (CH₃) group of the pentyl chain will appear as a distinct triplet around 0.9 ppm due to coupling with the adjacent methylene group.

  • Hydroxyl Proton: The hydroxyl proton signal can be broad and its chemical shift is variable depending on concentration and solvent, often appearing between 1.5 and 4.0 ppm. It can be identified by its disappearance upon shaking the sample with a drop of D₂O.[1]

¹³C NMR Spectroscopy of this compound

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~70C-1 (CH-OH)
~30 - 40Cyclohexyl CH₂ & Pentyl CH₂
~22 - 26Pentyl CH₂
~14Pentyl CH₃

Interpretation:

  • C-1 Carbon: The carbon atom bonded to the hydroxyl group (C-1) is significantly deshielded and appears at a characteristic downfield shift of approximately 70 ppm.[2]

  • Cyclohexyl and Pentyl Carbons: The remaining methylene carbons of the cyclohexane ring and the pentyl chain will resonate in the aliphatic region between 22 and 40 ppm.

  • Methyl Carbon: The terminal methyl carbon of the pentyl group is the most shielded and will appear at the highest field, around 14 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound, primarily the hydroxyl group.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

  • For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition:

  • The spectrum is typically recorded in the mid-infrared range (4000 - 400 cm⁻¹).

  • A background spectrum is recorded and automatically subtracted from the sample spectrum.

Caption: Workflow for IR data acquisition and processing.

IR Spectrum of this compound

The IR spectrum is dominated by absorptions from the O-H and C-H bonds.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (hydrogen-bonded)
~2920StrongC-H stretch (sp³ C-H)
~2850StrongC-H stretch (sp³ C-H)
~1070StrongC-O stretch

Interpretation:

  • O-H Stretch: A very prominent, broad absorption band centered around 3350 cm⁻¹ is the hallmark of the hydroxyl group involved in intermolecular hydrogen bonding.[2][3][4] The broadness of this peak is a direct result of the varying hydrogen bond strengths within the sample.[1]

  • C-H Stretch: Strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the cyclohexane ring and the pentyl chain.

  • C-O Stretch: A strong absorption band around 1070 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the secondary alcohol.

III. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

  • The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.

Ionization:

  • Electron Ionization (EI) is the most common method used for volatile compounds like this compound. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

Detection:

  • An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

Caption: Workflow for GC-MS data acquisition.

Mass Spectrum of this compound

The mass spectrum of an alcohol often shows a weak or absent molecular ion peak (M⁺) due to rapid fragmentation.

Predicted Mass Spectrum Fragmentation:

m/zRelative IntensityAssignment
170Very Low[M]⁺ (Molecular Ion)
152Moderate[M - H₂O]⁺
123High[M - H₂O - C₂H₅]⁺ or [M - C₃H₇]⁺
71High[C₅H₁₁]⁺ (Pentyl cation)
70High[M - C₅H₁₁ - OH - H]⁺

Data derived from PubChem CID 41076.[5]

Interpretation:

  • Molecular Ion (m/z 170): The molecular ion peak, corresponding to the molecular weight of this compound (170.29 g/mol ), is expected to be of very low intensity or absent altogether, which is characteristic of alcohols.[2]

  • Loss of Water (m/z 152): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a significant peak at m/z 152 ([M-18]⁺).[2]

  • Alpha-Cleavage: Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a characteristic fragmentation for alcohols.[2] For this compound, this can lead to the loss of the pentyl group.

  • Other Fragments: The prominent peaks at m/z 123, 71, and 70 are indicative of further fragmentation of the cyclohexane ring and the pentyl side chain. The peak at m/z 71 is likely due to the stable pentyl cation. The peak at m/z 70 is also a major fragment observed in the experimental spectrum.[5]

Conclusion

The spectroscopic data of this compound, as interpreted from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a comprehensive and self-validating structural characterization. The combination of a deshielded methine proton and carbon in NMR, a strong, broad hydroxyl stretch in IR, and characteristic fragmentation patterns of water loss and alkyl chain cleavage in MS, offers an unambiguous identification of this molecule. This guide provides the foundational knowledge and expected data for researchers working with this compound, enabling accurate analysis and quality assessment.

References

stereoisomers of 4-pentylcyclohexanol and their characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 4-Pentylcyclohexanol

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive exploration of the stereoisomers of this compound, a molecule of significant interest in materials science and as a synthetic intermediate. We delve into the fundamental principles of its stereochemistry, including a detailed conformational analysis that dictates the physical and chemical properties of its cis and trans isomers. This document outlines robust methodologies for the stereoselective synthesis, separation, and characterization of these isomers. Detailed experimental protocols for gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, underpinned by the causal science explaining the choice of specific parameters. The guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of substituted cyclohexanols and the critical importance of stereoisomeric purity.

Introduction: Stereoisomerism in 1,4-Disubstituted Cyclohexanes

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For this compound, stereoisomerism arises from the relative orientation of the pentyl group at position C4 and the hydroxyl group at position C1 on the cyclohexane ring.

This substitution pattern gives rise to two geometric isomers: cis and trans.

  • cis-4-Pentylcyclohexanol: Both the pentyl and hydroxyl groups are on the same face of the cyclohexane ring.

  • trans-4-Pentylcyclohexanol: The pentyl and hydroxyl groups are on opposite faces of the ring.

These cis and trans isomers are diastereomers of each other, meaning they are non-mirror-image, non-superimposable stereoisomers. Due to a plane of symmetry that can pass through C1 and C4 in both isomers, neither the cis nor the trans form is chiral. Consequently, this compound exists as a pair of diastereomers, not enantiomers. The differentiation and control of these isomers are paramount, as their distinct spatial arrangements lead to significant differences in stability, physical properties, and reactivity.

Conformational Analysis: The Energetic Landscape

The chemical behavior of cyclohexane derivatives is dominated by their conformational preferences. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angle strain and torsional strain. In this conformation, the substituent positions are not equivalent, existing as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

A critical principle in conformational analysis is that substituents prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions—repulsive forces between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. The energetic penalty for a substituent being in the axial position increases with its size.

Trans Isomer: The trans isomer can exist in two chair conformations: one with both the pentyl and hydroxyl groups in equatorial positions (diequatorial) and another, through ring-flipping, with both groups in axial positions (diaxial). The pentyl group is significantly bulkier than the hydroxyl group. The diaxial conformation would induce severe 1,3-diaxial steric strain. Therefore, the equilibrium overwhelmingly favors the diequatorial conformer, making it the most stable conformation of the trans isomer and the most stable of all possible stereoisomers of this compound.

Cis Isomer: For the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). Ring-flipping converts the axial pentyl group to an equatorial position (and the equatorial hydroxyl to axial), and vice-versa. Given the large size of the pentyl group, the conformation where the pentyl group is equatorial and the hydroxyl group is axial is strongly favored energetically.

The following diagram illustrates the conformational equilibria for both isomers.

G cluster_trans trans-4-Pentylcyclohexanol cluster_cis cis-4-Pentylcyclohexanol T1 Diequatorial (e,e) (Highly Favored) T2 Diaxial (a,a) (Highly Disfavored) T1->T2 Ring Flip C1 Pentyl (eq), OH (ax) (Favored) C2 Pentyl (ax), OH (eq) (Disfavored) C1->C2 Ring Flip

Caption: Conformational equilibria for trans and cis isomers.

Synthesis and Separation of Stereoisomers

Control over the stereochemical outcome of a reaction is a central goal in modern organic synthesis. The synthesis of this compound typically starts from 4-pentylcyclohexanone or 4-pentylphenol, with the choice of reagents dictating the resulting ratio of cis to trans isomers.

Stereoselective Synthesis

The reduction of 4-pentylcyclohexanone is a common route. The stereoselectivity is governed by the steric hindrance of the reducing agent.

  • Formation of the trans isomer (Equatorial Attack): Small, unhindered hydride reagents like sodium borohydride (NaBH₄) can approach the carbonyl from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position. However, this product is the less stable cis isomer. The more thermodynamically stable trans product (equatorial hydroxyl) is often favored under conditions that allow for equilibration.

  • Formation of the cis isomer (Axial Attack): Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), preferentially attack from the more open axial direction, leading to the formation of the equatorial alcohol, which is the more stable trans isomer.

  • Catalytic Hydrogenation: Hydrogenation of 4-pentylphenol over a catalyst like Raney nickel typically yields the trans isomer as the major product.

An alternative approach involves the enzymatic reduction of 4-propylcyclohexanone, which has been shown to produce the cis-alcohol with very high stereoselectivity when using a mutant alcohol dehydrogenase. This highlights the power of biocatalysis for precise stereochemical control.

Separation of Diastereomers

Due to their differing physical properties, diastereomers can be separated by conventional laboratory techniques, although it can be challenging.

  • Gas Chromatography (GC): This is the most effective and widely used method for both analytical and preparative separation. The choice of the stationary phase is critical. Polar columns, such as those with a polyethylene glycol (WAX) phase, can effectively separate the isomers based on small differences in their polarity and boiling points. The cis isomer, with its axial hydroxyl group being more sterically hindered, often has a shorter retention time than the more stable trans isomer.

  • Fractional Crystallization: The trans isomer is generally more symmetrical and stable, often resulting in a higher melting point and a more ordered crystal lattice. This difference can sometimes be exploited through fractional crystallization from a suitable solvent system.

Experimental Protocol: GC-FID Separation

This protocol provides a robust method for the analytical separation of cis- and trans-4-pentylcyclohexanol.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chromatographic Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent polar capillary column.

    • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the sample mixture (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Analysis: Inject the sample and integrate the peak areas to determine the relative percentages of the cis and trans isomers.

Causality Behind Experimental Choices: The polar WAX column is selected because the hydroxyl group of the analytes can interact via hydrogen bonding with the stationary phase. The more exposed equatorial hydroxyl group of the trans isomer is expected to interact more strongly than the more hindered axial hydroxyl group of the cis isomer, leading to a longer retention time and effective separation. The temperature program is designed to ensure good peak shape for these semi-volatile compounds.

G cluster_workflow GC Separation Workflow A Sample Preparation (Dilute in Solvent) B GC Injection (1 µL, Split Mode) A->B C Separation on Polar WAX Column B->C D FID Detection C->D E Data Analysis (Peak Integration) D->E

Caption: Experimental workflow for GC-FID analysis.

Spectroscopic Characterization

Unambiguous identification of the cis and trans isomers relies on modern spectroscopic techniques, primarily NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is particularly powerful for distinguishing between the isomers by analyzing the chemical shift and, crucially, the coupling constants (J-values) of the proton attached to the hydroxyl-bearing carbon (H-1).

  • trans Isomer (diequatorial): In its dominant conformation, the hydroxyl group is equatorial, meaning H-1 is axial. This axial proton has two adjacent axial protons (on C2 and C6) and two adjacent equatorial protons. The coupling between two adjacent axial protons (J_ax,ax) is large (typically 9-12 Hz), while axial-equatorial coupling (J_ax,eq) is smaller (3-4 Hz). This results in a complex signal for H-1, often appearing as a broad multiplet or a "triplet of triplets," with a large signal width.

  • cis Isomer (eq-pentyl, ax-OH): In its favored conformation, the hydroxyl group is axial, making H-1 equatorial. This equatorial proton has two adjacent axial protons and two adjacent equatorial protons. Both the equatorial-axial (J_eq,ax) and equatorial-equatorial (J_eq,eq) coupling constants are small (typically 2-5 Hz). This leads to a much narrower, less resolved signal for H-1 compared to the trans isomer.

The chemical shift of H-1 is also diagnostic. Axial protons (like H-1 in the trans isomer) are typically more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts (like H-1 in the cis isomer).

Table 1: Predicted ¹H NMR Characteristics for H-1 Proton

IsomerH-1 Position (Stable Conformer)Expected Chemical Shift (ppm)Expected Multiplicity & Coupling
trans Axial~3.5Broad multiplet (large J_ax,ax)
cis Equatorial~4.0Narrow multiplet (small J values)

¹³C NMR can also be used for differentiation, as the chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. While the electron ionization (EI) mass spectra of diastereomers are often very similar, they are characterized by a molecular ion peak (m/z 170) and prominent fragment ions corresponding to the loss of water (m/z 152) and the loss of the pentyl group (m/z 99). Subtle differences in the relative abundances of these fragment ions can sometimes be observed, reflecting the different steric environments of the isomers.

Physicochemical and Biological Characteristics

The distinct geometries and stabilities of the cis and trans isomers lead to measurable differences in their physical properties and potential biological activity.

Table 2: Physicochemical Properties of this compound Isomers

Propertytrans-4-Pentylcyclohexanolcis-4-PentylcyclohexanolRationale for Difference
IUPAC Name trans-4-pentylcyclohexan-1-olcis-4-pentylcyclohexan-1-olGeometric isomerism
CAS Number 77866-59-298790-22-8 (for propyl analog)Unique registry numbers
Molecular Weight 170.29 g/mol 170.29 g/mol Identical molecular formula
Boiling Point ~233.5 °C (Predicted)Generally lower than transThe more stable, symmetrical trans isomer packs better, leading to stronger intermolecular forces.
Density ~0.893 g/cm³ (Predicted)Generally lower than transDenser packing in the trans isomer.
Stability More stableLess stableThe diequatorial conformation of the trans isomer minimizes steric strain.
Biological Activity and Applications

While specific pharmacological data for this compound is not extensively documented, the principle that stereoisomers can have vastly different biological effects is a cornerstone of drug development. For example, in the related compound 4-phenyl-4-(1-piperidinyl)cyclohexanol (a metabolite of phencyclidine), the cis and trans isomers exhibit different potencies and effects on dopamine uptake in the brain. This underscores the necessity of isolating and testing pure stereoisomers in any biological context.

The primary application for this compound and its derivatives is in the field of materials science, specifically as intermediates for the synthesis of liquid crystals used in display technologies. The rigid structure and defined geometry of the trans isomer are particularly suited for creating materials with the necessary anisotropic properties.

Conclusion

The stereoisomers of this compound, cis and trans, provide a classic yet highly relevant case study in the principles of conformational analysis and stereochemistry. Their differentiation is dictated by the energetic preference for bulky substituents to occupy the equatorial position on the cyclohexane chair, a factor that profoundly influences their stability and physical properties. Mastery of their stereoselective synthesis, analytical separation by techniques like gas chromatography, and unambiguous characterization via NMR spectroscopy are essential skills for scientists in organic synthesis, materials science, and pharmaceutical development. This guide has provided both the foundational theory and the practical, field-proven protocols necessary to confidently work with and understand these important chemical entities.

physicochemical properties of 4-n-pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-n-Pentylcyclohexanol

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This document provides a comprehensive technical overview of the core . Eschewing a rigid template, this guide is structured to deliver an intuitive and in-depth exploration of the subject, grounded in established scientific principles and experimental validation.

Molecular Overview and Significance

4-n-Pentylcyclohexanol is an organic compound with the molecular formula C₁₁H₂₂O.[1][2] Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a straight-chain (normal) pentyl group. The positioning of these two groups relative to each other on the cyclohexane ring gives rise to two geometric isomers: cis and trans. These isomers, while chemically similar, exhibit distinct physical properties due to their different three-dimensional arrangements.

The amphiphilic nature of this molecule—a polar hydroxyl head and a nonpolar aliphatic tail—makes it a compound of interest in materials science. It is a key intermediate in the synthesis of high-grade liquid crystal materials, where its structural properties can significantly influence the temperature range, brightness, and response time of the final product.[3]

G cluster_structure Chemical Structure of 4-n-Pentylcyclohexanol cluster_groups Key Functional Groups structure A Hydroxyl Group (-OH) (Polar Head) C Cyclohexane Ring (Alicyclic Core) A->C imparts polarity & hydrogen bonding B n-Pentyl Group (-C5H11) (Nonpolar Tail) B->C contributes to nonpolar character

Figure 1: Key structural features of 4-n-pentylcyclohexanol.

Core Physicochemical Data

The following table summarizes the key . It is important to note that many publicly available databases provide predicted data, and values can differ between the cis and trans isomers. The data presented here is primarily for the trans isomer unless otherwise specified.

PropertyValueNotes & ConditionsSource(s)
Molecular Formula C₁₁H₂₂O-[1][2][4]
Molecular Weight 170.29 g/mol -[1][4]
Appearance Colorless to almost colorless clear liquidFor the trans isomer[4]
Boiling Point ~233.5 °CPredicted at 760 mmHg[2][4]
Density ~0.893 g/cm³Predicted[2][4]
pKa ~15.34Predicted[2][4]
Refractive Index 1.4630 - 1.4680-[2][4]
Solubility Poor in waterExpected due to long alkyl chain[5][6]
Soluble in nonpolar organic solventse.g., Hexane, Toluene[6]

Table 1: Summary of key physicochemical properties.

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is fundamental to the application and quality control of any chemical compound. The following protocols are designed as self-validating systems, providing reliable and reproducible data.

Determination of Boiling Point via Ebulliometry

Expertise & Experience: The boiling point is a critical indicator of purity. For a substance like 4-n-pentylcyclohexanol, which has a relatively high boiling point, distillation under reduced pressure is often employed to prevent thermal decomposition. However, for a definitive value at atmospheric pressure, a precision ebulliometer is the authoritative choice.

Protocol:

  • Apparatus Calibration: Calibrate the ebulliometer and its associated thermometer using a standard compound with a well-documented boiling point in a similar range (e.g., decanol). This step ensures the trustworthiness of the measurements.

  • Sample Preparation: Introduce a pure sample of 4-n-pentylcyclohexanol into the ebulliometer along with a few anti-bumping granules to ensure smooth boiling.

  • Equilibration: Heat the sample gently. The design of the ebulliometer ensures that the thermometer is bathed in a mixture of the boiling liquid and its vapor, representing a true equilibrium state.

  • Measurement: Record the temperature at which it remains stable during continuous boiling. Simultaneously, record the ambient atmospheric pressure using a calibrated barometer.

  • Data Normalization: If the measurement was not taken at exactly 760 mmHg, use the Clausius-Clapeyron relation or a standard pressure-temperature nomograph to correct the observed boiling point to standard pressure.

Solubility Profile Assessment: The Shake-Flask Method

Causality: The "like dissolves like" principle governs solubility. 4-n-pentylcyclohexanol's long alkyl chain makes it largely nonpolar, predicting poor solubility in polar solvents like water and good solubility in nonpolar solvents.[6] This protocol quantifies that behavior.

Protocol:

  • Solvent Selection: Prepare a panel of solvents with varying polarities, such as water, ethanol, acetone, and hexane.

  • System Preparation: In a series of sealed, temperature-controlled flasks (e.g., 25 °C), add a known volume of a single solvent to each.

  • Equilibration: Add an excess of 4-n-pentylcyclohexanol to each flask. The excess is critical to ensure that a saturated solution is formed. Agitate the flasks at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the flasks to stand undisturbed at the controlled temperature until the undissolved solute has settled.

  • Sample Analysis: Carefully extract an aliquot of the clear, supernatant liquid from each flask.

  • Quantification: Dilute the aliquot appropriately and determine the concentration of 4-n-pentylcyclohexanol using a calibrated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID). The use of an internal standard is recommended for highest accuracy.

G cluster_workflow Shake-Flask Solubility Workflow start Start prep Add excess solute to solvent start->prep equil Agitate at constant T (24-48h) prep->equil separate Settle & Separate Phases equil->separate analyze Analyze Supernatant (e.g., GC-FID) separate->analyze end Determine Solubility analyze->end

Figure 2: A generalized workflow for determining solubility via the shake-flask method.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • O-H Stretch: A strong, broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the hydroxyl group's hydrogen bonding.

  • C-H Stretch: Strong, sharp peaks will appear in the 3000-2850 cm⁻¹ region, corresponding to the C-H bonds of the cyclohexane and pentyl groups.

  • C-O Stretch: A distinct peak in the 1260-1000 cm⁻¹ region will indicate the C-O single bond stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the carbon-hydrogen framework. ¹H and ¹³C NMR spectra are essential for confirming the structure and isomeric purity.

  • ¹H NMR: The spectrum will show distinct signals for the protons on the pentyl chain, the cyclohexane ring, and the hydroxyl group. The chemical shift of the proton on the carbon bearing the -OH group (the carbinol proton) is particularly diagnostic for distinguishing between cis and trans isomers.

  • ¹³C NMR: The spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule (assuming no accidental equivalence). The chemical shift of the carbinol carbon is also sensitive to the stereochemistry. Public databases like PubChem often contain links to spectral data for verification.[1][7]

References

4-pentylcyclohexanol as a precursor in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: 4-Pentylcyclohexanol as a Precursor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a disubstituted cyclohexane derivative, serves as a versatile and pivotal precursor in modern organic synthesis. Characterized by its saturated carbocyclic core and a flexible pentyl chain, this molecule offers a unique combination of steric bulk and lipophilicity, making it an ideal starting material for a range of high-value compounds. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, key transformations, and applications. We will delve into the mechanistic underpinnings of its most critical reactions, including oxidation to 4-pentylcyclohexanone and esterification to form advanced materials such as liquid crystals. Detailed, field-proven protocols are provided to ensure reproducibility and success in the laboratory. The narrative emphasizes the causality behind experimental choices, offering insights into catalyst selection, reaction optimization, and the strategic importance of its derivatives in materials science and potentially in medicinal chemistry.

Introduction: The Molecular Profile of this compound

This compound (C₁₁H₂₂O) is an organic alcohol featuring a cyclohexane ring substituted with a hydroxyl (-OH) group and a pentyl (-C₅H₁₁) group at the 1 and 4 positions, respectively.[1] The saturated cyclohexane ring provides a rigid, three-dimensional scaffold, while the n-pentyl group imparts flexibility and lipophilicity. The hydroxyl group is the primary site of chemical reactivity, serving as a handle for a multitude of synthetic transformations.

The stereochemistry of the substituents on the cyclohexane ring (cis or trans) significantly influences the molecule's physical properties and its behavior in subsequent applications, particularly in the ordered phases of liquid crystals. The trans isomer is generally more linear and is often the preferred geometry for liquid crystal synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-pentylcyclohexan-1-olPubChem[1]
Molecular Formula C₁₁H₂₂OPubChem[1]
Molecular Weight 170.29 g/mol PubChem[1]
CAS Number 54410-90-1PubChem[1]
Appearance White to almost white powder or crystalChemicalBook[3]
Boiling Point ~342 °C (Predicted)ChemicalBook[3]
Melting Point ~126 °C (trans,trans derivative)ChemicalBook[3]

Synthesis of the Precursor: Accessing this compound

The most common and industrially scalable route to this compound is the catalytic hydrogenation of 4-n-pentylphenol. This transformation is a classic example of aromatic ring reduction.

The choice of a Raney nickel catalyst is strategic; it is highly effective for the hydrogenation of phenols to their corresponding cyclohexanols under manageable conditions of temperature and pressure.[4][5] The catalyst's high surface area and intrinsic activity allow the reaction to proceed to completion, typically with high yields.

Synthesis 4-n-Pentylphenol 4-n-Pentylphenol This compound This compound 4-n-Pentylphenol->this compound H₂, Raney Ni Catalyst Solvent, Heat, Pressure

Caption: Synthesis of this compound via hydrogenation.

Experimental Protocol: Synthesis of 4-n-pentylcyclohexanol[4]
  • Catalyst Activation: Pre-activate 8 g of Raney nickel catalyst according to standard laboratory procedures.

  • Reaction Setup: In a suitable high-pressure reaction vessel, add 150 mmol of 4-n-pentylphenol and 80 mL of an appropriate solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the pre-activated Raney nickel catalyst to the reaction vessel.

  • Hydrogenation: Seal the vessel and introduce hydrogen gas, maintaining the system under a defined pressure while stirring vigorously. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the vessel, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-n-pentylcyclohexanol.

  • Purification: The product can be further purified by vacuum distillation or recrystallization, affording yields typically in the range of 81% to 95%.[4]

Key Synthetic Transformations and Applications

The utility of this compound as a precursor stems from the reactivity of its secondary alcohol functional group. This allows for its conversion into ketones, esters, ethers, and other derivatives, each with distinct applications.

Oxidation to 4-Pentylcyclohexanone: A Gateway to Advanced Intermediates

The oxidation of this compound to 4-pentylcyclohexanone is arguably its most important transformation. The resulting ketone is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and, most notably, liquid crystals.[4] 4-Alkylcyclohexane derivatives are fundamental components of high-performance liquid crystal materials, enhancing properties like brightness, viscosity, and response time.[4]

A common and effective method for this oxidation is the use of a chromium-based reagent, such as Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). The mechanism involves the formation of a chromate ester, followed by an E2-like elimination of the alpha-proton to yield the ketone.

Oxidation_Workflow cluster_start Precursor cluster_product Key Intermediate Start This compound Product 4-Pentylcyclohexanone Start->Product Jones Oxidation (CrO₃, H₂SO₄, Acetone)

Caption: Oxidation of this compound to its ketone.

Experimental Protocol: Synthesis of 4-n-pentylcyclohexanone[4]
  • Reagent Preparation: In a flask, carefully add 14.5 g (95 mmol) of chromium trioxide (CrO₃) to 23.6 g (240 mmol) of concentrated sulfuric acid. Dilute the mixture with water to a final volume of 50 mL. Caution: This process is highly exothermic.

  • Reaction Setup: Dissolve 38.1 g (220 mmol) of 4-n-pentylcyclohexanol in 500 mL of acetone in a separate flask and cool the solution in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the acetone solution of the alcohol under vigorous stirring, maintaining the temperature below 20 °C.

  • Reaction Time: Continue stirring the reaction mixture for 2 hours after the addition is complete.

  • Neutralization: Carefully neutralize the reaction mixture to pH 7 with a suitable base (e.g., sodium bicarbonate solution).

  • Work-up: Filter the mixture to remove the solid chromium salts. Extract the filtrate with toluene (3 x 100 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the toluene.

  • Purification: Purify the residue by vacuum distillation to obtain 4-n-pentylcyclohexanone, with reported yields as high as 92%.[4]

Fischer Esterification: Crafting Liquid Crystals and Functional Esters

The reaction of this compound with carboxylic acids under acidic catalysis, known as Fischer esterification, is a powerful method for creating a vast array of ester derivatives.[6][7] This reaction is central to the synthesis of liquid crystal molecules, where a mesogenic (liquid-crystal-forming) carboxylic acid is coupled with the this compound moiety. The resulting ester combines the rigid core of the mesogen with the specific steric and electronic properties of the pentylcyclohexyl group.[2]

The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the products, typically by removing water as it is formed (e.g., using a Dean-Stark apparatus) or by using one of the reactants in large excess.[7]

Esterification Alcohol This compound Acid R-COOH (e.g., Mesogenic Acid) Ester 4-Pentylcyclohexyl Ester (Liquid Crystal Precursor) Alcohol->Ester Acid->Ester + H2O Water Ester->H2O +

Caption: General scheme for Fischer Esterification.

Experimental Protocol: General Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid, ~0.05 eq).[7]

  • Solvent: Add a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane.

  • Reflux: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography or recrystallization.

Multi-Step Synthesis: Accessing Complex Derivatives

This compound is a valuable starting point for multi-step synthetic sequences. For instance, its derivative, 4-pentylcyclohexanone, can be used to synthesize cis-4-n-pentylcyclohexyl thiol.[4] This pathway demonstrates the versatility of the core structure, involving oxidation, reduction, mesylation, and nucleophilic substitution to introduce new functionality. Such derivatives could be explored for applications in materials science or as ligands in coordination chemistry.

Multi_Step_Synthesis A This compound B 4-Pentylcyclohexanone A->B Oxidation C cis-4-Pentylcyclohexanol B->C Reduction (NaBH₄) D 4-Pentylcyclohexyl Methanesulfonate C->D Mesylation (MsCl) E 4-Pentylcyclohexyl Thioacetate D->E Acylation (KSAc) F cis-4-Pentylcyclohexyl Thiol E->F Hydrolysis

Caption: Multi-step synthesis of a thiol derivative.

Role in Drug Development and Medicinal Chemistry

While this compound itself is not a therapeutic agent, the cyclohexane scaffold is a common motif in pharmacologically active compounds.[8] Cyclohexane derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] The introduction of a 4-pentylcyclohexyl group into a drug candidate can modulate its pharmacokinetic properties, such as lipophilicity (logP), membrane permeability, and metabolic stability. The lipophilic nature of the pentylcyclohexyl moiety can enhance a molecule's ability to cross cellular membranes, potentially improving its bioavailability. Therefore, derivatives of this compound represent an interesting, yet underexplored, class of compounds for lead optimization in drug discovery programs.[9][10][11]

Safety and Handling

As with all chemical reagents, this compound and its derivatives should be handled with appropriate care in a well-ventilated laboratory or fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid creating dust if handling the solid form.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

It is imperative to consult the latest Safety Data Sheet (SDS) for detailed hazard information and emergency procedures before use.[12]

Conclusion

This compound is more than a simple alcohol; it is a foundational building block in synthetic organic chemistry. Its straightforward synthesis and the versatile reactivity of its hydroxyl group provide access to a wide range of valuable downstream products. From the high-tech application in liquid crystal displays to its potential as a scaffold in medicinal chemistry, this compound continues to be a compound of significant interest to researchers and developers. The protocols and mechanistic insights provided in this guide serve as a robust starting point for harnessing the full synthetic potential of this important precursor.

References

IUPAC name and synonyms for 4-pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Pentylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, stereoisomeric forms, synthesis, and key applications. As a molecule with significant relevance in materials science and as a structural motif in medicinal chemistry, a thorough understanding of its properties is essential for its effective utilization.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 4-pentylcyclohexan-1-ol [1][2]. Due to the prevalence of common naming conventions in literature and commercial catalogs, it is frequently referred to by several synonyms. Understanding these is crucial for efficient database searching and material procurement.

Synonyms:

  • This compound

  • 4-n-Pentylcyclohexanol

  • 4-Amylcyclohexanol[1][3]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 4-pentylcyclohexan-1-ol[1]
Molecular Formula C₁₁H₂₂O[1][3]
Molecular Weight 170.29 g/mol [1][3]
CAS Number 54410-90-1 (unspecified stereochemistry)[1]
trans-isomer CAS 77866-59-2[3]
Canonical SMILES CCCCCC1CCC(CC1)O[1]
InChIKey VHWGPISIUNUREA-UHFFFAOYSA-N[1]

The Critical Role of Stereoisomerism

This compound exists as two distinct geometric isomers: cis and trans. This isomerism arises from the relative orientation of the pentyl and hydroxyl groups on the cyclohexane ring. The stereochemistry profoundly impacts the molecule's physical properties, thermodynamic stability, and its utility in applications like liquid crystals.

The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. Bulky substituents, like the pentyl group, are sterically hindered in the axial position and thus strongly prefer the more stable equatorial position.

  • trans-4-Pentylcyclohexanol: This is the more thermodynamically stable isomer. In its most stable chair conformation, both the large pentyl group and the hydroxyl group occupy equatorial positions, minimizing steric strain. This results in a more linear, rod-like molecular shape.

  • cis-4-Pentylcyclohexanol: In this isomer, one substituent must occupy an axial position while the other is equatorial. To minimize steric hindrance from the bulky pentyl group, it will occupy the equatorial position, forcing the smaller hydroxyl group into the less favorable axial position. This creates a "kinked" molecular geometry.

Caption: Stability and Geometry of cis and trans Isomers.

Synthesis and Purification

The most direct and common laboratory synthesis of this compound is through the reduction of the corresponding ketone, 4-pentylcyclohexanone. The choice of reducing agent is a critical experimental parameter that influences the stereochemical outcome of the reaction.

Causality of Reagent Choice
  • For a Mixture of Isomers (Thermodynamic Control): Sodium borohydride (NaBH₄) is a mild and inexpensive reducing agent. It attacks the carbonyl group from both the axial and equatorial faces, typically yielding a mixture of cis and trans alcohols. The trans isomer is often the major product due to its greater thermodynamic stability.

  • For Higher cis Selectivity (Kinetic Control): Bulky reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), exhibit greater steric hindrance. They preferentially attack the carbonyl from the less hindered equatorial face, leading to the formation of the axial alcohol, which corresponds to the cis product.

Experimental Protocol: Reduction of 4-Pentylcyclohexanone with NaBH₄

This protocol describes a standard, self-validating procedure for the synthesis and purification of this compound.

Materials:

  • 4-Pentylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pentylcyclohexanone (1.0 eq) in methanol at 0 °C (ice bath).

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Rationale: The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases. This neutralizes the excess NaBH₄ and the resulting borate esters.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarb wash removes residual acid, and the brine wash aids in removing water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol mixture via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The trans and cis isomers can typically be separated, with the less polar trans isomer eluting first.

  • Characterization: Confirm the identity and purity of the isolated isomers using NMR and IR spectroscopy.

Caption: Workflow for the Synthesis of this compound.

Applications in Research and Development

The unique structure of this compound—a rigid cycloalkane core functionalized with a flexible alkyl chain and a polar hydroxyl group—makes it a valuable molecule in several fields.

Liquid Crystal Intermediates

The primary application for high-purity trans-4-pentylcyclohexanol is as a precursor for liquid crystals (LCs)[3]. The rod-like shape of the trans isomer is a fundamental requirement for molecules that form the nematic and smectic phases essential for liquid crystal displays (LCDs). The hydroxyl group serves as a chemical handle for further modification, allowing for the attachment of other structural units (like phenyl rings or cyano groups) to create the final liquid crystal molecules with specific dielectric anisotropies and clearing points.

Scaffolds in Drug Development

In medicinal chemistry, saturated rings like cyclohexane are often used as bioisosteres for aromatic rings. Replacing a phenyl group with a cyclohexyl ring can:

  • Improve Metabolic Stability: Saturated rings lack the π-system of aromatic rings, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Increase Solubility: The non-planar, three-dimensional structure of the cyclohexyl ring can disrupt crystal packing and improve aqueous solubility compared to a flat aromatic ring.

  • Fine-Tune Lipophilicity: The pentyl group provides a significant lipophilic contribution, making this compound a useful building block for modulating the overall logP of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

References

molecular weight and formula of 4-pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Pentylcyclohexanol for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond basic data to offer field-proven insights into its synthesis, characterization, and application, emphasizing the rationale behind methodological choices to ensure experimental success and data integrity.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral organic compound notable for its role as a versatile synthetic intermediate, particularly in the development of liquid crystals and other advanced materials.[1] Its molecular structure, consisting of a cyclohexane ring substituted with a pentyl group and a hydroxyl group, gives rise to critical physicochemical properties that dictate its behavior in synthetic and analytical contexts.

The presence of two substituents on the cyclohexane ring results in cis and trans diastereomers. This isomerism is a crucial consideration in both synthesis and application, as the spatial arrangement of the pentyl and hydroxyl groups significantly influences the material properties of its derivatives. The trans isomer, for instance, is often specifically sought after for applications requiring a more linear molecular geometry, such as in liquid crystal formulations.[2][3]

Table 1: Key Physicochemical Data for this compound

Property Value Source
Molecular Formula C₁₁H₂₂O [4]
Molecular Weight 170.29 g/mol [2][3][4]
CAS Number 54410-90-1 (Isomer Mixture) [4]
77866-59-2 (trans-isomer) [2][3][5]
IUPAC Name 4-pentylcyclohexan-1-ol [4]
Boiling Point 233.5 ± 8.0 °C (Predicted) [2][3]
Density 0.893 ± 0.06 g/cm³ (Predicted) [2][3]
pKa 15.34 ± 0.40 (Predicted) [2][3]

| Appearance | Clear, colorless liquid |[2] |

Synthesis Pathway: Reduction of 4-Pentylcyclohexanone

A prevalent and reliable method for synthesizing this compound is the chemical reduction of its corresponding ketone, 4-pentylcyclohexanone.[6] This transformation is a cornerstone of alcohol synthesis and offers excellent control over the reaction process.

Expertise & Rationale:

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred in a laboratory setting over stronger agents like lithium aluminum hydride (LAH).

  • Causality: NaBH₄ is a mild and selective reducing agent, highly effective for converting ketones and aldehydes to alcohols. Its key advantage is its compatibility with protic solvents like ethanol or a mixture of tetrahydrofuran and water, which simplifies the reaction setup and workup.[6] Unlike LAH, it does not react violently with water, making the procedure inherently safer and more forgiving for general laboratory use. The solvent choice also aids in solubilizing both the ketone substrate and the borohydride reagent.

Self-Validating Synthesis Protocol

This protocol incorporates in-process checks to ensure reaction completion and product purity.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-pentylcyclohexanone (1 equivalent) in a suitable solvent (e.g., a 10:1 mixture of tetrahydrofuran and water).

  • Cool the flask in an ice bath to 0-5 °C. This is a critical control step to manage the exothermic nature of the reduction and prevent side reactions.

Step 2: Addition of Reducing Agent

  • Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise to the stirred solution over 30 minutes. The slight molar excess ensures the complete conversion of the starting material.

  • Maintain the temperature below 10 °C during the addition.

Step 3: Reaction Monitoring (Self-Validation)

  • After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature.

  • To validate completion, take a small aliquot from the reaction mixture and spot it on a Thin-Layer Chromatography (TLC) plate alongside a spot of the starting 4-pentylcyclohexanone.

  • Develop the TLC plate (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The absence of the starting ketone spot in the reaction lane confirms the reaction is complete.

Step 4: Quenching and Workup

  • Carefully quench the reaction by slowly adding 1 M HCl to neutralize excess NaBH₄ and decompose the borate-ester complex. Monitor for the cessation of hydrogen gas evolution.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as toluene or ethyl acetate (3 x 100 mL).[6]

  • Combine the organic layers and wash sequentially with water and brine to remove inorganic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The resulting crude oil can be purified via vacuum distillation to yield the final this compound product.[6] Collect the fraction boiling at the expected temperature (e.g., 91-94 °C at 100 Pa).[6]

Synthesis_Workflow cluster_reaction Reaction Phase cluster_validation In-Process Validation cluster_workup Workup & Purification Ketone 4-Pentylcyclohexanone in THF/Water NaBH4 Add NaBH4 (0-5 °C) Ketone->NaBH4 Stir Stir at RT (2-3h) NaBH4->Stir TLC TLC Monitoring (vs. Starting Material) Stir->TLC Check Completion Quench Quench (1M HCl) TLC->Quench If Complete Extract Extract (Toluene) Quench->Extract Purify Vacuum Distillation Extract->Purify Product Product Purify->Product Final Product: This compound

Caption: Workflow for the synthesis of this compound via ketone reduction.

Analytical Characterization for Quality Assurance

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To confirm the molecular weight and assess the purity of the sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass-to-charge ratio (m/z) for each component.

  • Expected Results: The primary peak in the chromatogram should correspond to this compound. Its mass spectrum should show a molecular ion peak (M⁺) consistent with the molecular weight of 170.29 g/mol , though it may be weak. More prominent will be fragmentation patterns characteristic of the molecule, such as the loss of water (M-18).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the precise chemical structure, including the connectivity of atoms and the ratio of cis to trans isomers.

  • ¹H NMR: Will show characteristic signals for the protons on the cyclohexane ring, the pentyl chain, and the hydroxyl group. The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (C-OH) are particularly diagnostic for differentiating between the cis and trans isomers.

  • ¹³C NMR: Provides a count of the unique carbon environments in the molecule. The spectrum should show 11 distinct signals, corresponding to the 11 carbon atoms in the structure.[4]

Analytical_Workflow cluster_input Sample Input cluster_analysis Analytical Techniques cluster_output Data Output Sample Synthesized This compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MW_Purity Molecular Weight & Purity Confirmation GCMS->MW_Purity Structure Structural Elucidation & Isomer Ratio NMR->Structure

Caption: A multi-technique workflow for the analytical validation of this compound.

Safe Handling, Storage, and Disposal

Adherence to proper safety protocols is non-negotiable in a professional research environment.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[7][8] Avoid contact with skin and eyes and prevent inhalation of vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents and sources of ignition.[7][8]

  • Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national regulations. This should be done through a licensed waste disposal company.

Applications in Research and Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials.[3][6] The specific stereochemistry (cis or trans) of the alcohol dictates the final properties (e.g., clearing point, viscosity) of the liquid crystal molecules derived from it.

While not a direct pharmaceutical agent, its structural motif—the substituted cyclohexane ring—is a common scaffold in medicinal chemistry. Therefore, understanding its synthesis and stereochemistry provides valuable insights for drug development professionals working on compounds containing similar structural features. Its use as a synthetic intermediate allows for the creation of more complex molecules for biological screening.[1]

References

An In-depth Technical Guide to the Solubility of 4-Pentylcyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-pentylcyclohexanol, a molecule of significant interest in the fields of liquid crystal technology and fragrance formulation. In the absence of extensive empirical solubility data in the public domain, this document synthesizes theoretical principles with predictive methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and estimating its behavior in various organic solvents. The core of this guide is built upon the principles of Hansen Solubility Parameters (HSP), for which we provide estimated values derived from group contribution methods. A detailed, self-validating experimental protocol for determining the equilibrium solubility of this compound is also presented, enabling researchers to verify and expand upon the predictive data herein. This guide is structured to provide not just data, but a deeper causal understanding of the physicochemical interactions governing the solubility of this versatile compound.

Introduction: The Significance of this compound Solubility

This compound, a chiral organic compound, is a valuable synthetic intermediate. Its molecular architecture, comprising a polar hydroxyl group and a non-polar pentyl-substituted cyclohexane ring, imparts a unique amphiphilic character that dictates its solubility and, consequently, its utility in various applications.[1] In the realm of materials science, derivatives of this compound are investigated as components of liquid crystal displays, where their solubility and miscibility within the liquid crystal matrix are paramount for performance.[2][3][4] Furthermore, in the fragrance industry, cyclohexanol derivatives are prized for their complex scent profiles, and their solubility in formulation bases is a critical determinant of product stability and olfactory performance.[5][6][7][8][9]

Understanding the solubility of this compound is, therefore, not merely an academic exercise but a practical necessity for formulation scientists and synthetic chemists. This guide aims to bridge the current knowledge gap by providing a detailed theoretical and practical overview of its solubility in a range of common organic solvents.

Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of this compound is the foundation for comprehending its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₂₂O[1][10]
Molecular Weight 170.29 g/mol [1][10]
Appearance Colorless to almost colorless clear liquid[10]
Boiling Point (Predicted) 233.5 ± 8.0 °C[10]
Density (Predicted) 0.893 ± 0.06 g/cm³[10]
pKa (Predicted) 15.34 ± 0.40[10]
CAS Number 77866-59-2 (for trans-isomer)[10]

The presence of a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, while the pentylcyclohexyl moiety contributes significant non-polar character. This duality is the primary driver of its solubility characteristics.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The age-old axiom "like dissolves like" provides a qualitative understanding of solubility.[11] This principle is quantitatively articulated through the concept of solubility parameters, most notably the Hansen Solubility Parameters (HSP). The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[12][13][14]

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Table of Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰.⁵)
δd (Dispersion) 17.5
δp (Polar) 4.5
δh (Hydrogen Bonding) 8.0

These estimated values provide a powerful tool for predicting the solubility of this compound in a wide array of organic solvents.

Predicted Solubility of this compound in Common Organic Solvents

Based on the estimated HSP for this compound and the known HSP of various organic solvents, we can predict the relative solubility. The following table presents the calculated Hansen distance (Ra) and a qualitative prediction of solubility. A lower Ra value suggests better solubility.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Hansen Distance (Ra)Predicted Solubility
Hexane 14.90.00.010.9Low
Toluene 18.21.42.06.9Moderate to High
Acetone 15.510.47.07.2Moderate
Ethanol 15.88.819.412.8Moderate
Methanol 15.112.322.316.6Low to Moderate
Ethyl Acetate 15.85.37.23.5High
Isopropanol 15.86.116.49.3Moderate
Acetonitrile 15.318.06.113.9Low
Dimethyl Sulfoxide (DMSO) 18.416.410.212.1Moderate
Dichloromethane 17.07.37.14.0High

Discussion of Predicted Solubilities:

The predictions align with the "like dissolves like" principle. Solvents with a balanced polarity and hydrogen bonding capability, such as ethyl acetate and dichloromethane, are predicted to be excellent solvents for this compound. Toluene, with its aromatic ring, can engage in favorable dispersion interactions with the cyclohexyl ring, leading to good solubility. Alcohols like ethanol and isopropanol, while capable of hydrogen bonding, have a higher overall polarity that may not perfectly match the largely non-polar character of the pentylcyclohexyl group. Highly non-polar solvents like hexane and highly polar aprotic solvents like acetonitrile are predicted to be poorer solvents due to a larger mismatch in their Hansen parameters.

Experimental Protocol for the Determination of Equilibrium Solubility

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.[11][20][21][22]

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and PTFE syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess this compound B Add to vial with known volume of solvent A->B Step 1 C Seal vial and place in shaker at constant temperature B->C Step 2 D Agitate for 24-48 hours to reach equilibrium C->D Step 3 E Allow suspension to settle D->E Step 4 F Centrifuge to pellet undissolved solid E->F Step 5 G Filter supernatant with PTFE syringe filter F->G Step 6 H Prepare serial dilutions of the filtrate G->H Step 7 I Analyze by HPLC against a calibration curve H->I Step 8 J Calculate solubility (e.g., in mg/mL or mol/L) I->J Step 9

Caption: Workflow for the experimental determination of solubility.

Detailed Steps
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the resulting solution is saturated.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath. Temperature control is critical as solubility is temperature-dependent.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the optimal equilibration time.

  • Sample Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing these standards using a validated HPLC method.

    • Analyze the filtered saturated solution (potentially after appropriate dilution) using the same HPLC method.

    • Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

Visualization of Solubility Relationships

The following diagram illustrates the conceptual relationship between the Hansen Solubility Parameters of this compound and various solvents. Solvents that fall within the "solubility sphere" of this compound are predicted to be good solvents.

G cluster_solvents Solvent Space This compound This compound Solute Ethyl Acetate Ethyl Acetate Good Solvent This compound->Ethyl Acetate Small Ra Dichloromethane Dichloromethane Good Solvent This compound->Dichloromethane Small Ra Toluene Toluene Moderate Solvent This compound->Toluene Medium Ra Ethanol Ethanol Moderate Solvent This compound->Ethanol Medium Ra Hexane Hexane Poor Solvent This compound->Hexane Large Ra Acetonitrile Acetonitrile Poor Solvent This compound->Acetonitrile Large Ra

Caption: Conceptual representation of Hansen solubility distances.

Conclusion

This technical guide has provided a comprehensive framework for understanding and predicting the solubility of this compound in organic solvents. By leveraging the theoretical underpinnings of Hansen Solubility Parameters and providing a detailed experimental protocol for their verification, this document empowers researchers to make informed decisions in formulation and synthesis. The estimated solubility data presented herein serves as a valuable starting point, and the methodologies described offer a clear path for generating precise empirical data. As the applications of this compound continue to expand, a thorough understanding of its solubility will remain a cornerstone of innovation.

References

A Methodological Guide to the Thermal Analysis of Liquid Crystal Intermediates: A Case Study of trans-4-pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise characterization of thermal properties is fundamental to the advancement of materials science and is of growing importance in the pharmaceutical industry, particularly in the development of thermally responsive drug delivery systems. Molecules such as trans-4-pentylcyclohexanol, which serve as critical intermediates in the synthesis of liquid crystals, possess unique thermal behaviors that dictate their functionality. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, methodology-focused framework for the thermal analysis of such compounds. We move beyond a simple recitation of data to detail the causality behind the integrated use of Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Optical Microscopy (POM). Using trans-4-pentylcyclohexanol as a central case study, this whitepaper presents self-validating experimental protocols, explains the theoretical underpinnings of each technique, and offers insights into the interpretation of the resulting data. The objective is to equip the reader with the expertise to rigorously characterize the thermal properties—including phase transitions, enthalpies, and thermal stability—of novel molecular entities.

Introduction: The Significance of Thermal Behavior

Trans-4-pentylcyclohexanol is a cycloaliphatic alcohol featuring a trans-configured cyclohexane ring substituted with a pentyl group. Its molecular structure, comprising a rigid alicyclic core and a flexible alkyl chain, is characteristic of building blocks for calamitic (rod-shaped) liquid crystals.[1] These materials are defined by their intermediate states of matter, or mesophases, which exist between the crystalline solid and the isotropic liquid states. The transitions between these phases are driven by temperature, and therefore, a thorough understanding of the thermal properties of intermediates like trans-4-pentylcyclohexanol is not merely academic—it is essential for designing materials with specific, predictable performance characteristics.

The critical thermal events for such a molecule are its melting temperature (T_m), the transition from a crystalline solid to a more ordered fluid state, and its clearing temperature (T_c), the transition from an ordered liquid crystal phase to a disordered isotropic liquid.[1] Furthermore, the cyclohexanol core itself suggests the potential for complex solid-state behavior. Unsubstituted cyclohexanol is known to form a "plastic crystal" phase, a unique solid state where molecules possess rotational but not translational freedom, often leading to solid-solid phase transitions with large entropy changes.[2][3] Investigating this possibility in substituted analogs is crucial for a complete thermal profile.

This guide provides the methodological blueprint for elucidating these properties with high fidelity.

Core Physicochemical Properties

Before undertaking thermal analysis, it is essential to confirm the identity and basic properties of the material under investigation.

PropertyValueSource
Chemical Name trans-4-pentylcyclohexanol-
Synonyms trans-4-n-Pentylcyclohexanol, trans-4-Amylcyclohexanol[4][5]
CAS Number 77866-59-2[4]
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol [6]
Boiling Point 233.5 ± 8.0 °C (Predicted)[4]
Density 0.893 ± 0.06 g/cm³ (Predicted)[4][5]

Note: The boiling point and density are predicted values and should be confirmed by experimental analysis.

The Principles of Core Thermal Analysis Techniques

An integrated approach utilizing multiple analytical techniques is required for a comprehensive and unambiguous thermal characterization.

Differential Scanning Calorimetry (DSC)

DSC is the cornerstone technique for investigating thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] A resulting thermogram plots heat flow against temperature.

  • Endothermic Events: Processes that absorb heat, such as melting or vaporization, appear as peaks.

  • Exothermic Events: Processes that release heat, such as crystallization, appear as valleys.

  • Baseline Shifts: A shift in the baseline indicates a change in the material's heat capacity, a hallmark of the glass transition.

From a DSC thermogram, one can precisely determine transition temperatures (onset and peak), the enthalpy of transition (ΔH) by integrating the peak area, and the specific heat capacity (Cp).[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is the definitive method for determining the thermal stability of a material. The output, a TGA curve, plots mass percentage against temperature. A sharp drop in mass signifies decomposition. TGA is essential for establishing the upper-temperature limit for other experiments, ensuring that analysis of phase transitions is not confounded by sample degradation.

Polarized Optical Microscopy (POM)

While DSC provides quantitative thermodynamic data, POM offers visual confirmation of phase transitions.[9] Isotropic materials, like liquids or cubic crystals, are dark when viewed between crossed polarizers. Anisotropic materials, which include most non-cubic crystals and all liquid crystals, are birefringent and produce characteristic colored textures. By mounting the sample on a hot stage, one can directly observe the transition from a crystalline solid to a liquid crystalline texture (e.g., a schlieren or marbled texture) and finally to a dark isotropic liquid, confirming the transition temperatures measured by DSC.[1][8]

Standard Operating Protocol: An Integrated Thermal Characterization Workflow

To ensure data integrity and reproducibility, a logical workflow must be followed. The thermal stability is first established by TGA to define the safe temperature range for subsequent DSC and POM analyses.

G cluster_workflow Characterization Workflow Sample Sample Preparation (2-5 mg) TGA Protocol 1: TGA (Determine T_decomposition) Sample->TGA Establish Temp. Limit DSC Protocol 2: DSC (Heat-Cool-Heat Cycle) TGA->DSC Define Safe Range Data Data Synthesis & Interpretation TGA->Data POM Protocol 3: POM (Visual Confirmation) DSC->POM Correlate Transitions DSC->Data POM->Data

Caption: Integrated workflow for thermal analysis.

Protocol 1: Determination of Thermal Stability by TGA
  • Objective: To determine the onset temperature of thermal decomposition.

  • Instrumentation: Thermogravimetric Analyzer.

  • Methodology:

    • Tare: Tare a clean, empty TGA pan (typically alumina or platinum).

    • Sample Loading: Place 3-5 mg of trans-4-pentylcyclohexanol into the pan. Record the exact mass.

    • Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The upper limit should be high enough to ensure complete decomposition is observed.

    • Analysis: Record the mass loss versus temperature. The onset decomposition temperature (T_onset) is determined from the resulting curve. This temperature represents the upper limit for subsequent DSC and POM experiments.

Protocol 2: Analysis of Phase Transitions by DSC
  • Objective: To identify and quantify all thermal transitions (solid-solid, melting, crystallization, liquid crystal transitions) and measure their associated enthalpies.

  • Instrumentation: Differential Scanning Calorimeter with a cooling system.

  • Methodology (Heat-Cool-Heat Cycle):

    • Encapsulation: Place 2-4 mg of trans-4-pentylcyclohexanol into a hermetic aluminum DSC pan and seal it. Prepare an identical empty pan to serve as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with nitrogen at 20-50 mL/min.

    • First Heating Scan: Equilibrate at a temperature well below the expected melting point (e.g., -20 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature safely below the decomposition temperature determined by TGA (e.g., 150 °C). This scan reveals all transitions from the initial state and erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample from the maximum temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min). This scan reveals crystallization or liquid crystal phase formation from the melt.

    • Second Heating Scan: Heat the sample again under the same conditions as the first heating scan. Comparing this scan to the first reveals which transitions are reversible and provides data on a sample with a controlled thermal history. Any transitions that disappear or shift significantly may indicate complex, kinetically influenced behavior.

    • Data Analysis: Integrate the observed peaks to calculate the enthalpy of each transition (ΔH in J/g).

Protocol 3: Visual Confirmation by Hot-Stage POM
  • Objective: To visually observe phase transitions and identify anisotropic (liquid crystal) phases.

  • Instrumentation: Polarizing microscope equipped with a calibrated hot stage and crossed polarizers.

  • Methodology:

    • Sample Preparation: Place a small amount of trans-4-pentylcyclohexanol on a microscope slide and cover with a coverslip.

    • Observation: Place the slide on the hot stage. Heat the sample at a rate comparable to the DSC experiment (e.g., 10 °C/min).

    • Record Observations: Carefully observe the sample through the eyepiece. Note the temperatures at which:

      • The initial crystalline structure begins to change (solid-solid transition).

      • The crystals melt into a fluid. Note if this fluid is dark (isotropic) or birefringent (liquid crystalline).

      • If a liquid crystal phase appears, note its texture.

      • The liquid crystal texture vanishes, resulting in a completely dark field of view (the clearing point, T_c).

    • Cooling: Cool the sample and observe the reverse transitions.

Data Interpretation and Expected Results

The true power of this workflow lies in the synthesis of data from all three techniques.

Interpreting the DSC Thermogram

The DSC thermogram is the richest source of quantitative data. A hypothetical scan for a liquid crystal intermediate like trans-4-pentylcyclohexanol would reveal key features.

G xaxis Temperature (°C) → yaxis Heat Flow (mW) Endo Up → origin origin->xaxis origin->yaxis p1_start p1_peak p1_start->p1_peak p1_end p1_peak->p1_end p2_start p1_end->p2_start p2_peak p2_start->p2_peak p2_end p2_peak->p2_end path_end p2_end->path_end path_start path_start->p1_start label_tm Melting (T_m) ΔH_fusion label_tc Clearing (T_c) ΔH_clearing tm_line_x tm_line_y tm_line_x->tm_line_y tc_line_x tc_line_y tc_line_x->tc_line_y

Caption: Hypothetical DSC thermogram for trans-4-pentylcyclohexanol.

  • Melting Transition (T_m): The first major endothermic peak corresponds to the transition from the crystalline solid to a fluid phase. The area of this peak yields the enthalpy of fusion (ΔH_fusion).

  • Clearing Transition (T_c): If the material forms a liquid crystal phase, a second, typically smaller, endothermic peak will be observed at a higher temperature. This represents the clearing point, where the liquid crystal transitions to the isotropic liquid. The peak area gives the enthalpy of clearing (ΔH_clearing).

  • Solid-Solid Transitions: Additional peaks below T_m may indicate transitions between different crystalline polymorphs or to a plastic crystal phase.

Summary of Key Thermal Parameters for Characterization

The goal of the described workflow is to populate a comprehensive data table for the material under study. For trans-4-pentylcyclohexanol, this table serves as the target for experimental determination.

Thermal ParameterSymbolDescriptionValue
Decomposition Temp. T_d (onset)Temperature at which significant mass loss begins.To be determined via TGA
Melting Point T_mTemperature of solid-to-fluid phase transition.To be determined via DSC/POM
Enthalpy of Fusion ΔH_fusionHeat required for the melting transition.To be determined via DSC
Clearing Point T_cTemperature of liquid crystal-to-isotropic liquid transition.To be determined via DSC/POM
Enthalpy of Clearing ΔH_clearingHeat required for the clearing transition.To be determined via DSC
Heat Capacity C_pHeat required to raise the temperature of the material.To be determined via DSC

Conclusion

The thermal characterization of a molecule like trans-4-pentylcyclohexanol is a multi-faceted process that requires more than a single measurement. It demands a synergistic application of TGA, DSC, and POM to build a complete and reliable thermal profile. The TGA defines the boundaries of thermal stability, the DSC provides precise quantitative data on phase transitions, and POM offers invaluable visual confirmation. This integrated methodological approach ensures that the determined properties—melting and clearing points, transition enthalpies, and decomposition temperatures—are not only accurate but also understood within the context of the material's overall thermal behavior. For researchers in materials science, this rigorous characterization is the foundation for designing next-generation liquid crystal displays. For scientists in drug development, mastering these techniques is paramount for engineering sophisticated, thermally-triggered delivery systems and ensuring the stability of pharmaceutical formulations.

References

Methodological & Application

The Application of 4-Pentylcyclohexanol in the Formulation of High-Performance Ferroelectric Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

This document provides a detailed technical guide on the use of 4-pentylcyclohexanol as a critical component in the formulation of ferroelectric liquid crystal (FLC) mixtures. It is intended for researchers, materials scientists, and professionals in drug development and display technology who are engaged in the synthesis and characterization of advanced liquid crystal materials.

Introduction to Ferroelectric Liquid Crystals (FLCs)

Ferroelectric liquid crystals represent a unique class of materials that combine the fluid properties of liquids with the long-range order of crystalline solids.[1][2] Their defining characteristic is the exhibition of a spontaneous electric polarization, which can be rapidly switched between two stable states by an external electric field.[3] This property makes them highly desirable for a range of advanced electro-optical applications.

The Chiral Smectic C (SmC) Phase and Ferroelectricity*

The ferroelectric properties in these materials arise from the molecular organization within the chiral smectic C (SmC) phase.[4][5] In this phase, rod-like molecules are arranged in layers. Within each layer, the molecules are tilted at a characteristic angle with respect to the layer normal. The introduction of a chiral center forces this tilt to precess from one layer to the next, forming a helical structure.[5] This chiral symmetry, or lack thereof, within the SmC phase allows for the alignment of molecular dipoles, resulting in a net spontaneous polarization (Ps) perpendicular to the tilt plane.

Key Performance Metrics for FLC Applications

The utility of an FLC material is defined by several key performance metrics that are critical for device applications such as microdisplays, optical shutters, and photonics:[6][7]

  • Switching Time: The speed at which the material responds to an electric field, typically in the microsecond range, is one of the primary advantages of FLCs.[3]

  • Bistability: The ability to remain in one of two switched states even after the electric field is removed, which allows for low-power, memory-type displays.[3]

  • Contrast Ratio: The difference in light transmission between the "on" and "off" states, which determines the visual quality of a display.[7]

  • Operating Temperature Range: The temperature window within which the material maintains its crucial SmC* phase.

Achieving optimal performance often requires the formulation of a multi-component mixture, where a primary FLC host is combined with various additives to fine-tune its properties.

This compound: A Key Formulation Additive

This compound is a non-mesogenic (does not form a liquid crystal phase on its own) derivative of 4-alkylcyclohexane.[8] While not a liquid crystal itself, it serves as an invaluable component in FLC mixtures, acting as a "molecular lubricant" to modify the bulk properties of the host material. Its primary role is to enhance performance by reducing viscosity and expanding the operational temperature range.[8]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
IUPAC Name 4-pentylcyclohexan-1-ol[9]
Molecular Formula C₁₁H₂₂O[9]
Molecular Weight 170.29 g/mol [9]
CAS Number 54410-90-1[9]
Appearance White-like solid[10]
SMILES CCCCCC1CCC(CC1)O[9]
Synthesis Overview and Isomeric Considerations

This compound is typically synthesized via the catalytic hydrogenation of 4-pentylphenol.[8] This process commonly utilizes catalysts like Raney nickel or palladium-on-carbon under hydrogen pressure.[8][10]

A critical aspect of the synthesis is the resulting stereochemistry. The hydrogenation process yields a mixture of cis and trans diastereomers. The trans isomer is thermodynamically more stable and is often the major product.[11] For liquid crystal applications, the linear shape of the trans isomer is generally preferred as it integrates more effectively into the ordered structure of the host FLC without causing excessive disruption. The separation of these isomers can be achieved through methods like fractional distillation.[11]

Mechanism of Action in FLC Mixtures

The introduction of this compound into an FLC host mixture induces significant changes in its physical and electro-optical properties.

Impact on Viscosity and Switching Dynamics

The rotational viscosity of an FLC is a major determinant of its switching speed. High viscosity impedes the reorientation of molecules in response to an electric field, leading to slower response times. 4-alkylcyclohexane derivatives are known to significantly reduce the viscosity of liquid crystal mixtures.[8]

Causality: The relatively small, non-mesogenic this compound molecules permeate the layered structure of the SmC* phase. They disrupt the intermolecular van der Waals forces between the larger host molecules, effectively reducing the energy barrier for molecular reorientation. This "lubricating" effect lowers the rotational viscosity, enabling the FLC molecules to switch more rapidly under an applied field.

Influence on Phase Behavior and Operating Temperature

The addition of a non-mesogenic dopant like this compound alters the phase transition temperatures of the host FLC. Typically, it depresses the melting point and the clearing point (the transition from the SmC* or other mesophases to the isotropic liquid state). This effect can be harnessed to widen the overall temperature range in which the desirable SmC* phase exists, a crucial factor for device stability and reliability under varying environmental conditions.[8]

Caption: Molecular interaction of this compound within a SmC* matrix.

Experimental Protocols

The following protocols provide a framework for the preparation and characterization of FLC mixtures containing this compound.

Protocol: Preparation of a Doped FLC Mixture

This protocol describes the preparation of a 5% (w/w) mixture of this compound in a host FLC.

Materials:

  • Host Ferroelectric Liquid Crystal (e.g., a commercial mixture or a synthesized base material)

  • This compound (trans isomer preferred)

  • High-purity solvent (e.g., Dichloromethane or Toluene)

  • Small glass vial with a screw cap

  • Analytical balance (±0.01 mg precision)

  • Vortex mixer

  • Hot plate with magnetic stirring

  • Vacuum oven

Procedure:

  • Weighing: Accurately weigh 95.0 mg of the host FLC material into a clean glass vial. Tare the balance and add 5.0 mg of this compound to the same vial.

  • Dissolution: Add approximately 1 mL of the chosen solvent to the vial. The solvent acts to facilitate complete mixing at the molecular level.

  • Mixing: Cap the vial tightly and vortex for 2 minutes to dissolve both components completely.

  • Heating for Homogenization: Place the vial on a hot plate set to a temperature approximately 10°C above the clearing point of the host FLC. Stir gently for 30 minutes. This step ensures that the mixture is fully homogenized in the isotropic phase.

  • Solvent Evaporation: Remove the cap and place the vial in a vacuum oven. Set the temperature to a moderate level (e.g., 60°C) to avoid phase separation. Evaporate the solvent under vacuum for at least 4 hours or until a constant weight is achieved.

  • Verification: The resulting product is the final FLC mixture. It should be stored in a desiccator to prevent moisture absorption.

Protocol: Characterization of Electro-Optical Switching

This protocol outlines the measurement of switching time and contrast ratio.

Equipment:

  • Polarizing Optical Microscope (POM) with a rotating stage

  • Hot stage for temperature control

  • Function generator capable of producing square waves

  • Voltage amplifier

  • Photomultiplier tube (PMT) or fast photodiode

  • Digital oscilloscope

  • Commercially available electro-optical test cell (e.g., 2-5 µm cell gap, with ITO electrodes and a polyimide alignment layer)

Procedure:

  • Cell Filling: Heat the FLC mixture to its isotropic phase. Fill the test cell via capillary action by placing a small drop of the mixture at the edge of the cell gap.

  • Alignment and Observation: Place the filled cell on the hot stage of the POM. Cool the sample slowly into the SmC* phase. A well-aligned sample will show a uniform texture.

  • Electro-Optical Setup: Position the cell on the microscope stage between crossed polarizers. Orient the cell so that one of the switched states corresponds to maximum extinction (dark state).

  • Applying the Field: Connect the cell's ITO electrodes to the voltage amplifier, which is driven by the function generator. Apply a bipolar square wave voltage (e.g., ±10 V, 100 Hz).

  • Measuring Switching Time: Focus the light passing through the sample onto the photodetector. The output should be connected to the oscilloscope. The oscilloscope will display the change in light intensity as the FLC switches. The switching time (τ) is typically measured as the time required for the intensity to change from 10% to 90% of its maximum value.

  • Measuring Contrast Ratio: Measure the maximum intensity (I_max, bright state) and the minimum intensity (I_min, dark state) from the oscilloscope trace. The contrast ratio is calculated as CR = I_max / I_min.

  • Data Collection: Repeat measurements at various temperatures and applied voltages to fully characterize the material.

Workflow Fig. 2: Experimental workflow for FLC mixture characterization. cluster_prep Mixture Preparation cluster_char Characterization weigh 1. Weigh Host FLC & This compound dissolve 2. Dissolve in Solvent weigh->dissolve mix 3. Homogenize via Heating & Stirring dissolve->mix evap 4. Evaporate Solvent in Vacuum Oven mix->evap fill 5. Fill Test Cell (Capillary Action) evap->fill align 6. Align Sample on POM Hot Stage fill->align connect 7. Apply Electric Field (Square Wave) align->connect measure 8. Measure Optical Response (Photodiode & Oscilloscope) connect->measure data Analyze Data: - Switching Time (τ) - Contrast Ratio (CR) measure->data

Caption: Workflow for preparing and characterizing the FLC mixture.

Data Interpretation and Expected Outcomes

The addition of this compound is expected to yield measurable improvements in key performance metrics. The table below presents a hypothetical but realistic comparison.

ParameterHost FLC (Typical)Host + 5% this compoundRationale
Switching Time (τ) at 25°C, ±10V 150 µs95 µsReduced rotational viscosity allows for faster molecular reorientation.[8]
Spontaneous Polarization (Ps) 45 nC/cm²42 nC/cm²Slight dilution of the polar host molecules by the non-polar additive.
SmC* Temperature Range 15°C to 65°C10°C to 62°CBroadening of the mesophase range due to impurity effects.
Contrast Ratio (CR) 800:1750:1Minor disruption of the bulk alignment may slightly decrease the quality of the dark state.

Troubleshooting:

  • High Viscosity/Slow Switching: If the switching time does not decrease as expected, it may indicate poor mixing. Re-dissolving and homogenizing the mixture at a slightly higher temperature can resolve this.

  • Poor Alignment: If the sample does not align well in the test cell, this can lead to a low contrast ratio. This may be caused by impurities or an incompatibility between the mixture and the cell's alignment layer.

  • Phase Separation: At higher concentrations, the non-mesogenic dopant may phase-separate from the FLC host upon cooling. This will be visible as distinct domains under the POM. If this occurs, the concentration of this compound should be reduced.

Conclusion

This compound is a highly effective and versatile additive for formulating advanced ferroelectric liquid crystal mixtures. By judiciously incorporating it into a host material, researchers can significantly reduce viscosity to achieve faster electro-optical switching speeds and broaden the operational temperature range of the material. The protocols and insights provided in this application note offer a robust framework for leveraging the unique properties of this compound to develop next-generation FLCs for demanding applications in display and photonic technologies.

References

Application Notes and Protocols: 4-Pentylcyclohexanol as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Cyclohexanol Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a critical aspect of synthetic chemistry. Chiral building blocks, enantiopure molecules incorporated into a synthesis, offer a robust strategy for introducing chirality and directing the stereochemical outcome of subsequent transformations.[1][2] Among these, chiral cyclohexanol derivatives have emerged as versatile and effective tools in the synthetic chemist's arsenal.

This technical guide focuses on the potential of 4-pentylcyclohexanol as a chiral building block in asymmetric synthesis. While its direct applications are an emerging area of research, its structural similarity to other well-established chiral cyclohexanol auxiliaries provides a strong foundation for its use in a variety of stereoselective transformations. The 4-pentyl substituent offers a desirable balance of lipophilicity and steric influence, potentially modulating solubility and enhancing facial selectivity in asymmetric reactions.

This document provides a comprehensive overview of the synthesis of enantiopure this compound and its proposed applications as a chiral auxiliary in key asymmetric reactions, complete with detailed experimental protocols.

Part 1: Enantioselective Synthesis of this compound

The successful application of this compound as a chiral building block hinges on its availability in high enantiomeric purity. Two primary strategies are presented here: enzymatic kinetic resolution of racemic this compound and asymmetric transfer hydrogenation of the corresponding ketone.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic resolutions are a powerful and green method for separating enantiomers.[][4] Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation.[5][6] In this process, one enantiomer of the alcohol is preferentially acylated by the enzyme, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.

Conceptual Workflow:

G cluster_0 Enzymatic Kinetic Resolution racemic Racemic (±)-4-Pentylcyclohexanol lipase Lipase (e.g., Candida antarctica Lipase B) + Acyl Donor (e.g., Vinyl Acetate) racemic->lipase Enantioselective Acylation separation Separation (Chromatography) lipase->separation s_alcohol (S)-4-Pentylcyclohexanol separation->s_alcohol Unreacted Enantiomer r_ester (R)-4-Pentylcyclohexyl Acetate separation->r_ester Acylated Enantiomer hydrolysis Hydrolysis r_ester->hydrolysis r_alcohol (R)-4-Pentylcyclohexanol hydrolysis->r_alcohol G cluster_1 Asymmetric Transfer Hydrogenation ketone 4-Pentylcyclohexanone catalyst Chiral Ru or Rh Catalyst (e.g., (R,R)-TsDPEN-Ru) + Hydrogen Donor (e.g., HCOOH/NEt₃) ketone->catalyst Asymmetric Hydrogen Transfer reduction Enantioselective Reduction catalyst->reduction alcohol Enantiopure (S)- or (R)-4-Pentylcyclohexanol reduction->alcohol G cluster_2 Asymmetric Diels-Alder Reaction chiral_alcohol Enantiopure This compound activation Acryloyl Chloride chiral_alcohol->activation dienophile Chiral Acrylate Ester activation->dienophile lewis_acid Lewis Acid (e.g., Et₂AlCl) dienophile->lewis_acid diene Cyclopentadiene diene->lewis_acid cycloaddition [4+2] Cycloaddition lewis_acid->cycloaddition cycloadduct Diastereomerically Enriched Cycloadduct cycloaddition->cycloadduct hydrolysis Hydrolysis cycloadduct->hydrolysis product Enantiopure Cycloadduct Acid hydrolysis->product recovery Recovered Chiral Auxiliary hydrolysis->recovery G cluster_3 Asymmetric Aldol Addition chiral_ester Enantiopure 4-Pentylcyclohexyl Acetate enolization Enolization (e.g., LDA) chiral_ester->enolization enolate Chiral Enolate enolization->enolate aldol_reaction Aldol Addition enolate->aldol_reaction aldehyde Aldehyde (R-CHO) aldehyde->aldol_reaction aldol_adduct Diastereomerically Enriched Aldol Adduct aldol_reaction->aldol_adduct cleavage Auxiliary Cleavage aldol_adduct->cleavage product Enantiopure β-Hydroxy Acid/Ester cleavage->product recovery Recovered Chiral Auxiliary cleavage->recovery

References

Application Notes and Protocols: Incorporating 4-Pentylcyclohexanol in Liquid Crystal Display Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced liquid crystal formulations.

Introduction: The Strategic Role of Alicyclic Moieties in Nematic Liquid Crystals

The relentless advancement of active matrix liquid crystal display (AM-LCD) technology necessitates the development of novel liquid crystalline materials with precisely tailored electro-optical and viscoelastic properties.[1] Modern displays demand high contrast ratios, wide viewing angles, rapid switching times, and exceptional reliability.[1] The performance of these devices is intrinsically linked to the molecular architecture of the constituent liquid crystal (LC) molecules.[2] While rigid aromatic cores are fundamental to establishing the necessary mesophase, the incorporation of non-aromatic, alicyclic rings, such as the cyclohexane moiety, is a well-established strategy for modulating key physical parameters.[2][3]

This application note focuses on the incorporation of 4-pentylcyclohexanol, a key building block and intermediate, in the formulation of nematic liquid crystal mixtures for display applications. The presence of the cyclohexyl ring in place of a phenyl group can significantly influence properties such as the clearing point, viscosity, and birefringence of the final mixture.[3][4] Understanding how to leverage these effects is crucial for designing next-generation display materials. We will explore the underlying principles and provide detailed protocols for the formulation and characterization of liquid crystal mixtures containing this versatile alicyclic compound.

Physicochemical Properties of this compound and its Impact on LC Mixtures

This compound (C11H22O) is an organic compound featuring a pentyl chain attached to a cyclohexanol ring.[5] Its molecular structure is key to its utility in liquid crystal formulations.

Table 1: Key Physicochemical Data for this compound

PropertyValueSource
Molecular FormulaC11H22O--INVALID-LINK--[5]
Molecular Weight170.29 g/mol --INVALID-LINK--[5]
AppearanceVaries (typically a solid or viscous liquid at room temperature)General Knowledge

The primary role of incorporating molecules with cyclohexyl rings, such as derivatives of this compound, into a liquid crystal mixture is to fine-tune its physical properties:

  • Clearing Point (Nematic-to-Isotropic Transition Temperature, T_NI_): The substitution of a phenyl ring with a cyclohexane ring often leads to a modest increase in the clearing point.[3] This is attributed to the shape and conformational flexibility of the cyclohexane ring, which can enhance the stability of the mesophase.

  • Viscosity (γ): Liquid crystal mixtures for active matrix displays require low viscosity (typically less than 35 mPa·s at 20°C) to enable fast response times.[6][7] Compounds containing cyclohexyl rings can contribute to a lower viscosity compared to their all-aromatic counterparts, a highly desirable characteristic for modern displays.[7]

  • Birefringence (Δn): Birefringence, or optical anisotropy, is a critical parameter that influences the contrast and viewing angle of an LCD.[6] The replacement of a phenyl ring with a cyclohexyl ring typically reduces the overall birefringence of the molecule and, consequently, the mixture.[3] This allows for the precise tuning of Δn to match the specific requirements of the display device, often in the range of 0.07 to 0.11 for TFT LCDs.[6][7]

  • Dielectric Anisotropy (Δε): The dielectric anisotropy dictates the threshold voltage required to switch the liquid crystal molecules.[8][9] While the primary driver of Δε is often a polar terminal group like a cyano or fluoro group, the core structure, including the presence of cyclohexyl rings, can subtly influence the overall dielectric properties.[3]

Experimental Protocols

The following protocols provide a framework for the formulation and characterization of a nematic liquid crystal mixture incorporating a derivative of this compound.

Protocol 1: Formulation of a Nematic Liquid Crystal Mixture

This protocol describes the preparation of a base liquid crystal mixture and a modified mixture containing a 4-pentylcyclohexyl derivative. The choice of components is illustrative; researchers should select compounds based on the desired final properties of the mixture.

Materials:

  • Host liquid crystal components (e.g., cyanobiphenyls, phenylcyclohexanes)

  • 4-pentylcyclohexyl derivative (e.g., trans-4-n-pentyl-(4'-cyanobiphenyl-4)-cyclohexane)

  • High-purity solvent (e.g., dichloromethane, HPLC grade)

  • Vials with PTFE-lined caps

  • Analytical balance (±0.0001 g)

  • Vortex mixer

  • Ultrasonic bath

  • Hot plate with magnetic stirrer

  • Vacuum oven

Procedure:

  • Component Selection and Calculation:

    • Define the target properties for the final liquid crystal mixture (e.g., clearing point, viscosity, Δn, Δε).

    • Select a set of host liquid crystal compounds that, when combined, are expected to be close to the target properties.

    • Determine the molar or weight percentages of each component, including the 4-pentylcyclohexyl derivative.

  • Weighing and Dissolution:

    • Accurately weigh each component into a clean, dry vial using an analytical balance.

    • Add a minimal amount of a high-purity, volatile solvent (e.g., dichloromethane) to dissolve all components completely. The solvent acts as a carrier to ensure homogeneous mixing.

  • Homogenization:

    • Securely cap the vial and vortex the mixture for 2-3 minutes to ensure thorough initial mixing.

    • Place the vial in an ultrasonic bath for 15-20 minutes to break up any small aggregates and further promote homogeneity.

  • Solvent Removal:

    • Carefully remove the cap and place the vial in a vacuum oven.

    • Heat the oven to a temperature slightly above the boiling point of the solvent but well below the clearing point of the liquid crystal mixture.

    • Apply a gentle vacuum to slowly evaporate the solvent. This process should be gradual to prevent bumping or splattering of the mixture.

    • Continue heating under vacuum for several hours to ensure all residual solvent is removed.

  • Thermal Cycling and Characterization:

    • Once the solvent is completely removed, heat the mixture above its clearing point into the isotropic phase.

    • Stir the isotropic liquid gently for 30 minutes to ensure final homogenization.

    • Slowly cool the mixture back into the nematic phase.

    • Repeat the heating and cooling cycle 2-3 times to ensure a stable and uniform mixture.

    • The mixture is now ready for characterization.

Diagram 1: Experimental Workflow for LC Mixture Formulation

G cluster_prep Preparation cluster_mix Homogenization cluster_purify Purification & Finalization a Component Selection & Calculation b Weighing & Dissolution in Solvent a->b c Vortex Mixing b->c d Ultrasonic Bath c->d e Solvent Removal (Vacuum Oven) d->e f Thermal Cycling & Stirring e->f g Final LC Mixture f->g

Caption: Workflow for formulating a homogeneous liquid crystal mixture.

Protocol 2: Characterization of the Liquid Crystal Mixture

This protocol outlines the key characterization techniques to evaluate the properties of the newly formulated liquid crystal mixture.

A. Clearing Point (T_NI_) Determination by Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small drop of the LC mixture onto a clean microscope slide and cover with a coverslip.

  • Microscope Setup: Place the slide on a hot stage attached to a polarizing microscope.

  • Heating and Observation: Slowly heat the sample while observing the texture through the crossed polarizers. The nematic phase will exhibit a characteristic birefringent texture (e.g., schlieren or marbled).

  • Transition Point: The clearing point is the temperature at which the birefringent texture completely disappears, and the field of view becomes dark (isotropic). Record this temperature.

  • Cooling: Slowly cool the sample and note the temperature at which the nematic texture reappears. The average of the heating and cooling transition temperatures is often reported.

B. Viscosity Measurement

  • Instrumentation: Use a cone-plate or parallel-plate rheometer, or a capillary viscometer.

  • Sample Loading: Load the LC sample into the measurement geometry.

  • Temperature Control: Set the desired measurement temperature (e.g., 20°C).

  • Measurement: Measure the rotational viscosity (γ) at a defined shear rate. For nematic LCs, viscosity can be anisotropic, so it's important to note the alignment conditions if any are applied.

C. Birefringence (Δn) Measurement

  • Instrumentation: An Abbé refractometer equipped with a polarizer is commonly used.

  • Cell Preparation: Introduce the LC mixture into a planar-aligned liquid crystal cell of a known thickness. The planar alignment ensures the director is parallel to the substrate surfaces.

  • Refractive Index Measurement:

    • Measure the ordinary refractive index (n_o_) by orienting the polarizer perpendicular to the rubbing direction of the cell.

    • Measure the extraordinary refractive index (n_e_) by orienting the polarizer parallel to the rubbing direction.

  • Calculation: Calculate the birefringence as Δn = n_e_ - n_o_. Measurements should be performed at a specific wavelength (e.g., 589 nm) and temperature.[10]

D. Dielectric Anisotropy (Δε) Measurement

  • Instrumentation: An LCR meter is used to measure capacitance.

  • Cell Preparation:

    • For ε_∥_ (perpendicular), use a homeotropically aligned cell where the LC director is perpendicular to the substrates.

    • For ε_⊥_ (parallel), use a planar-aligned cell.

  • Capacitance Measurement:

    • Measure the capacitance of the filled homeotropic cell (C_∥) and the empty cell (C_o).

    • Measure the capacitance of the filled planar cell (C_⊥) and the empty cell (C_o).

  • Calculation:

    • Calculate the dielectric permittivities: ε_∥_ = C_∥_ / C_o_ and ε_⊥_ = C_⊥_ / C_o_.

    • Calculate the dielectric anisotropy as Δε = ε_∥_ - ε_⊥_.[9]

Diagram 2: Characterization Workflow for LC Mixtures

G cluster_char Characterization Techniques cluster_props Measured Properties start Formulated LC Mixture pom Polarized Optical Microscopy (POM) start->pom rheo Rheometry/Viscometry start->rheo refract Refractometry start->refract lcr LCR Meter Measurement start->lcr cp Clearing Point (T_NI) pom->cp visc Viscosity (γ) rheo->visc biref Birefringence (Δn) refract->biref diel Dielectric Anisotropy (Δε) lcr->diel

Caption: Standard workflow for characterizing key physical properties of a liquid crystal mixture.

Expected Results and Discussion

The incorporation of a 4-pentylcyclohexyl derivative into a host nematic mixture is expected to yield predictable changes in the material's properties.

Table 2: Illustrative Comparison of LC Mixture Properties

PropertyHost Mixture (Example)Host + 4-Pentylcyclohexyl Derivative (Expected Trend)Rationale
Clearing Point (T_NI_)75 °CIncreaseThe alicyclic ring can enhance mesophase stability.[3]
Viscosity (γ) @ 20°C30 mPa·sDecreaseCyclohexyl groups generally lead to lower viscosity compared to phenyl groups.[7]
Birefringence (Δn) @ 589 nm0.15DecreaseThe non-aromatic cyclohexyl ring has lower polarizability anisotropy.[3]
Dielectric Anisotropy (Δε)+10Slight DecreaseThe less polarizable cyclohexyl group can slightly reduce the overall Δε.

These trends highlight the utility of this compound-derived compounds as valuable additives for fine-tuning the performance of liquid crystal mixtures. By systematically varying the concentration of such components, researchers can achieve a precise balance of properties to meet the stringent demands of modern LCDs.[1]

Conclusion

The strategic incorporation of molecules containing the 4-pentylcyclohexyl moiety is a powerful tool in the design of advanced liquid crystal materials. As demonstrated in these application notes, such compounds provide a means to systematically modulate key physical properties, including the clearing point, viscosity, and birefringence. The provided protocols offer a robust framework for researchers to formulate and characterize novel liquid crystal mixtures, enabling the development of next-generation displays with enhanced performance characteristics. The principles outlined herein are broadly applicable and can be adapted to a wide range of nematic liquid crystal systems.

References

Application Note: Catalytic Hydrogenation of 4-Pentylphenol to 4-Pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The catalytic hydrogenation of phenols to their corresponding cyclohexanol derivatives is a fundamental transformation in synthetic organic chemistry. This reaction is of significant industrial importance, particularly in the synthesis of intermediates for pharmaceuticals, liquid crystals, and specialty polymers. 4-Pentylcyclohexanol, the target molecule of this protocol, is a valuable building block, and its synthesis from 4-pentylphenol represents an efficient route to a saturated carbocyclic structure.

This application note provides a detailed, field-proven protocol for the hydrogenation of 4-pentylphenol to this compound. We will delve into the mechanistic rationale behind the choice of catalyst and reaction conditions, present a step-by-step experimental procedure, and address critical safety considerations for handling high-pressure hydrogen and pyrophoric catalysts.

Mechanistic Considerations: The Role of the Catalyst

The hydrogenation of an aromatic ring, such as the phenyl group in 4-pentylphenol, is a thermodynamically favorable but kinetically slow process that requires a catalyst to proceed at a reasonable rate. The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal dispersed on a high-surface-area support.[1][2][3]

The mechanism can be broadly understood in the following steps:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the 4-pentylphenol substrate adsorb onto the surface of the metal catalyst.[1]

  • Activation of Hydrogen: The H-H bond is weakened and cleaved on the metal surface, forming reactive metal-hydride species.[1]

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring of the phenol.

  • Desorption of Product: Once the aromatic ring is fully saturated, the resulting this compound desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Rhodium on carbon (Rh/C) is a highly effective catalyst for the hydrogenation of aromatic rings, often requiring milder conditions than other catalysts like palladium or platinum for this specific transformation.[4] Ruthenium-based catalysts are also effective for phenol hydrogenation.[5] The choice of catalyst can influence the stereoselectivity of the reaction, with rhodium-based catalysts often favoring the formation of cis-isomers.[6][7]

Experimental Protocol

This protocol details the hydrogenation of 4-pentylphenol using a 5% Rhodium on carbon catalyst in a high-pressure reactor.

Materials and Equipment
Reagent/Equipment Details Supplier CAS No.
4-Pentylphenol99% purityVaries14938-35-3
5% Rhodium on Carbon(dry powder)Varies7440-16-6
Ethanol (EtOH)Anhydrous, 200 proofVaries64-17-5
Hydrogen Gas (H₂)High purity (≥99.99%)Varies1333-74-0
High-Pressure Reactore.g., Parr Shaker or similar autoclave, equipped with a stirrer, pressure gauge, and thermocoupleVariesN/A
Filtration ApparatusBuchner funnel, filter paper (e.g., Whatman No. 1), and filter flaskVariesN/A
Rotary EvaporatorFor solvent removalVariesN/A
Step-by-Step Procedure
  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. A thorough leak test with an inert gas (e.g., nitrogen or argon) should be performed before introducing any flammable materials.[8]

  • Charging the Reactor:

    • To the reactor vessel, add 4-pentylphenol (e.g., 10.0 g, 60.9 mmol).

    • Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material.

    • Under an inert atmosphere (e.g., in a glovebox or under a stream of argon) , carefully add the 5% Rh/C catalyst (e.g., 500 mg, 5 mol% Rh). Caution: Dry rhodium on carbon can be pyrophoric. Handling in an inert atmosphere is crucial to prevent ignition upon contact with air.[3][9][10]

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel with a low pressure of nitrogen (e.g., 2-3 bar) three times to remove all oxygen.

    • After the final nitrogen purge, evacuate the reactor to a vacuum.[8]

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).

    • Begin stirring (e.g., 500 RPM) and heat the reactor to the target temperature (e.g., 80 °C).

    • Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete within 4-6 hours.

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

    • Crucially, vent the excess hydrogen gas to a safe, well-ventilated area (e.g., a fume hood). [8]

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Rh/C catalyst. Caution: The spent catalyst may still be pyrophoric. Keep the filter cake wet with solvent during filtration and handle it with care.[9][10]

    • Rinse the reactor and the filter cake with a small amount of ethanol to ensure complete transfer of the product.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, this compound, can be purified further by distillation or recrystallization if necessary. A mixture of cis and trans isomers is expected.[11]

Expected Results
Parameter Value Notes
Substrate4-Pentylphenol-
ProductThis compoundA mixture of cis and trans isomers.
Catalyst5% Rh/C5 mol% loading
SolventEthanolAnhydrous
Temperature80 °C-
Pressure20 bar H₂-
Reaction Time4-6 hoursMonitor by H₂ uptake
Expected Yield>95%Based on typical phenol hydrogenations.

Safety Considerations

Hydrogenation reactions carry inherent risks, and a thorough understanding of the hazards is essential for safe operation.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air over a wide range of concentrations (4-74%).[3][12] Always work in a well-ventilated area, and eliminate all potential ignition sources.[12] Use appropriate regulators and tubing for high-pressure hydrogen.

  • Pyrophoric Catalysts: Finely divided metal catalysts like Rh/C can ignite spontaneously upon exposure to air, especially when dry.[3][9][10] Always handle the catalyst under an inert atmosphere and keep the spent catalyst wet during filtration and disposal.

  • High-Pressure Equipment: High-pressure reactors must be operated by trained personnel.[8] Regularly inspect the equipment for any signs of wear or damage. Always operate below the maximum pressure rating of the vessel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

  • Chemical Hazards:

    • 4-Pentylphenol: Causes severe skin burns and eye damage.[13][14][15] Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]

    • This compound: While less hazardous than the starting material, standard chemical handling precautions should be followed.

    • Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.

Visualizing the Workflow

The following diagram illustrates the key steps in the hydrogenation protocol.

hydrogenation_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation charge_reactor Charge Reactor: 1. 4-Pentylphenol 2. Ethanol 3. Rh/C (inert atm) seal_purge Seal & Purge (N₂ then vacuum) charge_reactor->seal_purge Seal pressurize_run Pressurize (H₂) Heat & Stir seal_purge->pressurize_run Introduce H₂ cooldown_vent Cool Down & Vent H₂ pressurize_run->cooldown_vent Reaction Complete filter_catalyst Filter Catalyst (Caution: Pyrophoric) cooldown_vent->filter_catalyst Purge with N₂ remove_solvent Remove Solvent (Rotary Evaporator) filter_catalyst->remove_solvent Collect Filtrate product This compound remove_solvent->product

Caption: Experimental workflow for the hydrogenation of 4-pentylphenol.

References

Application Note & Protocol: Modulating Nematic Liquid Crystal Properties Using 4-pentylcyclohexanol as a Dopant

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the use of 4-pentylcyclohexanol as a dopant to strategically modify the physical and electro-optical properties of nematic liquid crystal (NLC) hosts. We will explore the underlying scientific principles, provide detailed experimental protocols for mixture preparation and characterization, and present expected outcomes. The protocols cover the measurement of key parameters including the nematic-to-isotropic phase transition temperature (clearing point), birefringence (Δn), and dielectric anisotropy (Δε). This guide is intended to provide both the theoretical foundation and the practical steps necessary for the successful incorporation and analysis of this dopant in liquid crystal systems.

Introduction: The Role of Dopants in Liquid Crystal Tuning

Liquid crystal (LC) materials are foundational to a vast array of technologies, most notably in displays (LCDs), optical switching, and sensing. The performance of these devices is critically dependent on the physical properties of the LC mixture, such as its operational temperature range, refractive indices, and response to electric fields. While a base LC mixture may possess a core set of desirable properties, it is often necessary to fine-tune these characteristics for specific applications. This is achieved through the introduction of small quantities of non-mesogenic or mesogenic compounds known as dopants.

Dopants act as molecular-level modifiers, subtly altering the delicate intermolecular interactions that govern the collective behavior of the LC host. Even at low concentrations, dopants can significantly impact properties such as:

  • Phase Transition Temperatures: Adjusting the operational temperature range of the nematic phase.

  • Dielectric Anisotropy (Δε): Modifying the threshold voltage required for switching.

  • Birefringence (Δn): Tuning the optical path difference, which is crucial for display and photonic applications.

  • Viscoelastic Constants: Affecting the switching speed of the device.

This compound is a particularly interesting dopant. Its molecular structure, consisting of a flexible pentyl chain, a rigid cyclohexyl ring, and a polar hydroxyl (-OH) group, allows it to integrate into the NLC host while introducing specific perturbations. The hydroxyl group, in particular, can disrupt the intermolecular dipole-dipole interactions of the host LC molecules, which is a key mechanism for property modification.[1]

Mechanism of Action: How this compound Modifies LC Properties

The introduction of this compound into a nematic host, such as 4-cyano-4'-pentylbiphenyl (5CB), disrupts the orientational order of the system. The nematic phase is characterized by long-range orientational order of the constituent rod-like molecules. The dopant molecules, while having a similar rigid core, possess a different geometry and polarity compared to the host.

The primary mechanism of action is the disruption of the intermolecular forces that stabilize the nematic phase. The hydroxyl group of the cyclohexanol can interfere with the strong dipole-dipole interactions between the cyano groups of a host like 5CB. This disruption introduces "disorder" into the system, which has a direct consequence on the phase transition temperature. A higher concentration of the dopant leads to a greater disruption, thereby lowering the energy required to transition from the ordered nematic state to the disordered isotropic liquid state. This results in a decrease in the nematic-isotropic transition temperature, or clearing point (TNI).[2]

This relationship can be visualized as follows:

G cluster_0 Doping Process cluster_1 Molecular Interaction cluster_2 Macroscopic Effect Dopant This compound (Dopant) Mixture Doped LC Mixture Dopant->Mixture Introduction Host Nematic LC (e.g., 5CB Host) Host->Mixture Disruption Disruption of Host Intermolecular Forces Mixture->Disruption Order Reduced Orientational Order Disruption->Order TNI Lowered Clearing Point (T_NI) Order->TNI

Figure 1: Logical diagram showing the cause-and-effect relationship of doping on the clearing point.

Materials and Equipment

Materials:

  • Nematic Liquid Crystal Host (e.g., 4-cyano-4'-pentylbiphenyl, 5CB)

  • Dopant: this compound

  • Solvent for mixing (e.g., Dichloromethane, HPLC grade)

  • Indium Tin Oxide (ITO) coated glass cells (for electro-optical measurements)

  • Cleaning agents: Acetone, Isopropanol, Deionized water

Equipment:

  • Analytical Balance (± 0.01 mg precision)

  • Vortex mixer and Ultrasonic bath

  • Rotary evaporator or vacuum oven

  • Differential Scanning Calorimeter (DSC)[3][4]

  • Polarized Optical Microscope (POM) with a hot stage[5]

  • Abbé Refractometer with temperature control[6][7]

  • Function generator and Amplifier

  • Impedance Analyzer or LCR meter

  • Photodiode detector and Oscilloscope

Experimental Protocols

The overall experimental workflow is depicted below. It is crucial to follow each step with precision to ensure reproducibility.

G cluster_workflow Experimental Workflow Prep Protocol 1: Mixture Preparation DSC Protocol 2: Clearing Point (DSC) Prep->DSC Biref Protocol 3: Birefringence (Δn) Prep->Biref ElecOp Protocol 4: Dielectric Anisotropy (Δε) Prep->ElecOp Data Data Analysis & Interpretation DSC->Data Biref->Data ElecOp->Data

Figure 2: A high-level experimental workflow for characterizing doped liquid crystal mixtures.

Protocol 1: Preparation of Doped Liquid Crystal Mixtures

Objective: To prepare homogeneous mixtures of a nematic host with varying concentrations of this compound.

  • Weighing: On an analytical balance, accurately weigh the desired amounts of the NLC host and this compound into a clean glass vial. Prepare a series of concentrations (e.g., 0.5%, 1%, 2%, 5% by weight).

  • Dissolution: Add a small amount of a volatile solvent (e.g., dichloromethane) to completely dissolve both components. The volume should be just enough to ensure full dissolution.

  • Homogenization: Vigorously mix the solution using a vortex mixer for 2-3 minutes. Follow this with sonication in an ultrasonic bath for 10-15 minutes to ensure molecular-level mixing.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Alternatively, place the uncapped vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but well below the clearing point of the LC mixture (e.g., 40-50 °C for dichloromethane) until the weight is constant.

  • Degassing: To remove any residual solvent or dissolved air, heat the mixture in its isotropic phase (e.g., for 5CB, >35°C) under vacuum for at least one hour.

  • Storage: Store the final mixture in a tightly sealed vial in a desiccator.

Protocol 2: Characterization of Clearing Point (TNI) using DSC

Objective: To measure the nematic-to-isotropic phase transition temperature.

  • Sample Preparation: Hermetically seal 5-10 mg of the doped LC mixture into an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected transition (e.g., 20 °C).

    • Perform an initial heating scan to erase any previous thermal history. Heat at a controlled rate (e.g., 20 K/min) to the isotropic phase, hold for 2-3 minutes.[8]

    • Cool the sample at a controlled rate (e.g., 10 K/min) back to the starting temperature.

    • Perform a second heating scan at a rate of 10 K/min. The data from this second scan is typically used for analysis to ensure a consistent thermal history.[9]

  • Data Analysis: The nematic-to-isotropic transition will appear as an endothermic peak on the heating curve.[8] The peak temperature of this transition is taken as the clearing point (TNI).[3][10]

Protocol 3: Measurement of Birefringence (Δn)

Objective: To determine the ordinary (no) and extraordinary (ne) refractive indices, and thus the birefringence (Δn = ne - no).

  • Instrument Preparation: Calibrate a temperature-controlled Abbé refractometer using a standard of known refractive index.[6]

  • Sample Application: Place a small drop of the doped LC mixture onto the prism of the refractometer.

  • Measurement of no:

    • Set the temperature of the refractometer to a point within the nematic range (e.g., 25 °C).

    • Use a polarizer on the light source or eyepiece. The molecules of the nematic LC will naturally align with the prism surface in a planar fashion.

    • Rotate the polarizer until the shadow line in the eyepiece appears sharpest. This measurement corresponds to the ordinary refractive index (no).[11]

  • Measurement of ne:

    • To measure ne, a homeotropically aligned cell (molecules perpendicular to the surface) is typically required, or specialized prism techniques must be used. For this protocol, we will focus on the change in no as an indicator of the dopant's effect. A full birefringence measurement requires a different setup, often involving a specially treated LC cell placed in a spectrometer.

  • Data Collection: Record no for each dopant concentration at a constant temperature.

Protocol 4: Measurement of Dielectric Anisotropy (Δε)

Objective: To measure the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the LC director, and calculate the dielectric anisotropy (Δε = ε|| - ε⊥).

  • Cell Preparation: Use two types of commercial ITO cells: one treated for planar alignment (for ε⊥) and one for homeotropic alignment (for ε||). Alternatively, use a single planar cell and a high-voltage field to achieve homeotropic alignment.

  • Cell Filling: Fill the cells with the doped LC mixture via capillary action in the isotropic phase to ensure defect-free alignment.

  • Measurement of ε⊥:

    • Place the planar-aligned cell in a temperature-controlled holder.

    • Connect the cell to an LCR meter. Apply a low-amplitude AC voltage (e.g., < 0.5 V, to avoid switching the LC) at a standard frequency (e.g., 1 kHz).[12]

    • Measure the capacitance (C⊥) of the cell.

  • Measurement of ε||:

    • Use the homeotropic-aligned cell and repeat the capacitance measurement to get C||.

    • Alternatively, using the planar cell, apply a high-frequency AC bias voltage that is significantly above the threshold voltage (e.g., 20-40 V) to reorient the molecules perpendicular to the substrates.[13][14] Measure the capacitance in this state (C||).

  • Calculation: Calculate the permittivity using the formula C = εε0(A/d), where A is the electrode area and d is the cell gap.

    • ε⊥ = C⊥ / Cair

    • ε|| = C|| / Cair

    • (Where Cair is the capacitance of the empty cell)

    • Δε = ε|| - ε⊥[15]

Expected Results & Data Presentation

The introduction of this compound is expected to systematically alter the properties of the nematic host. The data should be tabulated for clear comparison.

Table 1: Effect of this compound Concentration on Clearing Point of 5CB

Dopant Conc. (wt%)Clearing Point (TNI) [°C]ΔTNI (Relative to Pure 5CB) [°C]
0 (Pure 5CB)35.20.0
0.534.8-0.4
1.034.3-0.9
2.033.5-1.7
5.031.1-4.1

Table 2: Effect of this compound on Optical and Dielectric Properties of 5CB at 25°C

Dopant Conc. (wt%)Ordinary Refractive Index (no) @ 589 nmDielectric Anisotropy (Δε) @ 1 kHz
0 (Pure 5CB)1.532+11.5
1.01.530+11.1
2.01.528+10.7
5.01.523+9.8

The results are expected to show a linear or near-linear decrease in the clearing point with increasing dopant concentration, a common effect of non-mesogenic impurities.[2] Similarly, both the refractive index and the dielectric anisotropy are expected to decrease as the less-anisotropic dopant molecules dilute the highly anisotropic host.

Troubleshooting

  • Inconsistent DSC Results: Ensure pans are properly sealed and that the sample has been subjected to a consistent thermal history (i.e., always analyze the second heating run).

  • Difficulty Filling LC Cells: Fill cells in the isotropic phase where viscosity is lower. Ensure cells are thoroughly cleaned.

  • Noisy Dielectric Measurements: Use shielded cables and ensure good electrical contact with the ITO electrodes. Check for air bubbles in the cell, which can alter capacitance.

Conclusion

This compound serves as an effective and predictable dopant for modifying the properties of nematic liquid crystals. Its primary effect is the disruption of the host's orientational order, leading to a controlled reduction in the clearing point, birefringence, and dielectric anisotropy. The protocols outlined in this document provide a standardized framework for preparing and characterizing these doped systems, enabling researchers to precisely tune liquid crystal mixtures for advanced electro-optical applications.

References

Synthesis of 4-(trans-4-Pentylcyclohexyl)benzoic Acid: An Application Note and Protocol for Advanced Material Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 4-(trans-4-pentylcyclohexyl)benzoic acid, a critical intermediate in the production of high-performance liquid crystals and other advanced materials.[1][2] The synthesis commences with the oxidation of the readily available 4-pentylcyclohexanol to 4-pentylcyclohexanone. Subsequent aromatization of the cyclohexanone ring, followed by cyanation and final hydrolysis, yields the target benzoic acid derivative. This application note details the underlying chemical principles, provides step-by-step protocols, and outlines the necessary characterization and safety procedures for each stage of the synthesis.

Introduction

4-(trans-4-Pentylcyclohexyl)benzoic acid is a key building block in the field of materials science, particularly in the synthesis of liquid crystal displays (LCDs).[1][2] Its rigid core, comprising a trans-substituted cyclohexane ring and a benzoic acid moiety, coupled with the flexible pentyl chain, imparts the unique anisotropic properties essential for liquid crystalline behavior. The trans-stereochemistry is crucial for achieving a desirable nematic phase over a broad temperature range.

This guide presents a robust and well-documented synthetic pathway, designed to provide researchers and drug development professionals with a reliable method for obtaining high-purity 4-(trans-4-pentylcyclohexyl)benzoic acid. The described protocols are based on established chemical transformations and have been structured to ensure reproducibility and scalability.

Synthetic Strategy Overview

The synthesis of 4-(trans-4-pentylcyclohexyl)benzoic acid from this compound is accomplished through a four-step sequence. The initial oxidation of the secondary alcohol to a ketone is followed by the critical aromatization of the cyclohexane ring. The resulting aromatic intermediate is then converted to a nitrile, which is subsequently hydrolyzed to the final carboxylic acid product.

Synthesis_Overview A This compound B 4-Pentylcyclohexanone A->B Jones Oxidation C 4-Pentylcyclohexylbenzene B->C Aromatization D 4-(trans-4-Pentylcyclohexyl)benzonitrile C->D Cyanation E 4-(trans-4-Pentylcyclohexyl)benzoic Acid D->E Hydrolysis

Figure 1: Overall synthetic workflow from this compound to 4-(trans-4-pentylcyclohexyl)benzoic acid.

Part 1: Synthesis of 4-Pentylcyclohexanone

The initial step involves the oxidation of the secondary alcohol, this compound, to the corresponding ketone, 4-pentylcyclohexanone. The Jones oxidation is a classic and highly effective method for this transformation, utilizing chromic acid generated in situ from chromium trioxide and sulfuric acid in an acetone solution.

Mechanism of Jones Oxidation: The reaction proceeds through the formation of a chromate ester from the alcohol and chromic acid. A subsequent base-promoted elimination of this ester leads to the formation of the ketone. Water present in the reaction mixture acts as the base in this process.

Experimental Protocol: Jones Oxidation of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound170.3010.0 g0.0587
Chromium trioxide (CrO₃)99.996.0 g0.0600
Concentrated Sulfuric Acid (H₂SO₄)98.085.2 mL0.096
Acetone58.08100 mL-
Isopropanol60.10As needed-
Diethyl ether74.12150 mL-
Saturated Sodium Bicarbonate (NaHCO₃)84.01100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.0587 mol) of this compound in 100 mL of acetone.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Prepare the Jones reagent by carefully and slowly adding 5.2 mL of concentrated sulfuric acid to a stirred suspension of 6.0 g of chromium trioxide in 15 mL of water. Caution: This process is highly exothermic.

  • Slowly add the prepared Jones reagent dropwise to the stirred acetone solution of the alcohol over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The color of the reaction mixture will change from reddish-orange to green, indicating the consumption of Cr(VI).

  • Quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Remove the acetone by rotary evaporation.

  • Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-pentylcyclohexanone.

  • Purify the crude product by vacuum distillation to obtain pure 4-pentylcyclohexanone.

Part 2: Aromatization of 4-Pentylcyclohexanone

The conversion of the saturated carbocyclic ring of 4-pentylcyclohexanone to an aromatic ring is a critical step. This can be achieved through a catalytic dehydrogenation process. A common method involves the use of a palladium on carbon (Pd/C) catalyst at elevated temperatures.

Experimental Protocol: Aromatization of 4-Pentylcyclohexanone

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Pentylcyclohexanone168.288.0 g0.0475
10% Palladium on Carbon (Pd/C)-0.8 g-
Toluene92.1480 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 8.0 g (0.0475 mol) of 4-pentylcyclohexanone, 80 mL of toluene, and 0.8 g of 10% Pd/C.

  • Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with toluene (2 x 20 mL).

  • Combine the filtrates and remove the toluene under reduced pressure to yield crude 4-pentylcyclohexylbenzene.

  • Purify the product by column chromatography on silica gel using hexane as the eluent.

Part 3: Synthesis of 4-(trans-4-Pentylcyclohexyl)benzonitrile

The introduction of the cyano group onto the aromatic ring can be accomplished through a multi-step sequence, often involving bromination followed by a Rosenmund-von Braun reaction.

Experimental Protocol: Bromination and Cyanation

Sub-step 3a: Bromination of 4-Pentylcyclohexylbenzene

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Pentylcyclohexylbenzene216.386.0 g0.0277
N-Bromosuccinimide (NBS)177.985.1 g0.0287
Carbon Tetrachloride (CCl₄)153.8260 mL-
Benzoyl Peroxide (BPO)242.230.1 g-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 6.0 g (0.0277 mol) of 4-pentylcyclohexylbenzene in 60 mL of carbon tetrachloride.

  • Add 5.1 g (0.0287 mol) of N-bromosuccinimide and a catalytic amount of benzoyl peroxide (0.1 g).

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude bromo-intermediate.

Sub-step 3b: Cyanation of the Bromo-intermediate

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude Bromo-intermediate~295.28~8.2 g~0.0277
Copper(I) Cyanide (CuCN)89.563.0 g0.0335
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine the crude bromo-intermediate with 3.0 g (0.0335 mol) of copper(I) cyanide in 50 mL of DMF.

  • Heat the mixture at 150 °C for 6 hours.

  • Cool the reaction mixture and pour it into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper complexes.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-(trans-4-pentylcyclohexyl)benzonitrile.

Part 4: Hydrolysis of 4-(trans-4-Pentylcyclohexyl)benzonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.[3][4][5]

Mechanism of Basic Nitrile Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid.[4]

Hydrolysis_Mechanism RCN R-C≡N Intermediate1 [R-C(O⁻)=NH] RCN->Intermediate1 + OH⁻ OH_minus OH⁻ Amide R-C(=O)NH₂ Intermediate1->Amide + H₂O Carboxylate R-COO⁻ + NH₃ Amide->Carboxylate + OH⁻, H₂O CarboxylicAcid R-COOH Carboxylate->CarboxylicAcid + H₃O⁺ H3O_plus H₃O⁺

Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Hydrolysis of 4-(trans-4-Pentylcyclohexyl)benzonitrile

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-(trans-4-Pentylcyclohexyl)benzonitrile255.405.0 g0.0196
Potassium Hydroxide (KOH)56.115.5 g0.0980
Ethylene Glycol62.0750 mL-
6M Hydrochloric Acid (HCl)36.46As needed-
Water18.02As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5.0 g (0.0196 mol) of 4-(trans-4-pentylcyclohexyl)benzonitrile and 5.5 g (0.0980 mol) of potassium hydroxide in 50 mL of ethylene glycol.

  • Heat the mixture to reflux (approximately 190 °C) for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of water.

  • Acidify the aqueous solution to pH 2 with 6M hydrochloric acid, which will cause the carboxylic acid to precipitate.

  • Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 4-(trans-4-pentylcyclohexyl)benzoic acid.

  • Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and the trans-stereochemistry of the cyclohexane ring.

  • Infrared (IR) Spectroscopy: Verify the presence of the carboxylic acid functional group (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

  • Mass Spectrometry: Determine the molecular weight of the compound.

Safety Precautions

  • Chromium trioxide is highly toxic, corrosive, and a strong oxidizing agent. It is also a known carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and add it slowly to water, never the other way around.

  • N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Copper(I) cyanide is highly toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Ethylene glycol is toxic if ingested.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable multi-step synthetic route for the preparation of 4-(trans-4-pentylcyclohexyl)benzoic acid from this compound. By following the outlined protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable liquid crystal intermediate for use in materials science and other advanced applications.

References

Application Notes & Protocols: Investigating the Potential of 4-Pentylcyclohexanol in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: While not yet a mainstream material, the unique molecular structure of 4-pentylcyclohexanol—featuring a polar hydroxyl head and a nonpolar aliphatic tail—presents intriguing possibilities for advancing organic electronic devices. This document serves as a research and application prospectus, providing a scientifically grounded framework for exploring its use as a processing additive in organic solar cells (OSCs), a component in liquid crystal (LC) blends for optoelectronics, and as a surface modifier for dielectrics in organic field-effect transistors (OFETs). We present detailed, albeit prospective, experimental protocols designed to rigorously evaluate its potential and guide researchers in this novel area of materials science.

Introduction: The Case for this compound

The advancement of organic electronics is intrinsically linked to the development of novel materials that can fine-tune device morphology, interfaces, and performance.[1][2] this compound (C11H22O) is a molecule characterized by a saturated cyclohexyl ring, a flexible pentyl chain, and a terminal hydroxyl group.[3] This amphiphilic structure is of particular interest in organic electronics for several potential reasons:

  • Morphology Control: The interplay between its polar and non-polar moieties could be leveraged to influence the phase separation and crystallization in bulk heterojunction (BHJ) systems, a critical factor in the efficiency of organic solar cells.[4][5][6]

  • Interfacial Engineering: The hydroxyl group can form hydrogen bonds, enabling it to anchor to surfaces like dielectric oxides, potentially forming self-assembled monolayers (SAMs) that reduce trap states at the semiconductor-dielectric interface in OFETs.[7]

  • Liquid Crystalline Behavior: Molecules with similar cyclohexyl cores are known components in liquid crystal mixtures used in various optoelectronic applications.[8][9] The inclusion of this compound could modulate the mesophase properties and switching behavior of such systems.

This guide provides a series of detailed protocols for researchers to systematically investigate these potential applications.

Potential Application 1: Processing Additive in Organic Solar Cells

The morphology of the active layer in bulk heterojunction (BHJ) organic solar cells is a key determinant of device efficiency. Solvent additives are commonly used to control this morphology, influencing domain purity, crystallinity, and phase separation.[4][5][6] We hypothesize that the amphiphilic nature of this compound could aid in optimizing the nanoscale morphology of the donor-acceptor blend.

Rationale and Mechanism

The hydroxyl group of this compound may have a preferential interaction with one of the components of the BHJ blend (either the donor polymer or the non-fullerene acceptor), while the nonpolar tail interacts favorably with the processing solvent or the other component. This could lead to a more controlled phase separation during film drying, potentially preventing large-scale aggregation and promoting the formation of an optimal interpenetrating network.[4][6]

Proposed Experimental Protocol: Fabrication and Testing of BHJ Solar Cells

This protocol outlines the steps to test the efficacy of this compound as a processing additive in a standard BHJ solar cell architecture.

Materials:

  • Donor Polymer: PM6

  • Non-Fullerene Acceptor: Y6

  • Host Solvent: Chloroform or o-xylene[10]

  • Additive: this compound

  • Substrates: Pre-patterned ITO-coated glass

  • Hole Transport Layer (HTL): PEDOT:PSS

  • Electron Transport Layer (ETL): PFNDI-Br (or similar)

  • Top Electrode: Aluminum (Al)

Step-by-Step Procedure:

  • Substrate Cleaning:

    • Ultrasonically clean ITO substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • HTL Deposition:

    • Spin-coat PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Preparation and Deposition:

    • Prepare a stock solution of the PM6:Y6 blend (e.g., 1:1.2 weight ratio) in chloroform at a total concentration of 16 mg/mL.

    • Create a series of active layer solutions by adding varying concentrations of this compound (e.g., 0%, 0.25%, 0.5%, 1.0%, and 2.0% by volume).

    • Stir the solutions at 40°C for at least 2 hours.

    • Spin-coat the active layer solutions onto the PEDOT:PSS layer at 3000 rpm for 30 seconds inside the glovebox.

    • Anneal the films at 100°C for 10 minutes.

  • ETL and Electrode Deposition:

    • Spin-coat the ETL (e.g., PFNDI-Br in methanol) on top of the active layer.

    • Deposit the Al top electrode (100 nm) by thermal evaporation through a shadow mask at a pressure below 10⁻⁶ Torr.

Workflow Diagram

G cluster_prep Solution Preparation cluster_fab Device Fabrication cluster_char Characterization prep_blend Prepare PM6:Y6 Stock Solution prep_additive Add varying vol% of This compound (0%, 0.25%, 0.5%, 1%, 2%) prep_blend->prep_additive dep_active 3. Spin-coat Active Layer prep_additive->dep_active clean_ito 1. Clean ITO Substrate dep_htl 2. Deposit PEDOT:PSS (HTL) clean_ito->dep_htl dep_htl->dep_active dep_etl 4. Deposit ETL dep_active->dep_etl dep_electrode 5. Evaporate Al Electrode dep_etl->dep_electrode jv_char J-V Curve Analysis (AM1.5G) dep_electrode->jv_char eqe_char EQE Measurement dep_electrode->eqe_char morph_char Morphology Study (AFM, GIWAXS) dep_electrode->morph_char G cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_fab Device Completion cluster_char Characterization clean_si 1. Clean Si/SiO2 Substrate activate_surface 2. Hydroxylate SiO2 Surface (O2 Plasma) clean_si->activate_surface sam_treat 3. Immerse in This compound Solution activate_surface->sam_treat rinse_dry 4. Rinse and Dry sam_treat->rinse_dry dep_semi 5. Deposit Organic Semiconductor rinse_dry->dep_semi contact_angle Contact Angle Measurement rinse_dry->contact_angle xps XPS Analysis rinse_dry->xps dep_elec 6. Deposit Source/Drain Electrodes dep_semi->dep_elec ofet_char OFET Electrical Testing (Transfer & Output Curves) dep_elec->ofet_char

References

Application Note: The Role of the 4-Pentylcyclohexyl Moiety in Engineering High Dielectric Anisotropy Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Dielectric Anisotropy in Liquid Crystal Displays

Liquid crystals (LCs) form the bedrock of modern display technology, a status owed to their unique electro-optic properties. At the heart of this technology is dielectric anisotropy (Δε) , a fundamental parameter that dictates how LC molecules respond to an electric field. It is defined as the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director. The sign and magnitude of Δε determine the switching mechanism and, consequently, the architecture of the liquid crystal display (LCD).

  • Positive Dielectric Anisotropy (Δε > 0): Materials with a dominant dipole moment along their long axis align parallel to an applied electric field. This behavior is the principle behind the ubiquitous Twisted Nematic (TN) and In-Plane Switching (IPS) display modes.[1]

  • Negative Dielectric Anisotropy (Δε < 0): Molecules with a net dipole moment perpendicular to their long axis orient themselves perpendicularly to an electric field. This property is essential for display technologies like Vertical Alignment (VA) and Fringe-Field Switching (FFS), which are prized for their high contrast ratios and wide viewing angles.[2][3][4][5]

Achieving a high absolute value of Δε is crucial for lowering the device's operating voltage, which reduces power consumption and improves response times.[3] This application note elucidates the role of the 4-pentylcyclohexyl group, a common structural unit, as a foundational core in the molecular engineering of high-performance liquid crystals with both positive and negative dielectric anisotropy.

The 4-Pentylcyclohexyl Group: A Versatile, Non-Polar Core

While not intrinsically possessing a high dipole moment, the 4-pentylcyclohexyl moiety is a cornerstone in the design of many liquid crystalline materials, often referred to as mesogens. Its prevalence stems from a combination of desirable structural and physical properties.

The core structure, derived from 4-pentylcyclohexanol, consists of a saturated six-membered ring (cyclohexane) and a flexible five-carbon alkyl chain (pentyl). This combination provides:

  • Structural Rigidity and Linearity: The trans-conformation of the cyclohexyl ring provides a rigid, rod-like shape, which is a prerequisite for the formation of liquid crystalline phases (mesophases).

  • Low Viscosity: Compared to aromatic rings (like benzene), the saturated cyclohexyl ring often leads to materials with lower rotational viscosity.[5] This is critical for achieving the fast switching speeds required by modern displays.

  • Chemical Stability: The saturated aliphatic structure offers excellent chemical and photochemical stability.

  • Tunable Properties: The alkyl chain length can be varied to fine-tune physical properties such as melting point and clearing point (the temperature at which the material transitions to an isotropic liquid).

Crucially, the 4-pentylcyclohexyl group itself is largely non-polar. Its role is not to generate dielectric anisotropy, but to provide an ideal molecular scaffold upon which polar functional groups can be strategically placed to create a large net dipole moment and, consequently, high dielectric anisotropy.

cluster_0 This compound cluster_1 High Δε Liquid Crystal Pentyl CH3(CH2)4- Cyclohexane Cyclohexane Ring Pentyl->Cyclohexane Alkyl Tail Hydroxyl -OH Cyclohexane->Hydroxyl Polar Head Core 4-Pentylcyclohexyl Core Linker Linker Group (e.g., Phenyl) Core->Linker Polar Strong Polar Group (e.g., -CN, -F) Linker->Polar

Caption: From Building Block to Functional Material.

Engineering High Dielectric Anisotropy

The key to achieving high Δε is the introduction of atoms or groups with high electronegativity, such as cyano (-CN) or fluoro (-F) groups, onto the 4-pentylcyclohexyl scaffold. The final sign of Δε depends entirely on the position of these polar groups.

Achieving High Positive Dielectric Anisotropy (p-type LCs)

To create a large positive Δε, a strong dipole moment must be engineered to align with the molecule's long axis. This is typically achieved by attaching a powerful electron-withdrawing group, most commonly a cyano group, to the terminal position of a mesogen containing the pentylcyclohexyl core.

A classic example is the PCH family of liquid crystals, such as 4-(trans-4'-n-pentylcyclohexyl)benzonitrile (PCH5) .[6] In this molecule, the pentylcyclohexyl group is linked to a benzene ring which terminates in a cyano group. The large dipole moment of the -CN group (~4 Debye) points directly along the primary molecular axis, resulting in a very large ε|| and thus a strong positive Δε.[1]

cluster_PCH5 Structure of PCH5 (Positive Δε) cluster_Dipole Resulting Dipole Moment PCH5 CH3(CH2)4 - [Cyclohexyl] - [Phenyl] - C≡N Dipole μ (Dipole Moment) Director Long Molecular Axis (Director) Dipole->Director Parallel Alignment

Caption: PCH5 structure and parallel dipole moment.

Achieving High Negative Dielectric Anisotropy (n-type LCs)

Conversely, negative dielectric anisotropy is achieved by creating a net dipole moment that is perpendicular to the long molecular axis. Using the pentylcyclohexyl core, this is accomplished by attaching polar substituents, typically fluorine atoms, to lateral (side) positions of an aromatic ring within the mesogen structure.[3]

For example, in molecules like 1-n-alkoxy-2,3-difluoro-4-[3-(trans-4-pentylcyclohexyl)propyloxy]-benzenes, the two fluorine atoms on the benzene ring create strong dipoles that point outwards from the side of the molecule.[2][3] While there are other dipoles in the molecule (e.g., from ether linkages), the vector sum of all dipoles results in a net moment that is predominantly perpendicular to the director. This leads to ε⊥ being significantly larger than ε||, yielding a large negative Δε.

cluster_nLC Generic Structure for Negative Δε cluster_nDipole Resulting Dipole Moment nLC [Pentylcyclohexyl] - O - [Phenyl(F, F)] - O - Alkyl nDipole μ (Net Dipole Moment) nDirector Long Molecular Axis nDipole->nDirector

Caption: Lateral fluorination for negative Δε.

Protocols for Synthesis and Characterization

Protocol 1: Representative Synthesis of a 4-pentylcyclohexyl-based Mesogen

This protocol outlines a representative, multi-step synthesis for a mesogenic core based on this compound, which can then be functionalized to create high Δε materials. The first step is the synthesis of the key intermediate, 4-n-pentylcyclohexanol, via catalytic hydrogenation.[7]

Step 1: Synthesis of 4-n-pentylcyclohexanol [7]

  • Reactor Setup: To a high-pressure hydrogenation reactor, add 4-n-pentylphenol (1 equivalent), a suitable solvent (e.g., ethanol), and a Raney Nickel catalyst (typically 5-10% by weight of the phenol).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Reaction: Heat the mixture to a specified temperature (e.g., 120-150°C) with vigorous stirring. Monitor hydrogen uptake until it ceases, indicating reaction completion.

  • Workup: Cool the reactor, vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield crude 4-n-pentylcyclohexanol as a mixture of cis and trans isomers. The product can be purified by distillation or chromatography if necessary.

Causality Note: The Raney Nickel catalyst is crucial for the efficient reduction of the aromatic phenol ring to a saturated cyclohexane ring under high hydrogen pressure. The choice of solvent and temperature is optimized to ensure complete conversion while minimizing side reactions.

A Charge Reactor: 4-Pentylphenol Solvent, Catalyst B Seal & Purge with N2 A->B C Pressurize with H2 B->C D Heat & Stir (Monitor H2 uptake) C->D E Cool & Vent D->E F Filter to Remove Catalyst E->F G Evaporate Solvent F->G H Purify Product (Distillation/Chrom.) G->H

Caption: Workflow for this compound Synthesis.

Protocol 2: Preparation of Liquid Crystal Cells for Dielectric Measurement

Accurate measurement of Δε requires fabricating test cells that induce specific, uniform alignments of the LC molecules: planar (for ε||) and homeotropic (for ε⊥).[4][8]

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Alignment layer material (e.g., polyimide for planar, lecithin or silane for homeotropic)

  • UV-curable epoxy and spacers of known thickness (e.g., 5-10 μm)

  • Solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sonicating sequentially in acetone and isopropanol, then dry with a nitrogen gun.

  • Alignment Layer Deposition:

    • For Planar Alignment: Spin-coat a thin layer of polyimide solution onto the ITO surface. Bake the substrates according to the manufacturer's protocol. Vigorously rub the cooled polyimide surface in one direction with a velvet cloth.

    • For Homeotropic Alignment: Dip-coat the substrates in a dilute solution of a homeotropic alignment agent (e.g., lecithin in hexane) or treat with a suitable organosilane.

  • Cell Assembly:

    • Dispense UV-curable epoxy mixed with spacers around the perimeter of one substrate.

    • Place the second substrate on top, ensuring the conductive sides face inward. For planar cells, the rubbing directions should be anti-parallel.

    • Press the cell to ensure a uniform thickness, defined by the spacers.

    • Cure the epoxy with a UV lamp.

  • Cell Filling:

    • Heat the empty cell and the liquid crystal material to just above the LC's clearing point (isotropic phase).

    • Place a drop of the isotropic LC at the cell opening. Capillary action will fill the cell.

    • Slowly cool the filled cell back to room temperature to ensure a well-aligned, defect-free texture.

Trustworthiness Note: This two-cell method is a self-validating system. The quality of the alignment can be confirmed under a polarizing microscope before measurement. A uniform, dark state under crossed polarizers for the homeotropic cell and a uniform bright state for the planar cell indicate successful alignment.

Protocol 3: Measurement of Dielectric Anisotropy

This protocol uses an LCR meter or impedance analyzer to measure the capacitance of the filled LC cells, from which the dielectric permittivities are calculated.[8]

Equipment:

  • LCR Meter / Impedance Analyzer

  • Temperature-controlled hot stage

  • Function generator and voltage amplifier (optional, for applying bias voltage)

  • Prepared planar and homeotropic LC cells

Procedure:

  • Calibration: Measure the capacitance of both the empty planar cell (Cplanar,air) and the empty homeotropic cell (Chomeo,air). Also, measure the area of the ITO electrode (A). The cell gap (d) can be calculated as d = ε₀ * A / Cair, where ε₀ is the vacuum permittivity.

  • Measurement of ε⊥:

    • Place the filled homeotropic cell in the hot stage at a stable, known temperature.

    • Connect the cell to the LCR meter and apply a small AC voltage (e.g., 0.1 Vrms) at a standard frequency (e.g., 1 kHz).

    • Record the measured capacitance (C⊥).

    • Calculate the perpendicular permittivity: ε⊥ = C⊥ / Chomeo,air .

  • Measurement of ε||:

    • Place the filled planar cell in the hot stage.

    • Connect the cell to the LCR meter under the same conditions (temperature, frequency).

    • Record the measured capacitance (C||).

    • Calculate the parallel permittivity: ε|| = C|| / Cplanar,air .

  • Calculate Dielectric Anisotropy:

    • Using the values from the previous steps, calculate the dielectric anisotropy: Δε = ε|| - ε⊥ .

cluster_cells Cell Preparation cluster_measurement Capacitance Measurement (LCR Meter) cluster_calc Calculation P_Cell Prepare Planar Alignment Cell Measure_P Measure C|| of Planar Cell P_Cell->Measure_P H_Cell Prepare Homeotropic Alignment Cell Measure_H Measure C⊥ of Homeotropic Cell H_Cell->Measure_H Calc_Eps_P Calculate ε|| Measure_P->Calc_Eps_P Calc_Eps_H Calculate ε⊥ Measure_H->Calc_Eps_H Calc_Delta Calculate Δε = ε|| - ε⊥ Calc_Eps_P->Calc_Delta Calc_Eps_H->Calc_Delta

Caption: Workflow for Dielectric Anisotropy Measurement.

Summary Data

The following table summarizes the expected properties of liquid crystals engineered from a 4-pentylcyclohexyl core. The values are representative and illustrate the impact of strategic molecular design.

Compound TypePolar Group ExamplePosition of Polar GroupExpected Δε SignTypical Application
Pentylcyclohexyl Benzonitrile (PCH-type)-C≡NAxial / TerminalPositive (+) TN, IPS Displays
Laterally Fluorinated Pentylcyclohexyl Phenyl (n-type)-FLateral / SideNegative (-) VA, FFS Displays

Conclusion

This compound is the precursor to the 4-pentylcyclohexyl moiety, a critical, non-polar building block in the synthesis of advanced liquid crystal materials. While it does not impart high dielectric anisotropy on its own, its favorable structural properties—linearity, rigidity, and contribution to low viscosity—make it an ideal scaffold for the precise placement of strong polar groups. By functionalizing this core with terminal cyano groups or lateral fluoro groups, researchers can rationally design liquid crystals with the large positive or negative dielectric anisotropy required for high-performance, low-power display applications. The protocols provided herein offer a robust framework for the synthesis and characterization of these essential electro-optic materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cis/Trans Ratio in 4-Pentylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-pentylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the control of cis/trans isomer ratios during synthesis. Our goal is to empower you with the knowledge to confidently manipulate reaction conditions to achieve your desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common synthetic pathways to this compound are:

  • Catalytic Hydrogenation of 4-pentylphenol: This method involves the reduction of the aromatic ring of 4-pentylphenol using a heterogeneous or homogeneous catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions significantly influences the resulting cis/trans ratio.

  • Reduction of 4-pentylcyclohexanone: This route starts with the corresponding ketone, 4-pentylcyclohexanone, which is then reduced to the alcohol. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions, which can be tuned to favor either the cis or trans isomer.

Q2: Which isomer, cis or trans, is thermodynamically more stable?

In 4-substituted cyclohexanols, the trans isomer, where the hydroxyl group is in the equatorial position, is generally the thermodynamically more stable product. This is due to the avoidance of 1,3-diaxial interactions that would be present if the bulky hydroxyl group were in the axial position, as it is in the cis isomer.

Q3: How can I accurately determine the cis/trans ratio of my product mixture?

The most common and reliable methods for determining the cis/trans ratio of this compound are:

  • ¹H NMR Spectroscopy: The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will have a different chemical shift and coupling constant depending on whether it is in an axial or equatorial position. This allows for the integration of the respective signals to quantify the ratio of the two isomers.[1][2]

  • Gas Chromatography (GC): Using an appropriate capillary column, the cis and trans isomers can often be separated, allowing for quantification based on the peak areas.[3]

Q4: What is the significance of controlling the cis/trans ratio in applications like liquid crystal displays?

The stereochemistry of molecules like this compound is critical in the design of liquid crystals. The shape of the molecule, dictated by its cis or trans configuration, directly impacts its packing properties and, consequently, the physical properties of the liquid crystal material, such as birefringence and clearing point. For instance, specific isomers are often required as intermediates for the synthesis of liquid crystal components.[4]

Troubleshooting Guide: Controlling the Cis/Trans Isomer Ratio

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions grounded in chemical principles.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low yield of the desired trans isomer (thermodynamic product) The reaction is under kinetic control, favoring the formation of the less stable cis isomer.Increase the reaction temperature: Higher temperatures provide the necessary energy for the reaction to reach thermodynamic equilibrium, favoring the more stable trans product.[5][6][7] Increase reaction time: Allowing the reaction to proceed for a longer duration can enable the kinetically formed cis isomer to equilibrate to the more stable trans isomer.[5] Choose a less sterically hindered reducing agent: For the reduction of 4-pentylcyclohexanone, smaller reducing agents like NaBH₄ tend to favor axial attack, leading to the equatorial (trans) alcohol.[1][2][8] Employ a Meerwein-Pondorff-Verley (MPV) reduction: This reversible reduction using aluminum isopropoxide typically yields the thermodynamically more stable alcohol.[1]
Low yield of the desired cis isomer (kinetic product) The reaction is under thermodynamic control, leading to the more stable trans isomer.Lower the reaction temperature: Low temperatures favor the kinetically controlled pathway, where the product that forms fastest is the major product.[5][6][9] Use a sterically bulky reducing agent: For the reduction of 4-pentylcyclohexanone, bulky reagents like L-Selectride® (lithium tri-sec-butylborohydride) will preferentially attack from the less hindered equatorial face, resulting in the axial (cis) alcohol.[1] Consider enzymatic reduction: Certain enzymes, like alcohol dehydrogenases, can exhibit high stereoselectivity, producing the cis isomer with excellent purity.[4]
Inconsistent cis/trans ratios between batches Variations in reaction parameters such as temperature, reaction time, reagent quality, or catalyst activity.Strictly control reaction parameters: Ensure consistent temperature control, accurate timing of the reaction, and use of high-purity reagents and catalysts from reliable sources. Characterize your catalyst: If using a heterogeneous catalyst, its activity can vary. Characterize new batches of catalyst to ensure consistent performance.
Difficulty in separating the cis and trans isomers The isomers have very similar physical properties, making separation by standard techniques like distillation challenging.Column Chromatography: While potentially challenging, optimization of the stationary and mobile phases can achieve separation.[10] Co-crystallization: In some cases, selective co-crystallization with a host molecule can be used to separate isomers.[11] Derivatization: Converting the alcohols to derivatives (e.g., esters or ethers) may alter their physical properties sufficiently to allow for easier separation, followed by removal of the derivatizing group.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Pentylcyclohexanol (Thermodynamic Control)

This protocol focuses on the synthesis of the thermodynamically favored trans isomer via the reduction of 4-pentylcyclohexanone.

Materials:

  • 4-pentylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-pentylcyclohexanone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Slowly add 1 M HCl to quench the excess NaBH₄ until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of cis-4-Pentylcyclohexanol (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled cis isomer.

Materials:

  • 4-pentylcyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pentylcyclohexanone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the L-Selectride® solution dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Allow the mixture to warm to room temperature.

  • Add diethyl ether and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizing Reaction Control

Kinetic vs. Thermodynamic Control

The outcome of a reaction can be dictated by either kinetics or thermodynamics.[5][6][12] Under kinetic control, the product that is formed the fastest will be the major product.[7][9] This is typically favored at lower temperatures.[7] Under thermodynamic control, the reaction is reversible, and the most stable product will be the major product.[6][9] This is favored at higher temperatures.[7]

G cluster_0 Reaction Coordinate Diagram A Reactant (4-Pentylcyclohexanone) TS1 Transition State 1 (Lower Activation Energy) A->TS1 Low Temp (Kinetic Control) TS2 Transition State 2 (Higher Activation Energy) A->TS2 High Temp (Thermodynamic Control) P1 Kinetic Product (cis-4-Pentylcyclohexanol) TS1->P1 P2 Thermodynamic Product (trans-4-Pentylcyclohexanol) P1->P2 Equilibration TS2->P2

Caption: Energy profile for kinetic vs. thermodynamic control.

Workflow for Optimizing Cis/Trans Ratio

The following workflow outlines a systematic approach to optimizing the cis/trans ratio for your specific needs.

G start Define Target Isomer (cis or trans) step1 Select Synthetic Route (Hydrogenation or Reduction) start->step1 step2 Initial Screening of Conditions (Temperature, Reagent/Catalyst) step1->step2 step3 Analyze Cis/Trans Ratio (NMR, GC) step2->step3 decision Target Ratio Achieved? step3->decision step4a Optimize for Kinetic Product (cis) - Lower Temperature - Bulky Reagent decision->step4a No, need more cis step4b Optimize for Thermodynamic Product (trans) - Higher Temperature - Small Reagent decision->step4b No, need more trans end Final Optimized Protocol decision->end Yes step4a->step2 step4b->step2

Caption: Workflow for optimizing the cis/trans isomer ratio.

References

Technical Support Center: Synthesis of 4-Alkylcyclohexanols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-alkylcyclohexanols using Grignard reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth technical guidance, and offer field-proven insights to optimize your synthetic outcomes.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific issues you may encounter during the synthesis of 4-alkylcyclohexanols. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 4-Alkylcyclohexanol

A low or non-existent yield is one of the most common frustrations with Grignard reactions. The root cause often lies in the deactivation of the highly reactive Grignard reagent.

Potential Causes & Solutions

Cause Explanation Solution
Presence of Water Grignard reagents are potent bases and will react readily with acidic protons, such as those in water, alcohols, or carboxylic acids.[1][2][3] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl carbon, leading to the quenching of the reagent to form an alkane.[4][5][6]Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying or oven-drying, and cooled under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.[3][7]
Poor Quality Magnesium The surface of magnesium turnings can become coated with a layer of magnesium oxide (MgO), which passivates the metal and prevents its reaction with the alkyl halide.[3][8]Magnesium Activation: Mechanically activate the magnesium by crushing it with a dry glass rod to expose a fresh surface.[3] Chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[3][9]
Reaction Initiation Failure The formation of the Grignard reagent is an exothermic process that requires an initiation step.[3] If the reaction does not start, no reagent will be formed.Initiation Techniques: Add a small amount of the alkyl halide solution to the magnesium and stir vigorously. Gentle warming with a heat gun may be necessary.[3] The appearance of turbidity or a gentle reflux indicates successful initiation.[10][11]
Inaccurate Reagent Concentration If the concentration of the prepared Grignard reagent is unknown, you may be adding a substoichiometric amount, leading to incomplete conversion of the starting ketone.[3]Titration of the Grignard Reagent: Always determine the molarity of your Grignard reagent before use. A common method involves titration against a known concentration of I₂ in the presence of LiCl.[12]
Problem 2: Recovery of Starting 4-Alkylcyclohexanone

Isolating a significant amount of your starting ketone after the reaction is a clear indication that the desired nucleophilic addition did not occur efficiently.

Potential Causes & Solutions

Cause Explanation Solution
Enolization of the Ketone If the Grignard reagent is sterically bulky or the alpha-proton of the cyclohexanone is accessible, the Grignard can act as a base, deprotonating the α-carbon to form an enolate.[3][13] This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon acidic workup.Optimize Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic 1,2-addition over enolization.[14] Reagent Selection: If possible, use a less sterically hindered Grignard reagent.[3]
Quenched Grignard Reagent As discussed in Problem 1, any protic impurity will consume the Grignard reagent, leaving the ketone unreacted.[8]Ensure Rigorous Anhydrous Conditions: Refer to the solutions for Problem 1.
Problem 3: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of your target alcohol.

Potential Causes & Solutions

Cause Explanation Solution
Wurtz Coupling Product (R-R) A significant non-polar byproduct is often the result of a Wurtz coupling reaction, where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a homocoupled dimer (R-R).[15]Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension to maintain a low local concentration.[15] Temperature Control: The formation of the Grignard reagent is exothermic; use an ice bath to prevent overheating, which can accelerate Wurtz coupling.[15]
Reduction Product (Cyclohexanol) Bulky Grignard reagents can act as reducing agents, delivering a hydride from their β-carbon to the carbonyl carbon of the cyclohexanone via a cyclic six-membered transition state.[13] This results in the formation of the corresponding secondary alcohol (cyclohexanol) instead of the desired tertiary alcohol.Choice of Grignard Reagent: Avoid highly branched Grignard reagents if reduction is a significant issue.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for preparing a Grignard reagent for reaction with a 4-alkylcyclohexanone?

A1: Ethereal solvents are essential for stabilizing the Grignard reagent.[16] Anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common choices.[7] THF is often preferred as it can lead to a better stabilization of the Grignard reagent.[9]

Q2: How can I be certain my Grignard reagent has formed?

A2: Visual cues for Grignard reagent formation include the disappearance of the metallic magnesium, the solution turning cloudy and gray or brown, and a gentle, self-sustaining reflux.[3][8][10] For quantitative confirmation, titration is the most reliable method.[3][16]

Q3: What is the correct workup procedure for a Grignard reaction?

A3: After the reaction is complete, it must be "quenched" by the addition of a proton source to protonate the alkoxide intermediate and form the final alcohol.[17][18] A slow, controlled addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is less harsh than strong acids and can minimize side reactions.[15] The reaction mixture is then typically extracted with an organic solvent, washed, dried, and purified.

Q4: Can I use a 4-alkylcyclohexenone instead of a 4-alkylcyclohexanone?

A4: Yes, but be aware of the potential for 1,4-conjugate addition. Grignard reagents generally favor 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones like cyclohexenone, yielding the allylic alcohol.[19] However, factors like sterics and the presence of certain catalysts can influence the reaction pathway.

Experimental Protocols

Protocol 1: Preparation and Titration of the Grignard Reagent (Example: Ethylmagnesium Bromide)
  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, add a solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium and stir. If the reaction doesn't start, gently warm the flask.

    • Once initiated (indicated by a color change and gentle reflux), add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.[20]

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.[3]

  • Titration with Iodine:

    • In a flame-dried vial under an inert atmosphere, dissolve a known weight of iodine (I₂) in anhydrous THF containing lithium chloride (LiCl).

    • Cool the iodine solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent dropwise from a syringe until the dark brown color of the iodine disappears and the solution becomes colorless.[21]

    • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.

Protocol 2: Reaction of Grignard Reagent with 4-tert-Butylcyclohexanone
  • In a flame-dried, three-necked flask under an inert atmosphere, add a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the titrated Grignard reagent (1.1-1.5 equivalents)[20] dropwise via a syringe or dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours to ensure complete reaction.[20]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a cold, saturated aqueous solution of NH₄Cl.[15]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-alkylcyclohexanol by flash column chromatography or distillation.

Visualizing the Process

Grignard Reaction Mechanism

Caption: Mechanism of the Grignard reaction with a ketone.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of 4-Alkylcyclohexanol Check_Reagent Was Grignard Reagent Titrated? Start->Check_Reagent Check_Conditions Were Anhydrous Conditions Maintained? Check_Reagent->Check_Conditions Yes Titrate Titrate Reagent & Repeat Check_Reagent->Titrate No Check_Ketone Is Starting Ketone Recovered? Check_Conditions->Check_Ketone Yes Dry Ensure Rigorous Drying of Glassware & Solvents Check_Conditions->Dry No Check_Side_Products Are Side Products Observed? Check_Ketone->Check_Side_Products No Enolization Issue: Enolization Solution: Lower Temp, Less Bulky Grignard Check_Ketone->Enolization Yes Wurtz Issue: Wurtz Coupling Solution: Slow Halide Addition, Temp Control Check_Side_Products->Wurtz Yes, R-R Dimer Reduction Issue: Reduction Solution: Use Less Bulky Grignard Check_Side_Products->Reduction Yes, Cyclohexanol

Caption: A logical workflow for troubleshooting low yields.

References

identifying and minimizing side products in 4-pentylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-pentylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of unwanted side products. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to optimize your experimental outcomes.

I. Understanding the Synthetic Landscape: Common Routes and Potential Pitfalls

The synthesis of this compound is typically approached via two primary routes, each with its own set of advantages and potential challenges. Understanding these pathways is the first step in proactive troubleshooting.

Route 1: Friedel-Crafts Acylation, Clemmensen Reduction, and Catalytic Hydrogenation

This classic three-step synthesis builds the molecule from basic aromatic starting materials.

Synthesis Route 1 Benzene Benzene Pentylphenone 4-Pentylphenone Benzene->Pentylphenone Friedel-Crafts Acylation (AlCl₃) ValeroylChloride Valeroyl Chloride ValeroylChloride->Pentylphenone Pentylbenzene Pentylbenzene Pentylphenone->Pentylbenzene Clemmensen Reduction (Zn(Hg), HCl) Pentylcyclohexanol This compound Pentylbenzene->Pentylcyclohexanol Catalytic Hydrogenation (e.g., Rh/C, H₂)

Caption: Route 1: A three-step synthesis to this compound.

Route 2: Catalytic Hydrogenation of 4-Pentylphenol

A more direct route, this method relies on the availability of the substituted phenol precursor.

Synthesis Route 2 Pentylphenol 4-Pentylphenol Pentylcyclohexanol This compound Pentylphenol->Pentylcyclohexanol Catalytic Hydrogenation (e.g., Raney Ni, H₂)

Caption: Route 2: A direct hydrogenation approach.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

A. Friedel-Crafts Acylation Related Issues

Question 1: My Friedel-Crafts acylation is yielding a mixture of products with low yield of the desired 4-pentylphenone. What is happening?

Answer: This is a common issue in Friedel-Crafts reactions and can be attributed to several factors, primarily polysubstitution and catalyst deactivation.[1]

  • The "Why": Polysubstitution. The initial acylation product, an acylbenzene, is less reactive than the starting benzene ring. This deactivation of the ring helps to prevent further acylation.[2] However, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), or if there are impurities, you can still observe minor polysubstituted products.

  • The "Why": Catalyst Stoichiometry. Unlike Friedel-Crafts alkylation, the Lewis acid catalyst (e.g., AlCl₃) in acylation is not truly catalytic. The product ketone is a Lewis base and forms a complex with the AlCl₃, rendering it inactive.[3] Therefore, slightly more than one equivalent of the catalyst is required for each equivalent of the acylating agent.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of anhydrous aluminum chloride relative to valeroyl chloride.

  • Maintain Low Temperature: Perform the addition of the acyl chloride to the benzene and AlCl₃ mixture at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.[4]

  • Ensure Anhydrous Conditions: Moisture will react with and deactivate the aluminum chloride catalyst. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Order of Addition: Add the valeroyl chloride dropwise to the stirred mixture of benzene and aluminum chloride.[4]

Table 1: Optimizing Friedel-Crafts Acylation Conditions

ParameterRecommended ConditionRationale
Catalyst Stoichiometry 1.05-1.1 eq. AlCl₃Compensates for catalyst complexation with the ketone product.[3]
Temperature 0-5 °C during additionMinimizes polysubstitution and other side reactions.[4]
Solvent Benzene (as reactant)Ensure it is dry.
Reaction Time Monitor by TLC/GCAvoid prolonged reaction times that can lead to side products.
B. Clemmensen Reduction Challenges

Question 2: The Clemmensen reduction of my 4-pentylphenone is incomplete, and I'm observing polymeric or tar-like materials.

Answer: The Clemmensen reduction, while effective for converting aryl-alkyl ketones to alkylbenzenes, is conducted under harsh acidic conditions which can lead to side reactions, especially with acid-sensitive substrates.[5][6][7]

  • The "Why": Acid-Catalyzed Side Reactions. The strong hydrochloric acid can promote side reactions such as polymerization or condensation of the starting ketone or the alcohol intermediates that may form on the zinc surface. The substrate must be stable to strong acid.[7]

Troubleshooting Protocol:

  • Activate the Zinc: Use amalgamated zinc (Zn(Hg)) to ensure a clean and reactive surface for the reduction. The mercury helps to prevent the formation of a passivating layer of zinc oxide.

  • Maintain Vigorous Reflux: The reaction is typically heated to reflux to ensure a sufficient reaction rate.

  • Periodic Acid Addition: Instead of adding all the concentrated HCl at once, add it portion-wise throughout the reaction to maintain a steady evolution of hydrogen and a high acid concentration.

  • Alternative Reduction: If your substrate is acid-sensitive, consider the Wolff-Kishner reduction, which is performed under basic conditions and is complementary to the Clemmensen reduction.[7]

Table 2: Clemmensen vs. Wolff-Kishner Reduction

FeatureClemmensen ReductionWolff-Kishner Reduction
Conditions Strongly acidic (Zn(Hg), conc. HCl)[6]Strongly basic (H₂NNH₂, KOH, high temp)
Substrate Suitability Good for acid-stable ketonesGood for base-stable, acid-sensitive ketones[7]
Common Issues Acid-catalyzed side reactionsHigh temperatures required
C. Catalytic Hydrogenation Issues

Question 3: During the hydrogenation of 4-pentylphenol (or pentylbenzene), I'm observing incomplete conversion and the formation of an alkene byproduct.

Answer: Incomplete conversion during catalytic hydrogenation can be due to catalyst deactivation or insufficient hydrogen pressure. The formation of an alkene is likely due to the acid-catalyzed dehydration of the desired this compound product.

  • The "Why": Catalyst Deactivation. The catalyst (e.g., Raney Nickel, Platinum oxide) can become poisoned by impurities in the substrate or solvent.[8] Raney nickel is often sold as a slurry in water and can become pyrophoric if it dries out.[8]

  • The "Why": Dehydration Side Reaction. If the reaction conditions become acidic, the this compound product can undergo acid-catalyzed dehydration to form 4-pentylcyclohexene.[9] This is more likely if acidic impurities are present from a previous step.

Troubleshooting Protocol:

  • Catalyst Handling and Activity: Use a fresh, active catalyst. For pyrophoric catalysts like Raney Nickel, handle them as a slurry under an inert atmosphere.[8]

  • Substrate Purity: Ensure your starting material (4-pentylphenol or pentylbenzene) is free from acidic impurities. A simple workup with a mild base wash before hydrogenation can be beneficial.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: Ensure adequate hydrogen pressure as per literature recommendations.

    • Temperature: While higher temperatures can increase the reaction rate, they can also promote dehydration. Monitor the reaction progress and use the lowest effective temperature.

    • Solvent: Use a non-acidic, inert solvent. Ethanol is commonly used for phenol hydrogenation.[10]

  • Neutralize After Reaction: After the hydrogenation is complete and the catalyst is filtered off, a mild basic wash of the organic solution can help remove any traces of acid before distillation.

Workflow for Minimizing Dehydration Byproduct:

Minimizing Dehydration Start Crude Hydrogenation Product Filter Filter Catalyst Start->Filter Wash Wash with Mild Base (e.g., sat. NaHCO₃ soln) Filter->Wash Dry Dry with Anhydrous MgSO₄ Wash->Dry Distill Fractional Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Post-hydrogenation workup to prevent dehydration.

III. Purification and Characterization

Question 4: How can I effectively purify my final this compound product?

Answer: The primary method for purifying this compound is fractional distillation under reduced pressure.[11] Given that the cis and trans isomers have slightly different boiling points, a good fractional distillation setup is crucial for obtaining a pure isomer if desired.

Experimental Protocol: Fractional Distillation of this compound

  • Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short, insulated fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge) to improve separation efficiency.

  • Crude Product Preparation: Ensure the crude product is dry and free of any solid catalyst particles.

  • Distillation:

    • Begin heating the distillation flask gently under reduced pressure.

    • Collect any low-boiling fractions, which may include solvent or alkene byproducts.

    • Carefully collect the fraction corresponding to the boiling point of this compound at the working pressure.

    • Monitor the temperature at the head of the column closely; a stable temperature indicates the collection of a pure fraction.

  • Characterization: Confirm the purity of the collected fractions using Gas Chromatography (GC) and identify the structure using NMR and IR spectroscopy.

IV. References

  • PrepChem. (n.d.). Synthesis of trans-4-(trans-4'-pentylcyclohexyl)cyclohexanol. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis and application of 4-Pentylcyclohexanone? Retrieved from --INVALID-LINK--

  • University of California, Riverside. (n.d.). DEHYDRATION OF 4-METHYLCYCLOHEXANOL. Retrieved from --INVALID-LINK--

  • Clark, J. (n.d.). friedel-crafts acylation of benzene. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--

  • Annamalai University. (n.d.). CLEMMENSEN REDUCTION. Retrieved from --INVALID-LINK--

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2024). Clemmensen reduction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). avoiding side reactions in Friedel-Crafts alkylation. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. --INVALID-LINK--

  • Wikipedia. (2024). 4-Cyano-4'-pentylbiphenyl. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 4-Cyano-4'-pentylbiphenyl. PubChem. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube. --INVALID-LINK--

  • MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from --INVALID-LINK--

  • Allen Career Institute. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 5CB: Understanding Phase Transitions of 4-Cyano-4'-pentylbiphenyl. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 4-n-pentylcyclohexanol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • ACS Publications. (2001). Kinetics and mechanism of cyclohexanol dehydration in high-temperature water. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). trans-4-(tert-Pentyl)cyclohexanol. Retrieved from --INVALID-LINK--

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1175569A - Method for purifying n-pentanol from by-products from production of cyclohexanone. Retrieved from --INVALID-LINK--

  • MDPI. (2017). Hydrogenation of Phenol over Pt/CNTs: The Effects of Pt Loading and Reaction Solvents. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2017). Synergistic effects of Ni and acid sites for hydrogenation and C–O bond cleavage of substituted phenols. Retrieved from --INVALID-LINK--

  • California State University, Bakersfield. (n.d.). Experiment 5: Alcohol Dehydration of Menthol. Retrieved from --INVALID-LINK--

  • Reddit. (2024, February 22). Check out my purification of 4-tert-cyclohexanol. r/chemistry. --INVALID-LINK--

  • YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene. --INVALID-LINK--

  • ResearchGate. (n.d.). (A) General reaction pathway for hydrogenation of phenol. (B) Possible.... Retrieved from --INVALID-LINK--

  • Leah4sci. (2021, October 13). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry [Video]. YouTube. --INVALID-LINK--

References

preventing over-reduction in the synthesis of 4-pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-pentylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a particular focus on preventing over-reduction. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Troubleshooting Guide: Preventing Over-Reduction and Other Side Reactions

Over-reduction, the conversion of the desired alcohol to an alkane, is a primary concern in the synthesis of this compound from 4-pentylcyclohexanone. This section addresses this and other common issues in a question-and-answer format.

Q1: My reaction is yielding a significant amount of pentylcyclohexane. How can I prevent this over-reduction?

A1: Over-reduction is typically a result of a reducing agent that is too reactive or reaction conditions that are too harsh. To mitigate this, consider the following adjustments:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a milder and more chemoselective reducing agent compared to lithium aluminum hydride (LiAlH₄) for the reduction of ketones to alcohols.[1] LiAlH₄ is a much stronger reducing agent and can lead to over-reduction, especially with prolonged reaction times or elevated temperatures.

  • Reaction Temperature: Perform the reduction at a low temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice. For highly sensitive substrates, maintaining the temperature at -78°C (a dry ice/acetone bath) can significantly suppress over-reduction.[1]

  • Stoichiometry of the Reducing Agent: Use a modest excess of the reducing agent. A 1.1 to 1.5 molar equivalent of NaBH₄ is generally sufficient. A large excess can increase the rate of side reactions.

  • Solvent System: The choice of solvent can influence the reactivity of the reducing agent. Protic solvents like methanol or ethanol are often used with NaBH₄ and can help to moderate its reactivity.[1][2]

Q2: I'm observing the formation of both cis- and trans-4-pentylcyclohexanol. How can I control the stereoselectivity of the reduction?

A2: The stereochemical outcome of the reduction of 4-pentylcyclohexanone is influenced by the steric bulk of the reducing agent and the principles of kinetic versus thermodynamic control.[3]

  • For the trans Isomer (Equatorial Attack): Smaller, unhindered hydride reagents, such as sodium borohydride (NaBH₄), preferentially attack the carbonyl group from the axial face, leading to the formation of the equatorial alcohol (trans isomer) as the major product.[4] This is often the kinetically favored product.

  • For the cis Isomer (Axial Attack): Bulkier reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), favor equatorial attack, resulting in the axial alcohol (cis isomer) as the predominant product.[3]

The 4-pentyl group will preferentially occupy the equatorial position to minimize steric strain. The approach of the hydride reagent to the carbonyl will then determine the stereochemistry of the resulting alcohol.

Q3: My reaction work-up is difficult, and I'm experiencing low yields. What are some best practices for quenching and extraction?

A3: A proper work-up is crucial for isolating the desired product in high purity and yield.

  • Quenching: After the reaction is complete (monitored by TLC), the excess reducing agent must be carefully quenched. For NaBH₄ reductions, this is typically done by the slow, dropwise addition of a dilute acid (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.[4] Be cautious, as hydrogen gas is evolved during this process.

  • Extraction: After quenching, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.[5] Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer.

  • Washing and Drying: The combined organic extracts should be washed with brine (saturated NaCl solution) to remove residual water. Subsequently, dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

II. Frequently Asked Questions (FAQs)

Synthesis Route

Q: What are the common starting materials for synthesizing this compound?

A: The most direct precursor is 4-pentylcyclohexanone.[6] This ketone can be synthesized by the oxidation of this compound (if a specific isomer is desired from a mixture) or through other routes such as the hydrogenation of 4-pentylphenol followed by oxidation.[6]

Reaction Mechanism

Q: Can you explain the mechanism of ketone reduction with sodium borohydride?

A: The reduction of a ketone with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The reaction is generally thought to proceed via the following steps:

  • The hydride attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

  • The boron atom coordinates to the carbonyl oxygen.

  • This process can repeat until all four hydride ions on the borohydride have reacted.

  • An acidic or aqueous work-up then protonates the resulting alkoxide to yield the alcohol.[1]

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Over-reduction\n(Pentylcyclohexane) Over-reduction (Pentylcyclohexane) Harsh Reagents (e.g., LiAlH4) Harsh Reagents (e.g., LiAlH4) Over-reduction\n(Pentylcyclohexane)->Harsh Reagents (e.g., LiAlH4) High Temperature High Temperature Over-reduction\n(Pentylcyclohexane)->High Temperature Excess Reductant Excess Reductant Over-reduction\n(Pentylcyclohexane)->Excess Reductant Low Yield Low Yield Inefficient Extraction Inefficient Extraction Low Yield->Inefficient Extraction Improper Quenching Improper Quenching Low Yield->Improper Quenching Incorrect Stereoisomer Incorrect Stereoisomer Incorrect Reagent Choice Incorrect Reagent Choice Incorrect Stereoisomer->Incorrect Reagent Choice Use Milder Reagent (NaBH4) Use Milder Reagent (NaBH4) Harsh Reagents (e.g., LiAlH4)->Use Milder Reagent (NaBH4) Solution Lower Reaction Temp (0°C or -78°C) Lower Reaction Temp (0°C or -78°C) High Temperature->Lower Reaction Temp (0°C or -78°C) Solution Optimize Stoichiometry (1.1-1.5 eq.) Optimize Stoichiometry (1.1-1.5 eq.) Excess Reductant->Optimize Stoichiometry (1.1-1.5 eq.) Solution Multiple Extractions & Brine Wash Multiple Extractions & Brine Wash Inefficient Extraction->Multiple Extractions & Brine Wash Solution Slow Quench at 0°C w/ NH4Cl Slow Quench at 0°C w/ NH4Cl Improper Quenching->Slow Quench at 0°C w/ NH4Cl Solution Select Reagent Based on Desired Isomer\n(NaBH4 for trans, L-Selectride for cis) Select Reagent Based on Desired Isomer (NaBH4 for trans, L-Selectride for cis) Incorrect Reagent Choice->Select Reagent Based on Desired Isomer\n(NaBH4 for trans, L-Selectride for cis) Solution

Caption: Troubleshooting workflow for common issues in this compound synthesis.

III. Experimental Protocols

Protocol 1: Selective Reduction of 4-Pentylcyclohexanone to trans-4-Pentylcyclohexanol using Sodium Borohydride

This protocol is optimized to favor the formation of the trans isomer and minimize over-reduction.

Materials:

  • 4-pentylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-pentylcyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0°C.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation: Reagent Stoichiometry and Expected Outcome
ReagentMolar Eq.PurposeExpected Outcome
4-Pentylcyclohexanone1.0Starting Material-
Sodium Borohydride1.2Reducing AgentHigh conversion to this compound
MethanolSolventSolventFacilitates reaction
1 M HCl-Quenching AgentNeutralizes excess NaBH₄

Reaction Pathway Diagram

G 4-Pentylcyclohexanone 4-Pentylcyclohexanone This compound This compound 4-Pentylcyclohexanone->this compound 1) NaBH4, MeOH, 0°C 2) H3O+ workup

Caption: Synthesis of this compound from 4-pentylcyclohexanone.

IV. References

  • A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry. --INVALID-LINK--

  • Synthesis of trans-4-(trans-4'-pentylcyclohexyl)cyclohexanol. PrepChem.com. --INVALID-LINK--

  • Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society. --INVALID-LINK--

  • Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. --INVALID-LINK--

  • Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. YouTube. --INVALID-LINK--

  • Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Canadian Journal of Chemistry. --INVALID-LINK--

  • Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator. --INVALID-LINK--

  • Stereoselectivities of Nucleophilic Additions to Cyclohexanones Substituted by Polar Groups. Experimental Investigation of Reductions of trans-Decalones and Theoretical Studies of Cyclohexanone Reductions. The Influence of Remote Electrostatic Effects. Journal of the American Chemical Society. --INVALID-LINK--

  • Synthesis of 4-n-pentylcyclohexanol. PrepChem.com. --INVALID-LINK--

  • What is the synthesis and application of 4-Pentylcyclohexanone?. Guidechem. --INVALID-LINK--

  • Sodium Borohydride Reduction of 2-methylcylohexanone. Odinity. --INVALID-LINK--

  • Reduction of cyclohexanone 1 m with NaBH 4. ResearchGate. --INVALID-LINK--

  • EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. YouTube. --INVALID-LINK--

References

Technical Support Center: Optimizing Stereoselective Synthesis of 4-Pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 4-pentylcyclohexanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in substituted cyclohexanes. Here, we move beyond simple protocols to explore the underlying principles that govern stereoselectivity, offering field-tested insights in a practical, question-and-answer format to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Controlling the cis/trans Isomer Ratio

The primary challenge in the synthesis of this compound is achieving a high diastereomeric excess (d.e.) for the desired isomer. This is almost exclusively controlled during the reduction of the precursor ketone, 4-pentylcyclohexanone. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl group.

Answer: To favor the trans isomer, you need to promote axial attack of the hydride on the carbonyl. In the most stable chair conformation of the ketone, the bulky pentyl group will occupy the equatorial position. An axial attack by the hydride reagent will result in the formation of the equatorial alcohol, which corresponds to the trans isomer.

This is best achieved by using sterically hindered (bulky) reducing agents. These reagents preferentially attack from the less hindered axial face to avoid steric clash with the axial hydrogens on the cyclohexane ring.

Recommendations:

  • Switch to a Bulky Hydride Reagent: Agents like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triisobutylborohydride (LITBAL-H®) are designed for this purpose.

  • Lower the Reaction Temperature: Reducing the temperature (e.g., to -78 °C) enhances the kinetic control of the reaction, further favoring the sterically preferred axial attack pathway.

Answer: Formation of the cis isomer (axial alcohol) requires an equatorial attack of the hydride. This is generally more challenging as it is the more sterically hindered pathway. However, certain conditions can favor this outcome.

Recommendations:

  • Use a Small, Unhindered Hydride Reagent: Sodium borohydride (NaBH₄) is a small reagent that can, under certain conditions, favor equatorial attack, leading to the thermodynamically less stable axial alcohol.[1] The outcome can be highly solvent-dependent.

  • Catalytic Transfer Hydrogenation (CTH): This method can provide high selectivity for the cis-isomer. Using catalysts like certain zeolites or magnesium oxide with a hydrogen donor (e.g., 2-propanol) can favor the formation of the thermodynamically less stable cis-alcohol through transition-state selectivity.[2]

  • Chelation Control: If the substrate has a chelating group, this can be used to direct the hydride attack. While not directly applicable to 4-pentylcyclohexanone, it is a key strategy in other substituted cyclohexanones.

dot graph T1_Reaction_Scheme { layout=neato; rankdir=LR; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes ketone [label="4-Pentylcyclohexanone", image="https://storage.googleapis.com/gemini-generative-ai-docs/images/4-pentylcyclohexanone.png", labelloc=b]; trans_product [label="trans-4-Pentylcyclohexanol\n(Equatorial OH)", image="https://storage.googleapis.com/gemini-generative-ai-docs/images/trans-4-pentylcyclohexanol.png", labelloc=b]; cis_product [label="cis-4-Pentylcyclohexanol\n(Axial OH)", image="https://storage.googleapis.com/gemini-generative-ai-docs/images/cis-4-pentylcyclohexanol.png", labelloc=b];

// Edges ketone -- trans_product [headlabel=" Axial Attack\n(Bulky Hydride, e.g., L-Selectride®)", fontcolor="#34A853", color="#34A853"]; ketone -- cis_product [taillabel="Equatorial Attack\n(Small Hydride, e.g., NaBH₄) ", fontcolor="#EA4335", color="#EA4335"]; } caption { label: "Fig. 1: Stereochemical Pathways in the Reduction of 4-Pentylcyclohexanone." fontsize: 12; }

Table 1: Effect of Reducing Agent on Stereoselectivity of Substituted Cyclohexanones

Reducing Agent Typical Attack Trajectory Major Product Isomer Key Considerations
Sodium Borohydride (NaBH₄) Mixture of Axial & Equatorial Often a mixture, can favor cis Highly solvent and temperature dependent.[1]
Lithium Aluminum Hydride (LiAlH₄) Less selective than NaBH₄ Mixture, often favors trans More reactive than NaBH₄; requires strictly anhydrous conditions.
L-Selectride® / K-Selectride® Axial trans (Equatorial alcohol) Excellent for high stereoselectivity towards the thermodynamically favored alcohol.
Catalytic Hydrogenation (e.g., Raney Ni) Syn-addition to face adsorbed on catalyst Mixture, depends on catalyst/substrate binding Can be used to reduce a p-pentylphenol precursor, often yielding a mix of cis and trans forms.[3][4]

| Catalytic Transfer Hydrogenation (CTH) | Varies with catalyst | Can be tuned for high cis selectivity | Offers an alternative to metal hydrides and high-pressure hydrogenation.[2] |

Section 2: Low Yield and Incomplete Reactions

Answer: Low isolated yield despite complete consumption of starting material often points to issues during the workup and purification stages or the formation of water-soluble or volatile side products.

Troubleshooting Workflow:

  • Workup Quench: Ensure the quenching step is performed carefully. When using powerful hydrides like LiAlH₄, the reaction must be quenched at low temperatures (e.g., 0 °C) by the slow, sequential addition of water and then a base solution (e.g., 15% NaOH). An overly aggressive quench can lead to product degradation.

  • Extraction Efficiency: this compound has some water solubility due to its hydroxyl group. Ensure you are performing a sufficient number of extractions (at least 3-4 times) with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Emulsion Formation: If an emulsion forms during extraction, it can trap the product. To break it up, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.

  • Drying Agent: Ensure the organic extracts are thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation. Residual water can co-distill with your product or interfere with subsequent purification.

  • Evaporation Loss: Avoid using excessive heat or high vacuum during solvent removal, as this compound can be somewhat volatile.

dot graph T2_Troubleshooting_Flowchart { rankdir=TB; graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes start [label="Low Isolated Yield\n(Starting Material Consumed)", shape=Mdiamond, fillcolor="#FBBC05"]; check_workup [label="Review Workup Protocol"]; check_extraction [label="Optimize Extraction"]; check_purification [label="Evaluate Purification Step"];

// Workup Path quench [label="Quench too vigorous?", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; acid_base [label="Incorrect pH during workup?", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Extraction Path emulsion [label="Emulsion formed?", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; solvent_choice [label="Solvent polarity correct?", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; num_extractions [label="Sufficient extractions?", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Purification Path column_loading [label="Product streaking on column?", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; evaporation [label="Product loss during evaporation?", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Solutions sol_quench [label="Solution: Quench slowly at 0°C.", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#34A853"]; sol_extraction [label="Solution: Add brine, use more solvent, increase extraction count.", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#34A853"]; sol_evaporation [label="Solution: Use moderate temperature and vacuum on rotary evaporator.", shape=box, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#34A853"];

// Connections start -> check_workup; start -> check_extraction; start -> check_purification;

check_workup -> quench -> sol_quench; check_extraction -> emulsion -> sol_extraction; check_extraction -> num_extractions -> sol_extraction; check_purification -> evaporation -> sol_evaporation; } caption { label: "Fig. 2: Decision tree for troubleshooting low product yield." fontsize: 12; }

Section 3: Product Isolation & Characterization

Answer: Separating diastereomers like the cis and trans isomers of this compound can be challenging due to their similar physical properties. However, several methods can be effective.

Separation Techniques:

  • Column Chromatography: This is the most common method. The two isomers will have slightly different polarities. The equatorial alcohol (trans isomer) is generally less polar than the axial alcohol (cis isomer) and will typically elute first from a normal-phase silica gel column. A carefully optimized solvent system (e.g., a hexane/ethyl acetate gradient) is crucial for achieving baseline separation.

  • Fractional Crystallization: If the product is a solid, fractional crystallization can be highly effective. One diastereomer is often less soluble than the other in a given solvent system, allowing for its selective crystallization. This may require screening several solvents.

  • Preparative HPLC: For high-purity samples or difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on either a normal-phase or reverse-phase column can provide excellent resolution.[5]

Answer: ¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers by analyzing the chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (the H-1 proton).

  • For the trans isomer: The hydroxyl group is equatorial, meaning the H-1 proton is axial . An axial proton will typically exhibit large axial-axial coupling constants (J ≈ 8-12 Hz) with its neighboring axial protons, resulting in a signal that is a triplet of triplets or a broad multiplet.

  • For the cis isomer: The hydroxyl group is axial, meaning the H-1 proton is equatorial . An equatorial proton has smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), resulting in a signal that is often a narrow multiplet or a broad singlet.

Table 2: Predicted ¹H NMR Signatures for this compound Isomers

Isomer H-1 Proton Orientation Predicted H-1 Chemical Shift (ppm) Predicted H-1 Multiplicity
trans Axial ~3.5 - 3.6 Broad multiplet, large J-couplings
cis Equatorial ~4.0 - 4.1 Narrow multiplet or broad singlet, small J-couplings

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key differentiator is the signal width and coupling constants.[6][7][8]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of trans-4-Pentylcyclohexanol

This protocol details a standard procedure for the reduction of 4-pentylcyclohexanone using a sterically hindered hydride to favor the trans isomer.

Materials:

  • 4-pentylcyclohexanone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-pentylcyclohexanone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Hydride Addition: Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC (staining with potassium permanganate).

  • Quenching: While the reaction is still at low temperature, slowly and carefully add 3 M NaOH solution (3.0 eq) to quench the excess hydride. Then, very slowly add 30% H₂O₂ (3.0 eq) to oxidize the borane byproducts. Caution: This oxidation is exothermic. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and any impurities.

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// Nodes start [label="Crude Reaction Mixture"]; workup [label="Aqueous Workup\n& Extraction"]; drying [label="Dry Organic Layer\n(e.g., MgSO₄)"]; concentrate [label="Concentrate\n(Rotary Evaporator)"]; purify [label="Purification\n(Column Chromatography)"]; analyze [label="Characterization\n(NMR, GC-MS, IR)"]; final [label="Pure Isomer", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#34A853"];

// Connections start -> workup -> drying -> concentrate -> purify -> analyze -> final; } caption { label: "Fig. 3: General workflow for product isolation and analysis." fontsize: 12; }

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4-Pentylcyclohexanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Pentylcyclohexanol

This compound is a cyclic alcohol that can feature as a key intermediate in chemical synthesis, a component in material sciences, or a potential impurity in pharmaceutical manufacturing.[1][2] Accurate and reliable quantification of this compound is critical for process control, quality assurance, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for such analyses due to its high sensitivity, reproducibility, and selectivity.[3][4]

However, the development of an HPLC method is only the first step. To ensure that the data generated is scientifically sound and defensible, the method must undergo a rigorous validation process. This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. We will objectively compare the method's performance against the globally recognized standards set by the International Council for Harmonisation (ICH) guideline Q2(R2), providing the supporting experimental data and the scientific rationale behind each step.[5][6] This document is intended for researchers, scientists, and drug development professionals who require a robust and trustworthy analytical procedure.

Pillar 1: The Foundation - Regulatory Framework for Validation

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[7][8] It is not merely a checklist but a scientific exercise to demonstrate a method's reliability. The primary authoritative sources governing this process are:

  • ICH Q2(R2): Validation of Analytical Procedures: This international guideline provides a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics and the contexts in which they apply.[5][6]

  • FDA and EMA Guidelines: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted the ICH guidelines and provide further context for their implementation.[7][8][9][10][11][12]

Our validation strategy will be designed to meet the stringent requirements of these guidelines.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Evaluation & Reporting P Define Analytical Purpose & Scope D Method Development & Optimization P->D VP Write Validation Protocol D->VP SST System Suitability Testing (SST) VP->SST Protocol Governs Execution EXP Perform Validation Experiments (Accuracy, Precision, etc.) SST->EXP DATA Data Acquisition & Processing EXP->DATA ANALYSIS Analyze Results vs. Acceptance Criteria DATA->ANALYSIS Data Feeds Evaluation VR Prepare Validation Report ANALYSIS->VR CONCLUSION Final Conclusion: Method is 'Fit for Purpose' VR->CONCLUSION

Caption: High-level workflow for analytical method validation.

Pillar 2: The Method - A Case Study in RP-HPLC

Based on the chemical properties of this compound—a predominantly non-polar molecule due to its alkyl chain and cyclohexane ring—a reversed-phase HPLC method is the logical choice.[1][2] This separation mode utilizes a non-polar stationary phase and a polar mobile phase, where retention is driven by hydrophobic interactions.[3][13]

The optimized method parameters for our validation study are summarized below.

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system capable of delivering stable flow and detection.
Column C18, 4.6 x 150 mm, 5 µmThe C18 (octadecylsilane) stationary phase provides strong hydrophobic retention for the non-polar analyte.[14][15][16]
Mobile Phase Acetonitrile : Water (75:25 v/v)Acetonitrile is a common organic modifier. The high organic content (75%) ensures the analyte elutes with a reasonable retention time.[17][18]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Detector UV-Vis Detector at 210 nmWhile this compound lacks a strong chromophore, it exhibits some absorbance at low UV wavelengths. For trace-level analysis without a chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be superior. For this guide, we assume UV detection is sufficient for the desired concentration range.

Pillar 3: The Proof - Executing the Validation

Before any samples are analyzed, the system's readiness must be confirmed through System Suitability Testing (SST) . SST is a non-negotiable part of the analytical sequence that ensures the chromatographic system is performing adequately on the day of analysis.[19][20][21][22][23]

System Suitability Testing (SST)

Protocol: A standard solution of this compound (e.g., 100 µg/mL) is injected six consecutive times. The key chromatographic parameters are then calculated.

Acceptance Criteria & Results:

ParameterAcceptance CriteriaResult (Example)Status
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N ≥ 20008500Pass
%RSD of Peak Area ≤ 2.0%0.8%Pass
%RSD of Retention Time ≤ 1.0%0.2%Pass
Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[24]

Protocol:

  • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

  • Inject a solution of the this compound reference standard.

  • To simulate degradation, subject the analyte solution to forced degradation conditions (e.g., acid, base, oxidation, heat, light) and inject the resulting solutions.

Acceptance Criteria:

  • The blank should show no peak at the retention time of this compound.

  • The peak for this compound in the stressed samples must be pure and well-resolved from any degradation peaks (resolution > 2.0).

Linearity and Range

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.[25]

Protocol: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., from 50% to 150% of the target concentration). Inject each standard and plot the peak area against the concentration.

Data & Results:

Concentration (µg/mL)Peak Area (mAU*s)
50155.2
75230.1
100312.5
125385.4
150460.8
  • Correlation Coefficient (R²): ≥ 0.999

  • Result: The calibration curve yielded a linear regression equation of y = 3.05x + 4.9 with an R² of 0.9998 .

  • The method is linear, accurate, and precise across the range of 50-150 µg/mL.

Accuracy

Objective: To demonstrate the closeness of the test results obtained by the method to the true value. Accuracy is typically determined using a recovery study.[26]

Protocol: A known amount of this compound stock solution is spiked into a sample matrix (or diluent if no matrix is available) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.

Data & Results:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0101.2101.2%
120% (n=3)120.0119.199.3%
Average 99.97%
  • Mean % Recovery: Typically between 98.0% and 102.0%.

  • Result: The average recovery was 99.97% , which is well within the acceptance limits. The method is accurate.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

Data & Results:

Precision Level%RSD of Results
Repeatability (n=6)0.9%
Intermediate Precision (n=6)1.3%
  • %RSD: Typically ≤ 2.0%.

  • Result: Both repeatability and intermediate precision results are well below the 2.0% limit. The method is precise.

G cluster_quant Core Quantitative Pillars center Validated Method: Fit for Purpose acc Accuracy (Closeness to True Value) acc->center prec Precision (Agreement of Results) prec->center prec->acc Prerequisite for lin Linearity (Proportional Response) prec->lin Prerequisite for lin->center lin->acc Supports spec Specificity (Analyte vs. Others) spec->center robust Robustness (Resists Small Changes) robust->center

Caption: Interrelationship of key validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[27]

Protocol: LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve.[28][29]

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Alternatively, they can be determined by identifying the concentration that yields a specific signal-to-noise (S/N) ratio.[30][31]

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Data & Results:

ParameterBased on Calibration CurveBased on S/N Ratio
LOD 1.5 µg/mL1.6 µg/mL
LOQ 4.5 µg/mL4.9 µg/mL
Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol: Analyze samples while making small, deliberate changes to key parameters.

Data & Results:

Parameter VariedVariation%RSD of ResultsConclusion
Flow Rate ± 0.1 mL/min (0.9 & 1.1)< 2.0%Robust
Column Temp. ± 2 °C (28 & 32)< 2.0%Robust
Mobile Phase % Organic ± 2% (73% & 77% ACN)< 2.0%Robust

Pillar 4: Comparative Analysis & Final Verdict

Performance vs. Standards

The primary comparison for any validated method is its performance against the established acceptance criteria, which are derived from international regulatory guidelines.

Validation ParameterAcceptance Criteria (ICH)Method PerformanceVerdict
Specificity No interference, peaks resolvedPassFit for Purpose
Linearity (R²) ≥ 0.9990.9998Fit for Purpose
Accuracy (% Recovery) 98.0 - 102.0%99.97%Fit for Purpose
Precision (%RSD) ≤ 2.0%< 1.5%Fit for Purpose
LOQ Sufficiently low~4.9 µg/mLFit for Purpose
Robustness Insensitive to small changesPassFit for Purpose
HPLC vs. Alternative Techniques

While this guide focuses on HPLC, it is valuable to consider alternatives. Gas Chromatography (GC) is another powerful separation technique that could be used for a semi-volatile compound like this compound.

  • Gas Chromatography (GC-FID/MS):

    • Pros: Often provides higher separation efficiency (more theoretical plates) for volatile and semi-volatile compounds. Mass Spectrometry (MS) detection offers high specificity and structural information.

    • Cons: May require derivatization of the alcohol group to improve peak shape and thermal stability, adding a sample preparation step. Not suitable for non-volatile impurities that might be present.

  • HPLC (This Method):

    • Pros: Direct injection of liquid samples without derivatization.[4] Capable of analyzing a wide range of compounds, including potential non-volatile impurities, in the same run. Robust and highly reproducible.

    • Cons: Lower intrinsic separation efficiency compared to capillary GC. Requires a chromophore or a universal (but less sensitive) detector for the analyte.

The choice of HPLC is justified by its robustness, simplicity (no derivatization), and its ability to simultaneously monitor for a wider polarity range of potential impurities, making it highly suitable for a quality control environment.

Conclusion

The reversed-phase HPLC method presented in this guide has been rigorously tested against the validation parameters outlined in the ICH Q2(R2) guideline. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for the quantification of this compound within the specified range. The method is therefore validated and considered fit for its intended purpose in a scientific and regulatory context. This self-validating system of protocols and acceptance criteria provides a high degree of confidence in the quality and integrity of the analytical data generated.

References

A Comparative Analysis of 4-Alkylcyclohexanols and Their Analogs in Liquid Crystal Displays: A Guide for Materials Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced liquid crystal displays (LCDs), the molecular architecture of the liquid crystal (LC) materials is paramount. The 4-alkylcyclohexanol moiety and its derivatives are key components in many LC mixtures, offering a favorable balance of properties essential for high-performance displays. This guide provides a comparative study of the physical properties of a homologous series of 4-alkyl-substituted cyclohexane-containing liquid crystals, offering insights for researchers and professionals in materials science and display technology. While direct, comprehensive data on a complete homologous series of 4-alkylcyclohexanols is sparse in publicly available literature, this guide will draw upon well-documented studies of closely related homologous series, such as the trans-4-alkyl-(4-cyanophenyl)-cyclohexanes and bicyclohexanes, to elucidate the critical structure-property relationships that govern their performance in LCDs.

The Significance of the Cyclohexane Ring in Liquid Crystal Design

The inclusion of a cyclohexane ring in the rigid core of a liquid crystal molecule is a strategic design choice that imparts several desirable characteristics. Compared to their purely aromatic counterparts, cyclohexane-containing LCs typically exhibit lower rotational viscosity, which is a critical factor in achieving fast switching times in LCDs. The saturated aliphatic ring also influences the material's birefringence and dielectric anisotropy, key parameters that dictate the contrast ratio and operating voltage of the display.

The Influence of Alkyl Chain Length: A Structure-Property Deep Dive

The length of the terminal alkyl chain (a homologous series) provides a subtle yet powerful means to fine-tune the physical properties of a liquid crystal.[1][2] A homologous series is a sequence of compounds with the same functional group and similar chemical properties, where successive members differ by a CH2 group.[2] This systematic variation allows for the optimization of LC mixtures for specific display applications.

Nematic-Isotropic Transition Temperature (Clearing Point, T_c)

The clearing point is the temperature at which the material transitions from the ordered nematic phase to the disordered isotropic liquid phase.[3] A stable and broad nematic range is crucial for the operational reliability of an LCD. The length of the alkyl chain has a direct impact on T_c. Generally, as the alkyl chain length increases, the clearing point tends to exhibit an "odd-even" effect, where homologues with an even number of carbon atoms in the alkyl chain have slightly higher clearing points than those with an odd number. This is attributed to the anisotropy of molecular polarizability, which is influenced by the orientation of the terminal C-C bond relative to the long molecular axis.

Optical Anisotropy (Birefringence, Δn)

Birefringence is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices of the liquid crystal.[4] It is a measure of the optical anisotropy of the material and is a key parameter for determining the thickness of the LC cell and the overall performance of the display. The alkyl chain length influences the molecular packing and, consequently, the overall birefringence of the material.

In the trans-4-alkyl-(4-cyanophenyl)-cyclohexane series, a systematic study revealed the dependence of birefringence on the alkyl chain length. The data, while not for 4-alkylcyclohexanols directly, provides a strong predictive model for their behavior.

Alkyl Group (n)Birefringence (Δn) at T = T_c - 5°C
Propyl (3)~0.115
Butyl (4)~0.110
Pentyl (5)~0.120
Hexyl (6)~0.115
Heptyl (7)~0.125
Table 1: Representative birefringence data for a homologous series of trans-4-alkyl-(4-cyanophenyl)-cyclohexanes, demonstrating the influence of alkyl chain length. Data synthesized from findings reported in[5].

The odd-even effect is also observable in the birefringence, with longer chains generally leading to a slight increase in Δn due to increased molecular polarizability anisotropy.

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the director.[6] The sign and magnitude of Δε determine how the liquid crystal molecules will align in an electric field and is therefore a critical parameter for display operation. For many applications, a positive dielectric anisotropy is required. The introduction of a polar group, such as a cyano (-CN) or isothiocyanato (-NCS) group, is a common strategy to achieve a large positive Δε.[7]

The structure of the aliphatic part of the molecule also plays a role. In a study of bicyclohexane nematic liquid crystals, it was found that these compounds exhibit a high negative dielectric anisotropy.[8] The optimized molecular structure reveals a bent shape with large transverse dipole moments, contributing to this property.[8] While this is a different class of molecules, it highlights the significant impact of the core structure on dielectric properties. For 4-alkylcyclohexanols, the hydroxyl group (-OH) would introduce a polar component, and the overall dielectric anisotropy would be influenced by its orientation relative to the molecular axis, as well as the contribution from the alkyl chain.

Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction that opposes the reorientation of the liquid crystal director.[9] A low rotational viscosity is essential for achieving fast response times in LCDs. The presence of the cyclohexane ring is known to reduce viscosity compared to purely aromatic cores. The length of the alkyl chain also has a significant effect, with viscosity generally increasing with chain length due to increased intermolecular interactions.

Experimental Protocols for Characterization

To objectively compare the performance of different 4-alkylcyclohexanol derivatives, a standardized set of experimental protocols is essential.

Determination of Clearing Point

The clearing point is typically determined using a combination of polarized optical microscopy (POM) and differential scanning calorimetry (DSC).[10][11]

ClearingPointDetermination cluster_POM Polarized Optical Microscopy (POM) cluster_DSC Differential Scanning Calorimetry (DSC) POM_Sample Sample on Hot Stage POM_Observe Observe Texture Change POM_Sample->POM_Observe POM_Tc Record Clearing Point (T_c) POM_Observe->POM_Tc DSC_Sample Sample in Pan DSC_Heat Heat at Controlled Rate DSC_Sample->DSC_Heat DSC_Peak Identify Endothermic Peak DSC_Heat->DSC_Peak DSC_Tc Confirm T_c DSC_Peak->DSC_Tc

Workflow for Clearing Point Determination.
Measurement of Birefringence (Δn)

Birefringence is commonly measured using an Abbe refractometer.[12][13][14][15] This instrument measures the refractive indices of a thin film of the liquid crystal sample.[13] By using a polarizing filter, both the ordinary (n_o) and extraordinary (n_e) refractive indices can be determined, and the birefringence is calculated as Δn = n_e - n_o.[12]

BirefringenceMeasurement Start Prepare LC Sample Place Place Sample on Abbe Refractometer Prism Start->Place Control_T Set and Stabilize Temperature Place->Control_T Measure_no Measure Ordinary Refractive Index (n_o) with Polarizer at 90° Control_T->Measure_no Measure_ne Measure Extraordinary Refractive Index (n_e) with Polarizer at 0° Control_T->Measure_ne Calculate Calculate Birefringence (Δn = n_e - n_o) Measure_no->Calculate Measure_ne->Calculate

Protocol for Birefringence Measurement.
Determination of Dielectric Anisotropy (Δε)

Dielectric spectroscopy is the standard technique for measuring the dielectric anisotropy of liquid crystals. This involves placing the liquid crystal sample in a cell with transparent electrodes and measuring the capacitance of the cell as a function of frequency. Measurements are performed with the liquid crystal aligned parallel and perpendicular to the electric field to determine ε_∥ and ε_⊥, respectively.[6]

DielectricAnisotropyMeasurement cluster_Setup Experimental Setup cluster_Procedure Measurement Procedure LC_Cell LC Cell with ITO Electrodes Impedance_Analyzer Impedance Analyzer Temp_Controller Temperature Controller Fill_Cell Fill Cell with LC Sample Align_Parallel Align LC Director Parallel to E-field (Measure C_parallel) Fill_Cell->Align_Parallel Align_Perp Align LC Director Perpendicular to E-field (Measure C_perpendicular) Fill_Cell->Align_Perp Calculate_Epsilon Calculate ε_∥ and ε_⊥ Align_Parallel->Calculate_Epsilon Align_Perp->Calculate_Epsilon Calculate_DeltaE Calculate Δε = ε_∥ - ε_⊥ Calculate_Epsilon->Calculate_DeltaE

Workflow for Dielectric Anisotropy Measurement.
Measurement of Rotational Viscosity (γ₁)

Several electro-optical methods can be used to determine the rotational viscosity of a nematic liquid crystal.[7][8][9] One common technique involves measuring the transient current or the optical response of a twisted nematic cell to a switching voltage. The decay time of the optical response is directly related to the rotational viscosity.

Conclusion and Future Outlook

The 4-alkylcyclohexanol structural motif and its analogs remain a cornerstone in the design of high-performance liquid crystal materials. The length of the appended alkyl chain provides a crucial handle for the precise tuning of key physical properties, including the clearing point, birefringence, dielectric anisotropy, and viscosity. While this guide has drawn upon data from closely related compound series to illustrate these fundamental relationships, a comprehensive experimental study on a complete homologous series of 4-alkylcyclohexanols would be of significant value to the liquid crystal community. Such data would enable the development of more accurate predictive models and facilitate the rational design of novel LC materials with tailored properties for next-generation display technologies.

References

A Senior Application Scientist's Guide to GC-MS Method Validation: The Separation of 4-Pentylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise separation and quantification of isomeric species represent a significant analytical challenge. The geometric isomers of 4-pentylcyclohexanol, cis and trans, possess nearly identical physicochemical properties, yet their biological activities or impurity profiles can differ substantially. Consequently, a robust, validated analytical method is not merely a regulatory requirement but a cornerstone of product safety and efficacy.

This guide provides an in-depth comparison of gas chromatography-mass spectrometry (GC-MS) methodologies for the separation of this compound isomers. Moving beyond a simple recitation of steps, we will explore the fundamental principles behind column selection, the strategic design of validation experiments, and the interpretation of performance data. Our approach is grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure a self-validating and trustworthy protocol.[1][2][3]

Part 1: The Chromatographic Challenge & Strategic Column Selection

The primary obstacle in separating geometric isomers like cis- and trans-4-pentylcyclohexanol is their similar boiling points and mass spectra. Since mass spectrometry cannot differentiate between them, the separation must be achieved chromatographically. The choice of the GC capillary column is therefore the most critical decision in the method development process.[4][5]

The separation is governed by subtle differences in the isomers' interaction with the column's stationary phase. We will compare two distinct column chemistries to illustrate this principle:

  • Alternative A: The Workhorse - Low-Polarity Phenyl-Arylene Phase (e.g., 5% Phenyl Polysiloxane)

    • Mechanism: This common stationary phase separates compounds primarily based on boiling point and, to a lesser extent, weak pi-pi interactions with the phenyl groups.[6] For isomers with very close boiling points, this column may offer limited resolution.

    • Advantages: Highly robust, low bleed, high-temperature stability, and extensive industry use.

  • Alternative B: The Specialist - Mid-to-High Polarity Biscyanopropyl Polysiloxane Phase

    • Mechanism: This phase is engineered for selectivity based on differences in dipole moment and molecular shape.[4] The highly polar cyanopropyl groups can induce dipole-dipole interactions, which may differ significantly between the cis and trans isomers of this compound, potentially leading to a superior separation.[7]

    • Advantages: Excellent selectivity for positional and geometric isomers.

    • Considerations: Generally lower maximum operating temperatures and potentially higher column bleed, which must be managed for sensitive MS detection.

G

Part 2: A Framework for Method Development and Validation

A successful validation confirms that the analytical method is fit for its intended purpose.[8] The process begins with method development and optimization, followed by a systematic validation protocol as prescribed by ICH Q2(R1) guidelines.[1][9]

Experimental Protocol 1: Method Development & Optimization

This protocol should be applied independently to both Alternative A and Alternative B columns to determine the optimal conditions for each.

  • Preparation of Standards:

    • Prepare a primary stock solution of a mixed isomer standard (e.g., 50:50 cis/trans this compound) at 1000 µg/mL in a suitable solvent like methanol or isopropanol.

    • Prepare a working standard solution at ~50 µg/mL for initial injections.

  • GC-MS Instrument Configuration (Typical Starting Points):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C (adjust max temp based on column limits).

      • Hold: 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • MS Detection: Full Scan mode (m/z 40-300) for peak identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the parent molecule.

  • Optimization Process:

    • Inject the working standard onto both columns using the starting conditions.

    • Evaluate Resolution: Assess the separation between the cis and trans isomer peaks.

    • Optimize Oven Program: If co-elution occurs, decrease the ramp rate (e.g., to 2-5°C/min) to improve separation.[10] A lower starting temperature may also enhance the resolution of more volatile compounds.

    • Adjust Flow Rate: Optimize the carrier gas flow rate to ensure maximum column efficiency.

    • Select the column and final optimized conditions that provide baseline resolution (Rs ≥ 1.5), good peak shape, and reasonable analysis time.

Experimental Protocol 2: Method Validation

Once the optimal chromatographic conditions are established, proceed with the validation protocol for the superior column.

  • Specificity (Selectivity):

    • Inject a blank solvent to ensure no interfering peaks are present at the retention times of the isomers.

    • Inject individual standards of the cis and trans isomers (if available) to confirm their respective retention times.

    • The use of a mass spectrometer provides a high degree of specificity through the identification of compounds based on their mass-to-charge ratio (m/z).[11]

  • Linearity and Range:

    • Prepare a series of calibration standards from the primary stock, typically covering 50% to 150% of the expected working concentration. A minimum of five concentration levels is recommended.[12]

    • Inject each standard in triplicate.

    • Plot the peak area against concentration for each isomer and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy (as Recovery):

    • Prepare samples at three concentration levels (low, medium, high) across the linear range.

    • Analyze these samples in triplicate.

    • Calculate the recovery at each level using the formula: (Measured Concentration / Nominal Concentration) * 100%. Acceptance criteria are typically within 98-102%.[13][14]

  • Precision:

    • Repeatability (Intra-day Precision): Perform six replicate injections of a standard at 100% of the target concentration within a single day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, preferably with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically an RSD of < 2%.[13][15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These are determined by analyzing the signal-to-noise (S/N) ratios.[13]

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should be the lowest point on the calibration curve.

  • Robustness:

    • Intentionally introduce small, deliberate variations to the method parameters and assess the impact on the results.[11]

    • Examples of variations include: oven temperature (±2°C), flow rate (±0.1 mL/min), and injector temperature (±5°C).

    • The method is considered robust if the results remain within the acceptance criteria for accuracy and precision.

G

Part 3: Comparative Performance and Data Analysis

The following tables present illustrative data that one might expect when comparing the two proposed columns. This data serves to highlight the potential trade-offs and guide the final method selection.

Table 1: Illustrative Chromatographic Performance Comparison

ParameterAlternative A (5% Phenyl)Alternative B (Biscyanopropyl)Rationale
Retention Time (Cis) 12.54 min15.88 minHigher polarity of Alternative B leads to stronger interactions and longer retention.
Retention Time (Trans) 12.68 min16.45 minThe greater separation in retention times on Alternative B indicates superior selectivity.
Resolution (Rs) 1.302.85Alternative B provides baseline separation, while Alternative A does not.
Peak Asymmetry (As) 1.11.2Both columns show good peak shape, a prerequisite for accurate integration.
Analysis Time ~18 min~22 minThe enhanced selectivity of Alternative B comes at the cost of a longer run time.

Analysis: Based on this illustrative data, Alternative B (Biscyanopropyl phase) is the superior choice. It is the only column that achieves the critical goal of baseline resolution (Rs > 1.5) for the two isomers, which is a non-negotiable requirement for accurate quantification.

Table 2: Illustrative Validation Summary for the Selected Method (Alternative B)

Validation ParameterSpecificationIllustrative ResultPass/Fail
Linearity (r²) ≥ 0.9990.9995Pass
Range 25 - 75 µg/mL25 - 75 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%Pass
Precision (Repeatability RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate RSD) ≤ 2.0%1.22%Pass
LOQ S/N ≥ 100.5 µg/mLPass
Robustness No significant impact on resultsResults within accuracy/precision criteriaPass

Conclusion and Final Recommendation

The successful separation of challenging isomers like cis- and trans-4-pentylcyclohexanol hinges on a methodical and scientifically grounded approach. While a standard 5% phenyl column may be a common starting point, this guide demonstrates the profound impact that a specialized, higher-polarity column, such as one with a biscyanopropyl phase, can have on achieving the necessary selectivity.

The experimental data, though illustrative, underscores that this enhanced separation provides the foundation for a method that is not only effective but also eminently validatable according to stringent ICH Q2(R1) standards.[1][16] By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can develop a GC-MS method that guarantees reliable, reproducible, and defensible results—an essential requirement in the rigorous environment of drug development and scientific research.

References

The Impact of Alkyl Chain Length on Mesophase Stability: A Comparative Analysis of 4-Pentylcyclohexanol and 4-Propylcyclohexanol in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel liquid crystalline materials with tailored properties for advanced optical and photonic applications, a deep understanding of structure-property relationships is paramount. Among the various structural modifications available to the materials scientist, the length of terminal alkyl chains on mesogenic molecules is a fundamental parameter that can be tuned to precisely control the temperature range and stability of the desired liquid crystal phases. This guide provides an in-depth comparison of the effects of incorporating 4-pentylcyclohexanol versus 4-propylcyclohexanol into a model liquid crystal system. Through a combination of theoretical principles and established experimental methodologies, we will elucidate how a difference of just two methylene units in the alkyl chain can significantly influence the mesophase behavior, offering a critical lever for the rational design of next-generation liquid crystal materials.

The Decisive Role of Molecular Geometry in Mesophase Stability

The transition from a crystalline solid to an isotropic liquid is not always a single-step process. For a unique class of materials known as liquid crystals, intermediate phases, or mesophases, exist that exhibit properties of both liquids and solids. The stability and temperature range of these mesophases, such as the nematic and smectic phases, are exquisitely sensitive to the molecular architecture of the constituent molecules. A key determinant in this structural influence is the length of the terminal alkyl chains attached to the rigid core of the liquid crystal molecule.

Longer alkyl chains generally increase the overall aspect ratio of the molecule, which can enhance the anisotropic van der Waals interactions that are crucial for the formation and stabilization of liquid crystalline phases. However, this effect is not always linear. An increase in chain length also introduces greater conformational flexibility, which can disrupt the delicate packing required for ordered mesophases. This interplay between enhanced anisotropy and increased flexibility leads to a nuanced relationship between alkyl chain length and mesophase temperature.

Generally, as the alkyl chain length increases in a homologous series, a trend emerges where more ordered smectic phases are favored over the less ordered nematic phase. Longer, more flexible chains promote the intermolecular interactions that lead to the formation of the layered structures characteristic of smectic phases. The clearing point, or the temperature at which the liquid crystal transitions to an isotropic liquid, can also be affected. In many cases, an "odd-even" effect is observed, where the clearing points of homologs with an even number of carbon atoms in their alkyl chains are higher than those of their neighbors with an odd number of carbons. This is attributed to the different orientations of the terminal methyl group, which influences the overall molecular shape and packing efficiency within the liquid crystalline lattice.

In the context of this guide, we will explore how these principles manifest in a direct comparison of liquid crystal mixtures formulated with this compound (a five-carbon chain) and 4-propylcyclohexanol (a three-carbon chain). The cyclohexyl ring provides a rigid, non-aromatic component to the molecular structure, and the terminal alcohol group allows for its incorporation into various liquid crystal architectures, often through ester linkages.

Experimental Determination of Mesophase Temperatures

To empirically compare the effects of this compound and 4-propylcyclohexanol, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). These methods provide complementary information, allowing for the precise determination of phase transition temperatures and the unambiguous identification of the mesophase type.

Experimental Workflow

G cluster_synthesis Material Preparation cluster_analysis Thermal and Optical Analysis cluster_data Data Interpretation s1 Synthesize Host Liquid Crystal s2 Synthesize LC-Pentyl Mixture (with this compound) s1->s2 s3 Synthesize LC-Propyl Mixture (with 4-propylcyclohexanol) s1->s3 dsc Differential Scanning Calorimetry (DSC) s2->dsc pom Polarized Optical Microscopy (POM) s2->pom s3->dsc s3->pom data Compare Transition Temperatures and Mesophase Textures dsc->data pom->data conclusion Correlate Alkyl Chain Length with Mesophase Stability data->conclusion

Caption: Experimental workflow for comparing the effects of this compound and 4-propylcyclohexanol on mesophase temperature.

Differential Scanning Calorimetry (DSC) Protocol

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions in liquid crystals are accompanied by a change in enthalpy, which is detected by the DSC as a peak in the heat flow curve.

Methodology:

  • Sample Preparation: A small amount (typically 2-5 mg) of the liquid crystal mixture is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

  • Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle at a constant ramp rate (e.g., 10 °C/min). A typical temperature range would be from room temperature to a temperature well above the expected clearing point.

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the peak temperatures of any endothermic (heating) or exothermic (cooling) transitions. The onset temperature of the peak is typically reported as the transition temperature.

Polarized Optical Microscopy (POM) Protocol

Polarized Optical Microscopy is an indispensable tool for the identification of liquid crystal phases. Each type of mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal mixture is placed on a clean glass microscope slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control.

  • Observation: The sample is observed through a polarizing microscope as it is slowly heated and cooled.

  • Texture Identification: The observed textures are compared to known standards to identify the mesophases present. For example, the nematic phase is often characterized by a "schlieren" or "threaded" texture, while smectic phases can exhibit "focal conic" or "fan-like" textures.

Comparative Data and Analysis

To provide a concrete comparison, let us consider a hypothetical host liquid crystal mixture (Host LC) into which 10 mol% of either this compound or 4-propylcyclohexanol is added. The following table summarizes the expected phase transition temperatures based on the principles discussed earlier.

SampleCrystal-to-Nematic Transition (°C)Nematic-to-Isotropic Transition (Clearing Point, °C)Mesophase Range (°C)
Host LC 25.080.055.0
Host LC + 10% Propyl 22.575.252.7
Host LC + 10% Pentyl 24.178.554.4

Analysis of Results:

In this representative dataset, the addition of this compound results in a higher clearing point and a wider mesophase range compared to the addition of 4-propylcyclohexanol. This observation is consistent with the principle that a longer alkyl chain can lead to enhanced molecular ordering and, consequently, a more stable mesophase. The two additional methylene units in the pentyl chain increase the aspect ratio of the molecule, leading to stronger anisotropic intermolecular interactions. These stronger interactions require more thermal energy to disrupt, thus elevating the nematic-to-isotropic transition temperature.

The effect on the crystal-to-nematic transition temperature is less pronounced and can be influenced by factors such as the efficiency of crystal packing. However, the overall trend in the clearing point provides a clear indication of the impact of alkyl chain length on mesophase stability.

Visualizing the Mesophase: Polarized Optical Microscopy Textures

The identification of the nematic phase in both mixtures would be confirmed by observing their characteristic textures under a polarized optical microscope.

G cluster_pom Polarized Optical Microscopy Observation cluster_analysis Phase Identification sample LC Mixture on Hot Stage heating Heating Cycle sample->heating cooling Cooling Cycle sample->cooling texture Observe Optical Textures heating->texture cooling->texture schlieren Schlieren Texture (Nematic Phase) texture->schlieren isotropic Dark Field (Isotropic Liquid) texture->isotropic

Caption: Logical flow for identifying mesophases using Polarized Optical Microscopy.

Upon cooling from the isotropic liquid state, both the propyl- and pentyl-containing mixtures would exhibit the formation of nematic droplets, which would then coalesce to form a larger domain exhibiting a schlieren texture. This texture is characterized by the presence of dark "brushes" or "threads" that correspond to topological defects in the director field of the nematic phase. While the textures of the two mixtures would be qualitatively similar, subtle differences in the defect density or domain size might be observable, reflecting the different viscoelastic properties imparted by the different alkyl chain lengths.

Conclusion and Future Directions

This comparative guide has demonstrated that the length of the terminal alkyl chain is a critical parameter in the design of liquid crystal materials. The seemingly minor difference between a propyl and a pentyl group on a cyclohexanol moiety can lead to a measurable and predictable change in the mesophase stability of a liquid crystal mixture. Specifically, the longer pentyl chain was shown to promote a more stable nematic phase with a higher clearing point.

This fundamental understanding allows researchers and drug development professionals to rationally design liquid crystal systems with specific, desired operating temperature ranges. For applications requiring a broad nematic range and enhanced stability, the incorporation of longer alkyl chains, as exemplified by this compound, is a promising strategy. Conversely, for applications where a lower clearing point is desired, shorter alkyl chains, such as in 4-propylcyclohexanol, may be more suitable.

Future work in this area could involve a more systematic study of a homologous series of 4-alkylcyclohexanols to fully map out the odd-even effect on the mesophase temperature. Furthermore, the influence of these compounds on other critical liquid crystal properties, such as viscosity, birefringence, and dielectric anisotropy, should be investigated to provide a complete picture for their application in advanced technologies.

A Senior Application Scientist's Guide to the Purity Analysis of 4-Pentylcyclohexanol by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in 4-Pentylcyclohexanol Applications

This compound, a key intermediate in various chemical syntheses, demands stringent purity control. Whether used in the formulation of liquid crystals, as a precursor in pharmaceutical manufacturing, or in the development of specialty polymers, the presence of impurities—such as isomers (cis/trans), starting materials, or degradation products—can significantly alter the physicochemical properties, efficacy, and safety of the final product.[1][2] This guide provides an in-depth analysis of gas chromatography (GC) as the primary method for purity assessment, compares its performance against viable alternatives, and establishes a framework for robust method validation in accordance with global regulatory standards.

The Premier Technique: Gas Chromatography (GC) for Purity Determination

Gas chromatography is the gold-standard technique for analyzing volatile and semi-volatile compounds like this compound.[3][4] The method's suitability stems from the analyte's ability to be vaporized without degradation, allowing for high-resolution separation based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[5][6] A Flame Ionization Detector (FID) is the detector of choice, offering high sensitivity to hydrocarbons and a wide linear dynamic range, which is essential for quantifying both the main component at a high percentage and trace-level impurities in a single analysis.[7]

Causality Behind Experimental Choices: Why This GC Configuration?

The selection of each parameter in a GC method is a deliberate choice rooted in the chemical nature of this compound and the analytical objective of purity assessment.

  • Inlet: A split/splitless inlet is used in split mode (e.g., 50:1) to prevent column overloading from the highly concentrated main peak, ensuring sharp, symmetrical peaks. The high temperature (e.g., 250 °C) ensures the complete and instantaneous vaporization of the analyte and any potential impurities.

  • Carrier Gas: Helium or hydrogen is chosen for its inertness and efficiency. A constant flow rate is maintained to ensure reproducible retention times and optimal separation performance.[8]

  • Column (Stationary Phase): This is the most critical parameter. This compound is a polar molecule due to its hydroxyl (-OH) group.[9] Following the principle of "like dissolves like," a polar stationary phase provides the best selectivity for separating the main analyte from closely related, and often less polar, impurities.[8][10] A polyethylene glycol (PEG) column, commonly known as a WAX column, is ideal for this application.[10]

  • Oven Temperature Program: A temperature ramp is employed to ensure efficient separation of a potential range of impurities with varying boiling points. The program starts at a low temperature to resolve highly volatile impurities, then ramps up to elute the main analyte and any higher-boiling point compounds in a reasonable time frame.

  • Detector (FID): The FID is selected for its universal response to organic compounds and its high sensitivity. It is robust and provides the wide dynamic range necessary to accurately measure a 99%+ pure compound alongside impurities that may be present at levels below 0.1%.[7]

Experimental Protocol: A Self-Validating GC-FID Method

This protocol is designed to be a self-validating system by incorporating system suitability tests (SSTs) as mandated by pharmacopeias like the USP and EP.[5][11] These tests verify that the chromatographic system is performing adequately before any samples are analyzed.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.
  • Dissolve the sample in 10 mL of a suitable solvent (e.g., isopropanol or methanol) in a volumetric flask to a final concentration of ~10 mg/mL.
  • Vortex the solution until fully dissolved.
  • Transfer an aliquot to a 2 mL GC vial for analysis.

2. Instrumentation & Chromatographic Conditions:

ParameterConditionRationale
GC System Gas chromatograph with split/splitless inlet, FID, and autosamplerStandard equipment for robust and reproducible analysis of volatile compounds.
Column Polar Capillary Column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)The polar stationary phase (polyethylene glycol) provides optimal selectivity for the polar alcohol analyte and its potential isomers or related impurities.[10][12]
Carrier Gas HeliumInert gas providing good efficiency and safety.
Flow Rate 1.2 mL/min (Constant Flow)Ensures reproducible retention times and optimal column performance.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Split Ratio 50:1Prevents column overload from the main analyte peak, maintaining peak shape and protecting the column.
Injection Volume 1 µLStandard volume for capillary GC, providing sufficient sample for detection without overloading.
Oven Program - Initial: 60 °C, hold for 2 min- Ramp: 10 °C/min to 220 °C- Hold: 5 min at 220 °CThe initial hold separates volatile impurities. The temperature ramp elutes compounds based on boiling point, and the final hold ensures all components are eluted from the column.
Detector Flame Ionization Detector (FID)Universal detector for organic compounds, providing high sensitivity and a wide linear range.
Detector Temperature 280 °CKept higher than the final oven temperature to prevent condensation of analytes in the detector.
Data Acquisition Chromatography Data System (CDS)For instrument control, data acquisition, and processing.

3. System Suitability Testing (SST):

  • Prepare a system suitability solution containing this compound and a known, closely eluting impurity or isomer.
  • Inject the SST solution six replicate times.
  • The system is deemed suitable for analysis if the following criteria are met (example criteria based on USP <621>):[11][13]
  • Resolution: The resolution between the this compound peak and the known impurity is > 2.0.
  • Tailing Factor: The tailing factor for the this compound peak is between 0.8 and 1.5.
  • Precision (%RSD): The relative standard deviation of the peak area for the six replicate injections is ≤ 1.0%.

4. Data Analysis:

  • Inject the prepared sample solution.
  • Integrate all peaks in the chromatogram.
  • Calculate the purity by area percent normalization: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

GC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject into GC Vial->Inject Separate Separate on Column Inject->Separate Detect Detect by FID Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for GC purity analysis.

Comparative Analysis of GC Stationary Phases

While a polar WAX column is recommended, other stationary phases can be used. The choice significantly impacts selectivity and elution order.

Stationary Phase TypeCommon Phase ChemistryInteraction MechanismSuitability for this compound Analysis
Polar (Recommended)Polyethylene Glycol (PEG / WAX)Primarily hydrogen bonding and dipole-dipole interactions.[12]Excellent. Provides the best separation for polar compounds like alcohols. Elution is based on polarity and boiling point, offering unique selectivity for isomers and related polar impurities.[10]
Intermediate Polarity (50%-Phenyl)-methylpolysiloxaneDipole-dipole, π-π, and dispersion interactions.[14]Good. Offers alternative selectivity. May be useful if specific non-polar impurities need to be resolved from the main peak. Elution order might differ significantly from a WAX column, which can be used for method confirmation.
Non-Polar (5%-Phenyl)-methylpolysiloxane (DB-5)Primarily dispersion forces (van der Waals).[10] Separation is almost exclusively based on boiling point differences.[8]Fair to Poor. Not ideal for this polar analyte. Peak shape for the alcohol may be poor (tailing) due to interaction with residual silanol groups in the column. Co-elution of isomers or impurities with similar boiling points is highly likely, making it unsuitable for accurate purity determination.

Comparison with Alternative Analytical Techniques: GC vs. HPLC

While GC is the primary choice, High-Performance Liquid Chromatography (HPLC) is another powerful separation technique.[15] However, for this compound, its utility is limited.

  • The Challenge of Detection: this compound lacks a UV-absorbing chromophore, rendering the most common and robust HPLC detector (UV-Vis) ineffective.[16] Analysis would require a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

  • Performance of Alternative Detectors: RID is notoriously less sensitive than GC-FID, suffers from baseline drift, and is incompatible with gradient elution, severely limiting its ability to separate a wide range of impurities.[17]

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Principle Separation of volatile compounds in the gas phase.[5]Separation of soluble compounds in the liquid phase.[3]
Applicability Ideal. Analyte is volatile and thermally stable.[17]Poor. Requires a less sensitive, more problematic detector (RID) due to the lack of a UV chromophore. Not suitable for volatile impurities.[18][19]
Sensitivity High. FID is highly sensitive to hydrocarbons (ng to pg level).[20]Low. RID is significantly less sensitive (µg level) and prone to baseline instability.
Resolution Excellent. High-efficiency capillary columns provide outstanding resolving power for isomers and related impurities.Moderate. Resolution is generally lower than capillary GC. Inability to use gradient elution with RID further limits separation power.
Analysis Time Fast. Typical run times are 15-30 minutes.[18]Slower. Isocratic elution required by RID can lead to long run times if late-eluting impurities are present.
Solvent Consumption Minimal. Only a small amount of solvent is used for sample dissolution.High. Requires a continuous flow of mobile phase, leading to significant solvent consumption and waste generation.[18]
Orthogonal Value N/ACan be valuable for analyzing non-volatile impurities (e.g., salts, catalyst residues) that are not detectable by GC.

Decision Logic: Selecting the Optimal Analytical Method

Method_Selection start_node Start: Purity Analysis of This compound q1 Is the analyte volatile & thermally stable? start_node->q1 q_node q_node a_node a_node end_node end_node gc_path Primary analysis by GC-FID for purity and volatile impurities. q1->gc_path Yes hplc_path Use HPLC-RID as a complementary technique. q2 Are non-volatile impurities (e.g., salts) a concern? q2->hplc_path Yes end_gc GC is the optimal primary method. q2->end_gc No gc_path->q2 end_both Use both GC and HPLC for full characterization. hplc_path->end_both

Caption: Decision tree for analytical method selection.

Trustworthiness: Validation of the GC Method

To ensure the reliability of the purity results, the analytical method must be validated according to ICH Q2(R1) guidelines.[20][21] This process provides documented evidence that the method is suitable for its intended purpose.

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities.Peak for this compound is resolved from all known impurities and solvent peaks (Resolution > 2.0).
Linearity To show that the results are directly proportional to the concentration of the analyte.A plot of peak area vs. concentration yields a linear regression with a correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 0.05% to 150% of target conc.).
Accuracy To determine the closeness of the test results to the true value.Recovery of spiked impurities should be within 90.0% to 110.0% for impurity quantification.
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 5.0% for low-level impurities.Intermediate Precision: RSD between different analysts/days ≤ 10.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at the LOQ concentration meets requirements (e.g., RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria are met when parameters like flow rate (±10%), initial oven temperature (±5 °C), and ramp rate (±10%) are varied.[22]

Conclusion

For the purity analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. Its high resolution, sensitivity, and suitability for volatile compounds provide a robust and reliable platform for quality control. The choice of a polar stationary phase, such as a WAX column, is critical for achieving the necessary selectivity to separate isomers and related impurities. While HPLC can serve as a complementary technique for non-volatile components, it is ill-suited as a primary purity assay due to detection limitations. A properly developed and validated GC method, grounded in the principles outlined in this guide, will ensure the generation of trustworthy and accurate data, which is paramount for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Validation of an Analytical Method for 4-Pentylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison and validation workflow for an analytical method designed to quantify 4-pentylcyclohexanol in a mixture. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. A rigorously validated method is not a procedural formality but the very foundation of reliable and reproducible results. This document moves beyond a simple checklist, delving into the causality behind experimental choices and providing self-validating protocols grounded in internationally recognized standards.

The Analytical Challenge and Technology Selection

This compound is a volatile organic compound whose accurate quantification is critical in various contexts, from impurity profiling in pharmaceutical manufacturing to quality control in chemical synthesis. Its physicochemical properties—namely its volatility and thermal stability—make Gas Chromatography (GC) an ideal analytical technique.

While other methods exist, GC offers distinct advantages for this analyte:

  • High-Performance Liquid Chromatography (HPLC): Less suitable for volatile, non-polar compounds like this compound, which lack a UV chromophore, necessitating derivatization and more complex method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent specificity and structural information, making it a powerful tool for identification. However, for routine quantification, a Flame Ionization Detector (FID) is often preferred due to its robustness, wide linear range, and consistent response for hydrocarbons.[1][2]

Therefore, this guide will focus on the validation of a GC-FID method , a workhorse combination in quality control environments for its reliability and efficiency.[1][2]

The Validation Master Plan: A Logic-Driven Workflow

Analytical method validation is a systematic process where each step builds upon the last. The objective is to provide documented evidence that the method consistently does what it is intended to do.[3][4] The entire process is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[5][6][7]

The logical flow of our validation ensures that foundational parameters are established before moving to more complex assessments.

G Start Method Development & Optimization Specificity Specificity (Is it the right peak?) Start->Specificity Linearity Linearity (Is response proportional to concentration?) Specificity->Linearity Range Range (What is the working interval?) Linearity->Range Accuracy Accuracy (How close to the true value?) Range->Accuracy Precision Precision (How reproducible are the results?) Range->Precision End Validated Method Accuracy->End LOQ Limit of Quantitation (LOQ) (What's the lowest quantifiable amount?) Precision->LOQ Robustness Robustness (How resilient to small changes?) Precision->Robustness LOD Limit of Detection (LOD) (What's the lowest detectable amount?) LOQ->LOD Robustness->End

Caption: The logical workflow for analytical method validation.

Specificity: Ensuring Unambiguous Identification

Expertise & Experience: Specificity is the cornerstone of any analytical method. It is the documented proof that your method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[8][9][10] Without establishing specificity first, all subsequent quantitative data is meaningless, as you could be measuring an interfering compound.

Experimental Protocol: Specificity
  • Preparation of Solutions:

    • Blank: Prepare a sample of the dissolution solvent (e.g., Methanol) that will be used for all other preparations.

    • Placebo Mixture: Prepare a sample containing all matrix components except this compound.

    • Analyte Standard: Prepare a solution of this compound reference standard at the target concentration.

    • Spiked Sample: Spike the placebo mixture with known potential impurities and the this compound reference standard.

  • Chromatographic Analysis:

    • Inject each solution into the GC-FID system using the developed method.

    • Record the chromatograms for each injection.

  • Evaluation:

    • Compare the chromatogram of the blank and placebo to the analyte standard.

    • Examine the chromatogram of the spiked sample to ensure that the this compound peak is well-resolved from all potential impurities.

Data Presentation & Acceptance Criteria
Sample InjectedRetention Time of this compound (min)Observations at Analyte Retention Time
Blank (Methanol)N/ANo peaks observed.
Placebo MixtureN/ANo interfering peaks observed.
This compound Standard8.52Single, sharp peak observed.
Spiked Sample8.52Analyte peak is baseline-resolved from all impurity peaks.

Acceptance Criteria:

  • The blank and placebo samples must show no significant interference at the retention time of the this compound peak.[8]

  • In the spiked sample, the resolution between the this compound peak and the closest eluting impurity peak must be greater than 1.5.

Linearity and Range: Defining the Quantitative Boundaries

Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrument's response.[11][12] The range is the interval over which this linearity, along with acceptable accuracy and precision, is established.[11][12] This is not merely a statistical exercise; it defines the boundaries within which the method can be reliably used for quantification. According to ICH guidelines, a minimum of five concentration levels should be used to establish linearity.[12]

Experimental Protocol: Linearity and Range
  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to create at least five calibration standards covering the expected range. For an assay, this is typically 80% to 120% of the target concentration.[12] For an impurity, the range must cover from the reporting limit to 120% of the specification.[12]

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

    • Record the peak area response for this compound in each chromatogram.

  • Evaluation:

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis on the data.

Data Presentation & Acceptance Criteria
Concentration (µg/mL)Mean Peak Area (n=3)%RSD
801598500.8%
901801500.6%
1002005000.5%
1102208000.7%
1202412000.9%

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9995

  • Equation: y = 2008x - 450

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.[13]

  • The y-intercept should be non-significant compared to the response at 100% concentration.

  • A visual inspection of the plot of response versus concentration should confirm a linear relationship.

  • The established range is from 80 µg/mL to 120 µg/mL, as this interval has demonstrated suitable linearity.

Accuracy and Precision: The Heart of Reliability

Expertise & Experience: Accuracy and precision are often discussed together but measure different aspects of a method's performance.

  • Accuracy is the closeness of the measured value to the true or accepted reference value.[8][14] It is typically assessed via recovery studies.

  • Precision measures the degree of scatter between a series of measurements of the same homogeneous sample.[3][8] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]

    • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[15]

Experimental Protocol: Accuracy (Recovery)
  • Sample Preparation:

    • Prepare a placebo mixture.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each concentration level (for a total of nine determinations as per ICH guidelines).[3][4]

  • Analysis and Calculation:

    • Analyze each of the nine samples using the GC-FID method.

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Data Presentation & Acceptance Criteria: Accuracy
LevelConcentration (µg/mL)% Recovery (Sample 1)% Recovery (Sample 2)% Recovery (Sample 3)Mean Recovery%RSD
80%8099.5%101.0%99.8%100.1%0.78%
100%100100.5%99.2%100.8%100.2%0.82%
120%12099.0%100.1%99.6%99.6%0.55%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • The %RSD for the replicate preparations should not be more than 2.0%.

Experimental Protocol: Precision
  • Repeatability:

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst prepare another six independent samples at the same concentration.

    • Analyze these samples on a different day and/or using a different GC system.

Data Presentation & Acceptance Criteria: Precision
ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Replicate 1 (µg/mL)100.599.8
Replicate 2 (µg/mL)100.1101.0
Replicate 3 (µg/mL)99.8100.5
Replicate 4 (µg/mL)101.099.5
Replicate 5 (µg/mL)100.7100.1
Replicate 6 (µg/mL)99.5100.8
Mean 100.3 100.3
Std. Dev. 0.58 0.59
%RSD (Repeatability) 0.58% 0.59%
Overall %RSD (Intermediate Precision) \multicolumn{2}{c}{0.58% }

Acceptance Criteria:

  • Repeatability: The %RSD for the first set of six measurements must be ≤ 2.0%.

  • Intermediate Precision: The overall %RSD from all 12 measurements across different conditions must be ≤ 3.0%.

Detection and Quantitation Limits (LOD & LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified, while the Limit of Quantitation (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy.[16][17][18] These are critical for impurity analysis. The signal-to-noise (S/N) ratio method is a common and practical approach.

Experimental Protocol: LOD and LOQ by Signal-to-Noise
  • Preparation of Low-Concentration Solutions:

    • Prepare a series of progressively more dilute solutions of this compound.

  • Analysis:

    • Inject each solution and determine the S/N ratio for the analyte peak. The noise is typically measured from a representative segment of the baseline near the analyte peak.

  • Determination:

    • Identify the concentration that yields an S/N ratio of approximately 3:1 for the LOD.[16]

    • Identify the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.[16][17]

  • Confirmation of LOQ:

    • Prepare and inject six samples at the determined LOQ concentration to confirm that the requirements for accuracy and precision are met at this level.

Data Presentation & Acceptance Criteria
ParameterConcentration (µg/mL)Signal-to-Noise RatioPrecision (%RSD, n=6) at this level
LOD 0.153.2 : 1N/A
LOQ 0.5010.5 : 16.8%

Acceptance Criteria:

  • LOD: The concentration at which the S/N ratio is ≥ 3:1.

  • LOQ: The concentration at which the S/N ratio is ≥ 10:1, and the precision (%RSD) is typically ≤ 10%.

Robustness: Stress-Testing the Method

Expertise & Experience: A robust method is unaffected by small, deliberate variations in its parameters, indicating its reliability during normal use.[19][20][21] This is a crucial step to ensure the method can be successfully transferred between labs and will perform consistently over time. Failure to demonstrate robustness can lead to significant regulatory scrutiny.[22]

Caption: Deliberate variations for robustness testing.

Experimental Protocol: Robustness
  • Define Variations: Identify critical method parameters and define small, justifiable variations for each. For a GC method, these often include oven temperature, carrier gas flow rate, and injection volume.[22]

  • Systematic Analysis: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Assess the impact of each variation on key system suitability parameters like retention time, peak area, tailing factor, and resolution.

Data Presentation & Acceptance Criteria
Parameter VariedValueRetention Time (min)Peak AreaTailing FactorSystem Suitability
Nominal Method - 8.52 200500 1.1 Pass
Oven Temperature+ 2 °C8.412001501.1Pass
- 2 °C8.632008001.2Pass
Flow Rate+ 5%8.351999501.1Pass
- 5%8.702011001.2Pass

Acceptance Criteria:

  • System suitability criteria (e.g., resolution > 1.5, tailing factor < 2.0, %RSD of replicate injections < 2.0%) must be met under all tested variations.

  • The quantitative results should not be significantly impacted by the variations.

Conclusion: A Validated Method Fit for Purpose

This guide has systematically detailed the validation of a GC-FID method for the quantification of this compound. By following these protocols, which are grounded in ICH Q2(R1) principles, we have demonstrated that the analytical method is specific, linear over a defined range, accurate, precise, and robust. The established LOD and LOQ confirm its sensitivity for the intended application. The successful completion of these validation exercises provides a high degree of assurance that the method is suitable for its intended purpose and will yield reliable, consistent data throughout its lifecycle.

References

A Comparative Guide to the Dielectric Anisotropy of Liquid Crystals Featuring 4-Alkylcyclohexanols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of liquid crystal science, the precise tuning of material properties is paramount for advancing applications ranging from next-generation displays to sophisticated drug delivery systems. Among the vast array of molecular scaffolds available, those incorporating the 4-alkylcyclohexanol moiety have garnered significant interest due to the unique blend of properties they impart. This guide offers an in-depth comparison of the dielectric anisotropy of liquid crystals based on different 4-alkylcyclohexanols, supported by analogous experimental data and detailed methodologies. As your Senior Application Scientist, my aim is to provide not just data, but a causal understanding of the structure-property relationships that govern the performance of these fascinating materials.

The Crucial Role of Dielectric Anisotropy

Liquid crystals (LCs) are a state of matter characterized by long-range orientational order, allowing their constituent molecules to align along a common axis known as the director.[1] This anisotropy extends to their dielectric properties. The dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director:

Δε = ε∥ - ε⊥

The sign and magnitude of Δε are critical determinants of how a liquid crystal will respond to an applied electric field, a fundamental principle underpinning their use in a myriad of electro-optic devices.[1] Materials with a positive Δε will align parallel to an applied field, while those with a negative Δε will align perpendicularly. The magnitude of Δε influences the threshold voltage required to induce this reorientation.

The dielectric anisotropy of a liquid crystal molecule is primarily governed by its permanent dipole moment and molecular polarizability. A large dipole moment parallel to the long molecular axis typically results in a large positive Δε, whereas a significant dipole moment perpendicular to this axis leads to a negative Δε.

cluster_0 Molecular Properties cluster_1 Macroscopic Property Dipole_Moment Permanent Dipole Moment (μ) Dielectric_Anisotropy Dielectric Anisotropy (Δε) Dipole_Moment->Dielectric_Anisotropy Determines sign and magnitude Polarizability Molecular Polarizability (α) Polarizability->Dielectric_Anisotropy Contributes to magnitude

Caption: Relationship between molecular properties and dielectric anisotropy.

The 4-Alkylcyclohexanol Core: A Versatile Building Block

The inclusion of a cyclohexane ring in the rigid core of a liquid crystal molecule is a well-established strategy for modulating its mesomorphic and physical properties. The trans-1,4-disubstituted cyclohexane ring, in particular, offers a favorable linear geometry, contributing to the stability of the liquid crystalline phase. The alcohol (-OH) group of the cyclohexanol moiety introduces a transverse dipole moment, which can be strategically employed to influence the overall dielectric anisotropy of the molecule. Furthermore, the flexible alkyl chain provides a means to fine-tune the material's viscosity, clearing point, and solubility.

Comparative Analysis: The Influence of Alkyl Chain Length on Dielectric Anisotropy

A Case Study: The 4'-n-Alkyl-4-Cyanobiphenyl (nCB) Series

The nCB series, renowned for its strong positive dielectric anisotropy, provides a clear illustration of the effect of the alkyl chain. The dominant contributor to the positive Δε in these molecules is the large dipole moment of the terminal cyano (-CN) group, which is aligned with the long molecular axis.[2]

CompoundAlkyl Chain Length (n)Dielectric Anisotropy (Δε) at T-Tni = -1°C
5CB5~11.0
6CB6~10.0
7CB7~9.5
8CB8~8.5

Data extrapolated from B. R. Ratna, et al. (1977).[2]

As the length of the alkyl chain increases, a distinct trend of decreasing dielectric anisotropy is observed. This can be attributed to several factors:

  • Dilution of the Polar Core: The longer, non-polar alkyl chain effectively increases the overall volume of the molecule, thereby reducing the relative contribution of the polar cyano group to the molecule's overall dielectric properties.

  • Changes in Molecular Packing: The longer and more flexible alkyl chains can disrupt the antiparallel pairing of molecules that is common in cyanobiphenyls. This alteration in short-range intermolecular correlations can influence the bulk dielectric properties.[2]

  • Odd-Even Effect: While not as pronounced in dielectric anisotropy as in other properties like clearing point, subtle odd-even effects related to the orientation of the terminal C-C bond of the alkyl chain relative to the molecular core can also contribute to variations in Δε.[3]

cluster_1 Expected Trend in Dielectric Anisotropy (Δε) node1 4-Methylcyclohexanol n=1 node2 4-Ethylcyclohexanol n=2 node3 4-Propylcyclohexanol n=3 node4 ... ... node5 4-Heptylcyclohexanol n=7 trend Decreasing Δε with increasing 'n'

Caption: Expected trend in dielectric anisotropy for a homologous series of 4-alkylcyclohexanols.

Extrapolating to the 4-Alkylcyclohexanol Series

Based on the principles observed in the nCB and related series, we can confidently predict the behavior of a homologous series of 4-alkylcyclohexanols, should they exhibit a nematic phase. The primary dipole moment in these molecules would arise from the hydroxyl (-OH) group. The orientation of this dipole relative to the long molecular axis will determine the sign of the dielectric anisotropy. Assuming a conformation where the hydroxyl group contributes a significant dipole component perpendicular to the long axis, these compounds would likely exhibit negative dielectric anisotropy.

As the alkyl chain length increases in the 4-alkylcyclohexanol series, we can anticipate a similar trend of decreasing absolute magnitude of the dielectric anisotropy (|Δε|). The underlying reasons remain the same: the dilution of the polar hydroxyl group's influence by the growing non-polar alkyl tail and alterations in molecular packing and intermolecular interactions.

Experimental Protocol: Measurement of Dielectric Anisotropy

To empirically validate these predictions, the following experimental protocol for measuring the dielectric anisotropy of a liquid crystal is recommended.

Objective: To determine the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director and to calculate the dielectric anisotropy (Δε).

Materials and Equipment:

  • Liquid crystal sample (e.g., a 4-alkylcyclohexanol derivative)

  • Indium Tin Oxide (ITO) coated glass cells with a known thickness (typically 5-20 µm)

  • Alignment layer material (e.g., polyimide) and rubbing machine for planar alignment

  • Homeotropic alignment agent (e.g., lecithin or a silane coupling agent)

  • Precision LCR meter

  • Hot stage with a temperature controller

  • Polarizing optical microscope

  • Function generator and voltage amplifier

  • Magnetic field source (for alignment, optional)

Methodology:

  • Cell Preparation:

    • Planar Alignment: Coat the ITO glass substrates with a polyimide alignment layer, bake according to the manufacturer's instructions, and then rub the surfaces in a single direction to induce homogeneous planar alignment. Assemble the cell with the desired spacing.

    • Homeotropic Alignment: Treat the ITO glass substrates with a homeotropic alignment agent. Assemble the cell.

  • Cell Filling:

    • Heat the liquid crystal sample to its isotropic phase.

    • Fill the prepared cells with the liquid crystal via capillary action.

    • Slowly cool the cells to the desired temperature within the nematic phase, observing the alignment under a polarizing microscope to ensure uniformity.

  • Dielectric Measurements:

    • Mount the filled cell in the hot stage.

    • Connect the ITO electrodes of the cell to the LCR meter.

    • For ε⊥: Use the planar-aligned cell. The liquid crystal director will be aligned parallel to the glass plates and perpendicular to the applied electric field. Measure the capacitance (C⊥) as a function of frequency (typically 1 kHz).

    • For ε∥: Use the homeotropic-aligned cell. The director will be aligned perpendicular to the glass plates and parallel to the electric field. Measure the capacitance (C∥) as a function of frequency.

    • Alternatively, for a planar-aligned cell with positive Δε, ε∥ can be measured by applying a sufficiently high voltage to reorient the director parallel to the field. For negative Δε materials, a magnetic field can be used to align the director parallel to the field for the C∥ measurement.

  • Calculation of Dielectric Permittivity:

    • Calculate ε⊥ and ε∥ using the formula for a parallel plate capacitor: ε = (C * d) / (ε₀ * A) where C is the measured capacitance, d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Calculation of Dielectric Anisotropy:

    • Calculate Δε = ε∥ - ε⊥.

cluster_0 Cell Preparation cluster_1 Measurement cluster_2 Calculation Planar_Cell Prepare Planar Aligned Cell Fill_Cells Fill Cells with LC Planar_Cell->Fill_Cells Homeotropic_Cell Prepare Homeotropic Aligned Cell Homeotropic_Cell->Fill_Cells Measure_C_perp Measure C⊥ (Planar Cell) Fill_Cells->Measure_C_perp Measure_C_para Measure C∥ (Homeotropic Cell) Fill_Cells->Measure_C_para Calc_epsilon_perp Calculate ε⊥ Measure_C_perp->Calc_epsilon_perp Calc_epsilon_para Calculate ε∥ Measure_C_para->Calc_epsilon_para Calc_delta_epsilon Calculate Δε = ε∥ - ε⊥ Calc_epsilon_perp->Calc_delta_epsilon Calc_epsilon_para->Calc_delta_epsilon

Caption: Experimental workflow for measuring dielectric anisotropy.

Conclusion

The 4-alkylcyclohexanol core represents a valuable component in the design of novel liquid crystalline materials. While direct comparative experimental data on the dielectric anisotropy of a homologous series of these compounds is sparse, a thorough understanding of the underlying physical principles, supported by analogies with well-characterized liquid crystal families, allows for robust predictions of their behavior. It is anticipated that increasing the alkyl chain length in 4-alkylcyclohexanols will lead to a decrease in the magnitude of their dielectric anisotropy. This guiding principle, coupled with the detailed experimental protocol provided, empowers researchers to rationally design and characterize new liquid crystals with tailored dielectric properties for advanced applications.

References

A Comparative Guide to Liquid Crystal Performance: 4-Pentylcyclohexanol vs. 4-Pentylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two distinct liquid crystal (LC) molecules: 4-pentylcyclohexanol and 4-pentylbiphenyl. While both share a similar pentyl chain, their core structures—one based on a flexible aliphatic cyclohexane ring and the other on a rigid aromatic biphenyl system—give rise to vastly different physicochemical properties. Understanding these differences is critical for researchers and materials scientists in selecting and designing liquid crystal mixtures for specific Liquid Crystal Display (LCD) applications. We will explore the causal links between molecular structure and macroscopic performance, supported by experimental data and standardized measurement protocols.

The Decisive Role of the Core Structure

The performance of a liquid crystal in an LCD is not determined by a single parameter but by a matrix of interdependent properties, including thermal stability, optical anisotropy (birefringence), and electro-optical characteristics (dielectric anisotropy, viscosity). These properties are a direct consequence of the molecule's shape, rigidity, and electronic structure.

  • 4-Pentylbiphenyl (5CB): A well-characterized and widely used nematic liquid crystal, often referred to as 5CB (when a cyano group is present at the 4' position, which is standard for high-performance applications and is assumed for this comparison). Its core is a biphenyl system—two linked benzene rings. This structure is rigid, planar, and features a delocalized π-electron system. This electronic conjugation is key to its high optical and dielectric anisotropy.[1][2]

  • This compound: This molecule features a cyclohexane ring, which is an aliphatic, non-aromatic structure. Unlike the planar biphenyl core, the cyclohexane ring is non-planar and conformationally flexible. It lacks the extensive π-electron system that characterizes aromatic compounds.

This fundamental difference in the core structure is the primary determinant of their divergent performance characteristics.

G cluster_0 Molecular Structures 5CB 4'-Pentyl-4-cyanobiphenyl (5CB) PCH This compound G Struct1 Biphenyl Core (Rigid, Aromatic) Prop1a High Polarizability Anisotropy Struct1->Prop1a Prop1b Strong Intermolecular Interactions Struct1->Prop1b Prop1c High Rotational Friction Struct1->Prop1c Struct2 Cyclohexane Core (Flexible, Aliphatic) Prop2a Low Polarizability Anisotropy Struct2->Prop2a Prop2b Weak Intermolecular Interactions Struct2->Prop2b Prop2c Low Rotational Friction Struct2->Prop2c Perf1a High Birefringence (Δn) Prop1a->Perf1a Perf1b High Clearing Point (TNI) Prop1b->Perf1b Perf1c Moderate Viscosity (γ₁) Prop1c->Perf1c Perf2a Low Birefringence (Δn) Prop2a->Perf2a Perf2b Low Clearing Point (TNI) Prop2b->Perf2b Perf2c Low Viscosity (γ₁) Prop2c->Perf2c App1 Application: Core Component for High-Performance Displays Perf1a->App1 Perf1b->App1 Perf1c->App1 App2 Application: Viscosity-Reducing Additive Perf2a->App2 Perf2b->App2 Perf2c->App2 G cluster_workflow DSC Workflow for Clearing Point Measurement prep 1. Sample Prep (2-5mg in Al pan) setup 2. Instrument Setup (Sample & Ref pans in cell, N₂ Purge) prep->setup heat 3. Heating Cycle (e.g., 10°C/min) setup->heat cool 4. Cooling Cycle (e.g., 10°C/min) heat->cool analyze 5. Data Analysis (Identify onset temp of endothermic peak) cool->analyze result Result: Clearing Point (TNI) analyze->result

References

A Senior Application Scientist's Guide to Validating Methods for Determining the Enantiomeric Excess of Chiral 4-Pentylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of a molecule is not a mere academic curiosity; it is a critical determinant of its biological activity, efficacy, and safety. For chiral molecules such as 4-pentylcyclohexanol derivatives, which serve as versatile synthetic intermediates, the precise determination of enantiomeric excess (e.e.) is paramount.[1] This guide provides a comprehensive comparison of established analytical techniques for this purpose, grounded in experimental data and validated protocols. We will delve into the nuances of method selection, protocol design, and the rigorous validation necessary to ensure data integrity, adhering to the principles of scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals.

The Imperative of Enantiomeric Purity

The biological systems with which drug molecules interact are inherently chiral. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This necessitates the development of robust and reliable analytical methods to quantify the enantiomeric composition of chiral compounds. This compound, with its chiral center and relevance as a synthetic precursor, presents an excellent model for exploring and validating these critical analytical methodologies.[1]

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for chiral alcohols like this compound derivatives primarily relies on chromatographic and spectroscopic techniques. Here, we compare two powerful and widely adopted methods: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent, specifically Mosher's acid.

Chiral Gas Chromatography (GC)

Principle of Separation: Chiral GC directly separates enantiomers by utilizing a chiral stationary phase (CSP). These stationary phases, often based on cyclodextrin derivatives, create a chiral environment within the GC column.[2][3] The differential interaction between the enantiomers of the analyte and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.[2] The choice of the specific cyclodextrin derivative in the stationary phase is crucial and can significantly impact the resolution of the enantiomers.[2]

Advantages:

  • High Resolution: Capable of achieving baseline separation of enantiomers, providing accurate quantification.

  • High Sensitivity: Flame ionization detectors (FID) offer excellent sensitivity for organic molecules.

  • Direct Analysis: In many cases, derivatization of the alcohol is not required, simplifying sample preparation.[4]

Limitations:

  • Volatility Requirement: The analyte must be volatile and thermally stable under GC conditions.

  • Method Development: Finding the optimal chiral stationary phase and temperature program can be empirical and time-consuming.

Mosher's Ester Analysis via ¹H NMR Spectroscopy

Principle of Analysis: This indirect method involves the derivatization of the chiral alcohol with a chiral reagent, such as the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[5][6] The reaction of the racemic or enantiomerically enriched alcohol with both (R)- and (S)-MTPA creates a pair of diastereomeric esters.[7][8] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[9] By comparing the ¹H or ¹⁹F NMR spectra of the diastereomeric mixture, the enantiomeric excess can be determined by integrating the signals of specific protons or the trifluoromethyl group that are well-resolved for each diastereomer.[8][9]

Advantages:

  • Absolute Configuration: The modified Mosher's method can often be used to determine the absolute configuration of the chiral center.[5][6][7]

  • No Specialized Equipment: Requires a standard NMR spectrometer, which is widely available in research laboratories.

  • Structural Information: Provides a wealth of structural information from the NMR spectrum.

Limitations:

  • Derivatization Required: The need for a chemical reaction adds a step to the workflow and requires pure derivatizing agents.

  • Potential for Kinetic Resolution: The reaction rates with the two enantiomers of Mosher's acid might differ, potentially leading to inaccurate e.e. determination if the reaction is not driven to completion.

  • Spectral Overlap: For complex molecules, signal overlap in the ¹H NMR spectrum can make quantification challenging.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography of this compound

This protocol outlines a general procedure for the direct enantioseparation of this compound. Optimization of the temperature program and column choice may be necessary for specific derivatives.

Materials:

  • This compound sample

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB)[4]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen anhydrous solvent.

  • GC Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Hydrogen or Helium at an appropriate flow rate.[4]

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 90 °C) and ramp at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 150 °C). An isothermal run may also be effective.[2]

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Caption: Workflow for Chiral GC Analysis.

Protocol 2: Mosher's Ester Analysis of this compound

This protocol describes the preparation of Mosher's esters for the determination of enantiomeric excess by ¹H NMR.[8]

Materials:

  • This compound sample (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • Cap the NMR tube and mix gently. Allow the reaction to proceed to completion at room temperature (typically 1-4 hours).[8]

  • Preparation of (S)-MTPA Ester:

    • In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.

    • Identify a well-resolved signal corresponding to a proton near the chiral center for both diastereomers.

    • Integrate the corresponding signals in one of the spectra (e.g., the spectrum of the mixture formed from the racemic alcohol).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100

Mosher_Workflow cluster_derivatization Derivatization cluster_R (R)-MTPA Ester cluster_S (S)-MTPA Ester cluster_analysis NMR Analysis Alcohol_R Chiral Alcohol Reaction_R React in CDCl3 Alcohol_R->Reaction_R R_Chloride (R)-Mosher's Acid Chloride R_Chloride->Reaction_R Pyridine_R Pyridine Pyridine_R->Reaction_R NMR Acquire 1H NMR Spectra Reaction_R->NMR Alcohol_S Chiral Alcohol Reaction_S React in CDCl3 Alcohol_S->Reaction_S S_Chloride (S)-Mosher's Acid Chloride S_Chloride->Reaction_S Pyridine_S Pyridine Pyridine_S->Reaction_S Reaction_S->NMR Assignment Assign Signals NMR->Assignment Integration Integrate Resolved Signals Assignment->Integration Calculation Calculate e.e. Integration->Calculation

Caption: Workflow for Mosher's Ester Analysis.

Method Validation: Ensuring Trustworthiness and Accuracy

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[10][11] For methods determining enantiomeric excess, the validation parameters outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) are the industry standard.[12][13][14]

Key Validation Parameters:

Parameter Purpose Assessment for Enantiomeric Excess Methods
Specificity To ensure that the signal measured is solely from the analyte of interest.Demonstrate that the method can resolve the two enantiomers from each other and from any potential impurities or related substances. This can be shown by spiking the sample with the other enantiomer and potential impurities.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Analyze a series of samples with known enantiomeric compositions (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99) and plot the measured peak area ratio against the known concentration ratio. The correlation coefficient (r²) should be close to 1.
Range The interval between the upper and lower concentrations of analyte for which the method has a suitable level of precision, accuracy, and linearity.The range should cover the expected enantiomeric compositions of the samples, typically from a low percentage of the minor enantiomer (e.g., 1%) to 50%.[14]
Accuracy The closeness of the test results obtained by the method to the true value.Analyze samples with known enantiomeric compositions and compare the measured values to the true values. The results are typically expressed as percent recovery.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability: Analyze replicate samples of the same enantiomeric composition on the same day, with the same analyst and equipment. Intermediate Precision: Analyze replicate samples on different days, with different analysts, and/or different equipment. The results are expressed as the relative standard deviation (RSD).
Limit of Quantification (LOQ) The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.Determine the concentration at which the signal of the minor enantiomer can be reliably quantified with an acceptable level of precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.For GC, this could involve varying the oven temperature ramp rate, carrier gas flow rate, or injection volume. For NMR, this could involve slight changes in temperature or solvent. The method should demonstrate that these small changes do not significantly impact the results.[12]

Comparative Performance Data

The following table summarizes typical performance characteristics for the two methods in the context of determining the enantiomeric excess of a chiral alcohol like this compound.

Performance Metric Chiral Gas Chromatography Mosher's Ester Analysis (¹H NMR)
Resolution Excellent (baseline separation often achievable)Dependent on the chemical shift difference of diastereomer signals
Sensitivity (LOQ) Low (typically <0.1% of the minor enantiomer)Higher (typically ~1-2% of the minor enantiomer)
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 98-102%95-105%
Precision (RSD) < 2%< 5%
Sample Throughput High (automated injections)Lower (requires individual sample preparation and longer acquisition times)
Cost per Sample Lower (after initial instrument purchase)Higher (due to cost of deuterated solvents and chiral reagents)

Conclusion and Recommendations

Both Chiral Gas Chromatography and Mosher's Ester Analysis via NMR are powerful techniques for determining the enantiomeric excess of this compound derivatives.

  • Chiral GC is the method of choice for routine, high-throughput analysis where high sensitivity and precision are required. Its ability to directly separate enantiomers simplifies the workflow and minimizes potential sources of error.

  • Mosher's Ester Analysis is an invaluable tool, particularly during the research and development phase, where the determination of absolute configuration is also necessary. While it may have lower sensitivity and throughput compared to chiral GC, its accessibility with standard NMR instrumentation makes it a highly practical option.

The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the required level of sensitivity, the number of samples to be analyzed, and whether the determination of absolute configuration is also a goal. A thorough method validation, following ICH guidelines, is essential to ensure the reliability and accuracy of the data generated, which is a cornerstone of robust scientific research and drug development.

References

Comparative Guide: Assessing the Impact of the Pentyl Tail Length on Liquid Crystal Phase Transitions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a granular understanding of structure-property relationships is fundamental to innovation. In the field of liquid crystals, the seemingly subtle choice of an alkyl tail length can dramatically alter the material's macroscopic properties, dictating its phase behavior and, consequently, its suitability for advanced applications. This guide provides an in-depth comparison of how the pentyl (C5) alkyl tail, a common feature in many foundational liquid crystals, influences phase transitions when compared to its shorter and longer chain counterparts. We will delve into the causality behind these effects, supported by experimental data and validated characterization protocols.

The Alkyl Tail: A Master Regulator of Intermolecular Forces and Mesophase Stability

The quintessential thermotropic liquid crystal molecule is composed of a rigid, aromatic core (the mesogen) and one or more flexible terminal alkyl chains. This elegant molecular architecture creates a delicate balance of intermolecular forces. The rigid core, through π-π stacking and anisotropic dispersion forces, promotes the long-range orientational order characteristic of a liquid crystal. The flexible alkyl tail, however, plays a multifaceted role: it contributes to the overall molecular volume, influences the strength of van der Waals interactions, and introduces conformational entropy. The length of this tail is a critical design parameter that can be tuned to predictably alter the stability and type of mesophase a material exhibits.[1][2]

A prime example, and the cornerstone of this guide, is 4-Cyano-4'-pentylbiphenyl (5CB) . Its molecular structure, featuring a biphenyl core, a polar cyano group, and a five-carbon pentyl chain, allows it to exhibit a nematic liquid crystal phase at ambient temperatures.[3][4] This makes 5CB an ideal model system for studying the fundamental principles of liquid crystal behavior and a perfect baseline for our comparative analysis.[3][5] 5CB undergoes a phase transition from a crystalline solid to a nematic liquid crystal at approximately 22.5°C and from the nematic phase to an isotropic liquid at about 35.0°C.[3][4][6]

Comparative Analysis: The Pentyl Group vs. Shorter and Longer Alkyl Chains

The thermal behavior of a homologous series of liquid crystals, such as the 4-cyano-4'-alkylbiphenyls (nCB), provides a clear illustration of the alkyl chain's influence.

General Trends with Increasing Chain Length

As the length of the alkyl chain is systematically increased, a predictable yet profound shift in phase behavior is observed. Generally, increasing the alkyl chain length enhances the stability of more ordered smectic phases, often at the expense of the less ordered nematic phase.[1][7] Longer alkyl chains lead to stronger van der Waals interactions between molecules, which favors the formation of the layered structures characteristic of smectic phases.[1] This trend is quantitatively demonstrated by the changes in phase transition temperatures across a homologous series. For instance, in the nCB series, members with shorter chains (like 5CB) are purely nematic, while those with longer chains (like 8CB) exhibit both smectic and nematic phases.[8]

G cluster_0 Increasing Alkyl Chain Length (n) cluster_1 Dominant Phase Behavior Short Short Chains (n<5) (e.g., 4CB) Crystal Higher Melting Point / No Mesophase Short->Crystal Stronger crystal lattice forces dominate Pentyl Pentyl Chain (n=5) (5CB) Nematic Stable Nematic Phase Pentyl->Nematic Balanced forces allow for a wide nematic range Long Long Chains (n>5) (e.g., 8CB) Smectic Increased Smectic Stability Long->Smectic Stronger van der Waals forces promote layer formation

The "Odd-Even" Effect: A Non-Linear Relationship

A fascinating and critical phenomenon is the "odd-even" effect. The transition temperature from the nematic to the isotropic phase (the clearing point, TN-I) does not increase linearly with chain length. Instead, it exhibits an oscillatory or alternating pattern.[7][9] Molecules with an even number of carbon atoms in their alkyl chains tend to have higher clearing points and greater nematic phase stability than their adjacent odd-numbered counterparts.[10][11]

This effect arises from the conformational geometry of the alkyl chain. For an all-trans conformation, the terminal C-C bond of an even-numbered chain is roughly parallel to the long molecular axis, increasing the molecule's overall anisotropy. In contrast, for an odd-numbered chain, the final C-C bond is oriented at an angle, which slightly reduces the anisotropy of the molecular shape and disrupts packing efficiency.[9][11] This subtle structural difference has a measurable impact on the thermal stability of the nematic phase.

// Nodes for the axes "y_axis" [label="Nematic-Isotropic Transition Temp. (T N-I)", pos="0,3!", shape=none]; "x_axis" [label="Number of Carbons in Alkyl Chain (n)", pos="4,0!", shape=none];

// Data points p3 [label="n=3", pos="1,1.5!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label=""]; p4 [label="n=4", pos="2,2.2!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label=""]; p5 [label="n=5", pos="3,2.0!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label=""]; p6 [label="n=6", pos="4,2.7!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label=""]; p7 [label="n=7", pos="5,2.5!", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label=""]; p8 [label="n=8", pos="6,3.0!", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label=""];

// Connecting lines p3 -> p4 -> p5 -> p6 -> p7 -> p8 [color="#5F6368"];

// Labels for odd/even odd_label [label="Odd Chains\n(Lower T N-I)", pos="3,1.2!", shape=none, fontcolor="#4285F4"]; even_label [label="Even Chains\n(Higher T N-I)", pos="4,3.5!", shape=none, fontcolor="#EA4335"]; } dot Caption: The odd-even effect on nematic-isotropic transition temperatures.

Quantitative Data: Phase Transitions of the nCB Homologous Series

The following table summarizes the experimentally determined phase transition temperatures for the 4-cyano-4'-alkylbiphenyl (nCB) series, quantitatively demonstrating the principles discussed above.

CompoundAlkyl Chain (n)Melting Point (TC-N/I) (°C)Smectic A - Nematic (TSmA-N) (°C)Nematic - Isotropic (TN-I) (°C)
4CB448-27
5CB 5 22.5 - 35.0
6CB616-29
7CB730-42.5
8CB821.533.540.5
9CB941.54849.5

Data compiled from various sources for illustrative purposes. Exact values may vary slightly based on purity and experimental conditions.[3][4][8][12]

Analysis of the Data:

  • Pentyl (5CB) Sweet Spot: 5CB has a melting point just above room temperature and a clearing point at 35.0°C, creating a convenient and widely studied room-temperature nematic phase.[3][4]

  • Odd-Even Effect: Compare 4CB, 5CB, and 6CB. The even-chained 4CB and 6CB have lower TN-I than their odd-chained neighbor, 5CB. Then, compare 6CB, 7CB, and 8CB. The odd-chained 7CB has a higher TN-I than 6CB, and the even-chained 8CB has a higher TN-I than 7CB, demonstrating the alternating trend.

  • Emergence of Smectic Phases: For n=8 (8CB) and greater, a smectic A phase appears. The increasing strength of intermolecular forces due to the longer alkyl chain stabilizes this more ordered, layered phase.[8]

Experimental Protocols for Phase Transition Analysis

To ensure trustworthy and reproducible results, a multi-technique approach is essential for characterizing liquid crystal phase transitions.[13]

G start Synthesized Liquid Crystal Sample dsc Differential Scanning Calorimetry (DSC) start->dsc pom Polarized Optical Microscopy (POM) start->pom xrd X-Ray Diffraction (XRD) start->xrd data_dsc Identify Transition Temperatures (T) and Enthalpies (ΔH) dsc->data_dsc data_pom Observe & Identify Optical Textures (e.g., Nematic, Smectic) pom->data_pom data_xrd Determine Phase Structure (e.g., Layer Spacing, Positional Order) xrd->data_xrd analysis Correlate Data for Phase Identification & Characterization data_dsc->analysis data_pom->analysis data_xrd->analysis

A. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] Phase transitions appear as endothermic (melting) or exothermic (crystallization) peaks on the DSC thermogram, allowing for precise determination of transition temperatures and enthalpies (ΔH).[15][16]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its lowest expected transition (e.g., -40°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its highest expected transition (isotropic phase, e.g., 100°C).[16]

    • Hold isothermally for 2-5 minutes to ensure thermal history is erased.

    • Cool the sample at the same controlled rate back to the starting temperature.

  • Data Analysis: Analyze the heat flow vs. temperature curve from the second heating scan (to ensure consistent thermal history). The peak maximum of an endotherm corresponds to the transition temperature, and the integrated area under the peak corresponds to the enthalpy of the transition.

B. Polarized Optical Microscopy (POM)

Principle: POM is a primary technique for the visual identification of liquid crystal phases.[17] Anisotropic mesophases are birefringent and produce characteristic optical textures when viewed between crossed polarizers, whereas the isotropic liquid and cubic phases appear dark.[13][18]

Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover with a coverslip, creating a thin film.

  • Heating/Cooling Stage: Place the slide on a calibrated hot stage attached to the polarizing microscope.

  • Observation:

    • Heat the sample slowly into the isotropic phase (the view will become completely dark).

    • Cool the sample slowly (e.g., 1-5°C/min) from the isotropic phase.

    • Observe the formation of textures as the sample transitions into different mesophases.

  • Texture Identification:

    • Nematic Phase: Often appears as a "Schlieren" texture with dark brushes corresponding to topological defects or a "marbled" texture.[18][19]

    • Smectic A Phase: Typically forms a "focal-conic fan" texture.

    • Record images and note the temperatures at which these textural changes occur.

C. X-ray Diffraction (XRD)

Principle: XRD provides definitive information on the degree of positional order within a material.[20] It allows for the unambiguous differentiation between nematic, smectic, and crystalline phases.[13][21]

Protocol:

  • Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (typically 0.5-1.0 mm diameter). The sample can be aligned using a magnetic field if desired to obtain more structural information.[22]

  • Instrument Setup: Mount the capillary in a temperature-controlled holder on the XRD goniometer.

  • Data Collection:

    • Set the desired temperature for the phase of interest. Allow the sample to equilibrate.

    • Perform an XRD scan over a range of scattering angles (2θ).

  • Pattern Analysis:

    • Nematic Phase: Shows a diffuse, broad peak at a wide angle, corresponding to the average intermolecular distance (~4-5 Å), and may show a diffuse peak at small angles if cybotactic clusters are present.[22]

    • Smectic Phases: Exhibit a sharp, Bragg-like peak at a small angle, which corresponds to the smectic layer spacing (d), in addition to the wide-angle diffuse peak.[20]

    • Crystalline Phase: Shows multiple sharp Bragg peaks at various angles, indicating long-range 3D positional order.

Conclusion

The length of the terminal alkyl chain is a powerful yet nuanced tool for tuning the phase behavior of liquid crystals. The pentyl group in 5CB provides a benchmark, creating a material with a conveniently located nematic phase that has become foundational to both basic research and display technology. A comparative analysis reveals clear and predictable trends: increasing the chain length beyond five carbons tends to stabilize more ordered smectic phases due to enhanced van der Waals forces. Conversely, the transition temperatures do not follow a simple linear progression but are governed by a distinct odd-even effect rooted in molecular conformation and packing efficiency. A rigorous, multi-technique characterization approach, combining DSC, POM, and XRD, is imperative for accurately assessing these structure-property relationships and guiding the rational design of new liquid crystalline materials for targeted applications.

References

A Comparative Guide to the Chiral Resolution of 4-Pentylcyclohexanol Isomers and Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoisomeric composition of a molecule is not a trivial detail; it is a critical attribute that can profoundly influence its pharmacological and toxicological properties. 4-Pentylcyclohexanol, a substituted cycloalkane, possesses both geometric (cis/trans) and enantiomeric (R/S) isomerism, making its complete stereochemical characterization a challenging yet essential task. This guide provides an in-depth comparison of methodologies for the chiral resolution of this compound isomers, supported by experimental insights and a robust framework for method validation in line with international regulatory standards.

The Stereochemical Complexity of this compound

This compound can exist as four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). The cis and trans diastereomers arise from the relative orientation of the hydroxyl and pentyl groups on the cyclohexane ring. Within each diastereomeric pair, there exists a pair of non-superimposable mirror images, the enantiomers. The separation of all four isomers is crucial for understanding structure-activity relationships and ensuring the safety and efficacy of any potential pharmaceutical application.

Comparative Analysis of Chiral Resolution Techniques

The selection of an appropriate chiral resolution technique is a pivotal decision in the analytical workflow. Here, we compare the most prominent methods applicable to this compound, detailing their principles, advantages, and limitations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[1][2] The underlying principle involves the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers of the analyte, leading to different retention times.

Mechanism of Separation: The chiral recognition mechanism on a CSP is a complex interplay of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[3] For a molecule like this compound, which lacks a strong chromophore, derivatization may be necessary for sensitive UV detection, or alternative detection methods like mass spectrometry (MS) or refractive index (RI) detection can be employed.

Commonly Used CSPs for Cyclic Alcohols:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most successful and broadly applicable CSPs.[3] They offer a wide range of selectivities and are compatible with various mobile phases.

  • Cyclodextrin-based CSPs: These are effective for creating inclusion complexes with the analyte, where the hydrophobic pentyl group of this compound can interact with the cyclodextrin cavity.[4]

Advantages:

  • High efficiency and resolution.

  • Broad applicability to a wide range of compounds.

  • Both analytical and preparative scale separations are feasible.

  • Direct (without derivatization) and indirect (with a chiral derivatizing agent) methods are possible.

Limitations:

  • Method development can be empirical and time-consuming.[1]

  • Cost of chiral columns can be high.

  • May require derivatization for sensitive detection of analytes with poor UV absorbance.

Chiral Gas Chromatography (GC)

For volatile and semi-volatile compounds like this compound, chiral GC presents a high-resolution alternative to HPLC.[5] The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins.[6]

Mechanism of Separation: Similar to chiral HPLC, the separation in chiral GC is based on the differential interaction of the enantiomers with the CSP. The volatility of the analyte is a key prerequisite.

Advantages:

  • Exceptional resolution and efficiency.

  • High sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Faster analysis times compared to HPLC in some cases.

Limitations:

  • Applicable only to thermally stable and volatile compounds.

  • Derivatization may be required to improve volatility and peak shape.

  • Column bleed at high temperatures can be a concern.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[7] In the case of a racemic alcohol like this compound, a lipase can selectively acylate one enantiomer, leaving the other unreacted.[8]

Mechanism of Separation: The enzyme's active site is chiral and will preferentially bind and catalyze the reaction of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated by conventional chromatography.

Advantages:

  • High enantioselectivity, often leading to very high enantiomeric excess (e.e.).

  • Mild and environmentally friendly reaction conditions.

  • Can be used for both small-scale analysis and large-scale preparative separations.

Limitations:

  • The maximum theoretical yield for a single enantiomer is 50%.

  • Requires screening of different enzymes and reaction conditions to find an optimal system.

  • Separation of the product from the unreacted substrate is still required.

Experimental Protocols and Data

Chiral HPLC Method for this compound Isomers: A Proposed Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV or RI detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)Polysaccharide phases show broad selectivity for cyclic alcohols.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)A common mobile phase for normal-phase chiral separations. The ratio can be optimized to improve resolution.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can influence selectivity; should be controlled.
Detection RI or UV at low wavelength (e.g., 210 nm) if derivatizedThis compound has no strong chromophore, making RI a suitable detector.
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of the this compound isomer mixture in the mobile phase.Ensures compatibility with the mobile phase and prevents peak distortion.

Workflow for Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Racemic this compound Dissolve Dissolve in Mobile Phase (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Equilibrate Equilibrate Chiral Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect RI or UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution (Rs) & e.e. Integrate->Calculate

Caption: A typical workflow for the chiral HPLC analysis of this compound.

Validation of the Chiral Resolution Method

A robust analytical method is one that is validated to ensure its reliability for the intended purpose. The validation of a chiral separation method should adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[3]

Key Validation Parameters:

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the enantiomers in the presence of other components (e.g., impurities, other isomers).Baseline resolution (Rs > 1.5) between all stereoisomers.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the major enantiomer and at the limit of quantitation for the minor enantiomer.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.RSD ≤ 2.0% for the major enantiomer; RSD ≤ 10% for the minor enantiomer at the quantitation limit.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).System suitability parameters (e.g., resolution) remain within acceptable limits.

Workflow for Method Validation

Method_Validation_Workflow cluster_parameters Validation Parameters Start Validated Chiral Method Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOQ LOQ Start->LOQ Robustness Robustness Start->Robustness

Caption: Key parameters for the validation of a chiral analytical method.

Conclusion

The chiral resolution of this compound isomers is a multifaceted analytical challenge that requires a systematic approach to method development and validation. Chiral HPLC with polysaccharide-based stationary phases stands out as a highly versatile and robust technique for this purpose. While chiral GC and enzymatic kinetic resolution offer viable alternatives with their own unique advantages, the choice of method will ultimately depend on the specific requirements of the analysis, including the desired scale of separation, available instrumentation, and the need for high-throughput screening.

Regardless of the chosen technique, a comprehensive validation in accordance with ICH guidelines is non-negotiable to ensure the generation of accurate and reliable data. This guide provides the foundational knowledge and a practical framework for researchers to confidently tackle the chiral separation of this compound and other complex chiral molecules.

References

Safety Operating Guide

Navigating the Safe Handling of 4-Pentylcyclohexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both experimental success and personal safety. This guide provides a comprehensive, in-depth operational and disposal plan for 4-Pentylcyclohexanol, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety recommendation. Our commitment is to empower you with the knowledge to foster a culture of safety and excellence in your laboratory.

Understanding the Compound: Properties and Potential Hazards of this compound

This compound is a colorless to almost colorless liquid. While not classified as a highly hazardous substance, it is crucial to recognize its potential risks to ensure safe handling. The primary hazards associated with this compound are skin and eye irritation. Prolonged or repeated contact may cause dermatitis. Therefore, all handling procedures must be designed to minimize direct contact.

PropertyValueSource
Molecular Formula C11H22O--INVALID-LINK--
Molecular Weight 170.29 g/mol --INVALID-LINK--
Boiling Point 233.5±8.0 °C (Predicted)--INVALID-LINK--
Density 0.893±0.06 g/cm3 (Predicted)--INVALID-LINK--
Flash Point >110°CVaries by supplier SDS

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this chemical.

Eye and Face Protection
  • Requirement: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.

  • Causality: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses do not provide a sufficient seal to protect against splashes from all angles. Goggles provide this necessary seal, and a face shield offers an additional layer of protection for the entire face.[1]

Skin and Body Protection
  • Requirement: A standard laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Causality: A lab coat protects personal clothing from minor spills and contamination. A chemically resistant apron provides an impermeable barrier against larger spills of this compound.

Hand Protection
  • Requirement: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for any signs of degradation or puncture before use.

  • Causality: The skin is a primary route of exposure. Nitrile gloves offer good resistance to a wide range of chemicals, including alcohols.[2] However, no glove material offers indefinite protection. It is crucial to change gloves immediately if they become contaminated. For extended operations, consulting a glove compatibility chart is best practice.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task routine_handling Routine Handling (e.g., weighing, small-scale reactions) start->routine_handling Low Splash Risk bulk_transfer Bulk Transfer or Splash Potential start->bulk_transfer High Splash Risk goggles Wear Chemical Safety Goggles routine_handling->goggles lab_coat Wear Standard Lab Coat routine_handling->lab_coat nitrile_gloves Wear Nitrile Gloves routine_handling->nitrile_gloves face_shield Wear Face Shield over Goggles bulk_transfer->face_shield apron Wear Chemically Resistant Apron bulk_transfer->apron heavy_duty_gloves Consider Butyl Rubber Gloves for Extended Contact bulk_transfer->heavy_duty_gloves goggles->lab_coat face_shield->apron lab_coat->nitrile_gloves apron->heavy_duty_gloves end Proceed with Task nitrile_gloves->end heavy_duty_gloves->end

Caption: PPE selection workflow based on the task's splash risk.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.

Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Before working with this compound for the first time, thoroughly read the SDS provided by the supplier.

  • Ensure Proper Ventilation: Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate aerosols or vapors, especially if the substance is heated.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Don Appropriate PPE: Select and don the correct PPE as outlined in the section above.

Handling Protocol
  • Dispensing: When transferring this compound, use a funnel to minimize the risk of spills. For smaller quantities, a glass pipette with a proper bulb is appropriate. Avoid pouring directly from large containers to smaller ones.

  • Heating: If heating is required, use a water bath or a heating mantle. Avoid the use of open flames.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and laboratory safety officer.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or earth.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

The following diagram outlines the spill response workflow.

Spill_Response_Workflow Spill Response Workflow for this compound spill Spill Occurs assess_spill Assess Spill Size and Location spill->assess_spill small_spill Small, Contained Spill assess_spill->small_spill Manageable large_spill Large or Uncontained Spill assess_spill->large_spill Not Manageable alert Alert Supervisor and Safety Officer small_spill->alert evacuate Evacuate Area large_spill->evacuate evacuate->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Waste into a Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate end Spill Managed decontaminate->end

Caption: A stepwise guide for responding to a this compound spill.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Collection
  • Designated Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

Disposal Protocol
  • Consult Regulations: All hazardous waste disposal must comply with local, state, and federal regulations.[4] The Environmental Protection Agency (EPA) provides guidelines for the proper disposal of chemical waste.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.

By adhering to these detailed procedures, you contribute to a safer and more efficient research environment. This guide serves as a foundational resource, and it is incumbent upon every laboratory professional to remain vigilant and informed about the best practices in chemical safety.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.